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  • Product: 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
  • CAS: 97941-91-8

Core Science & Biosynthesis

Foundational

Whitepaper: Deuterated 2-Chloro-N,N-dimethylethylamine Hydrochloride (CAS 97941-91-8) in Advanced Drug Development

Executive Summary The incorporation of stable isotopes into active pharmaceutical ingredients (APIs) has revolutionized pharmacokinetics and metabolic engineering. At the forefront of this methodology is 2-Chloro-N,N-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of stable isotopes into active pharmaceutical ingredients (APIs) has revolutionized pharmacokinetics and metabolic engineering. At the forefront of this methodology is 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (CAS 97941-91-8), a highly specialized, deuterated alkylating agent[1][2]. By substituting the six hydrogen atoms on the terminal N,N-dimethyl groups with deuterium, researchers can synthesize APIs that resist rapid N-demethylation—a primary metabolic vulnerability mediated by cytochrome P450 (CYP450) enzymes. This technical guide explores the chemical properties, mechanistic causality, and validated synthetic protocols for utilizing this critical reagent.

Chemical Identity & Quantitative Specifications

The unlabelled counterpart, 2-Chloro-N,N-dimethylethylamine hydrochloride (CAS 4584-46-7), is a ubiquitous building block used to synthesize antihistamines, anti-estrogens (e.g., tamoxifen), and calcium channel blockers[3][4]. The deuterated -d6 variant (CAS 97941-91-8) provides a +6 Da mass shift, making it an ideal precursor for stable isotope-labeled standards and metabolically fortified drug analogs[5][6].

PropertyValue
Chemical Name 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
CAS Number 97941-91-8[1]
Unlabelled CAS Number 4584-46-7[3][7]
Molecular Formula C₄H₅D₆Cl₂N (or C₄H₄D₆ClN·HCl)[2][5]
Molecular Weight 150.08 g/mol [1][2]
Isotopic Enrichment ≥ 98 atom % D[8]
Physical State White to Off-White Solid[5]

(Note: While CAS 97941-91-8 is universally recognized for the -d6 variant, some specialized suppliers also utilize this registry for the fully deuterated -d10 analog[8][9]. Verification via mass spectrometry is strictly required prior to synthesis.)

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

The strategic placement of deuterium in the N,N-dimethyl moiety is not arbitrary; it is a calculated intervention against oxidative metabolism.

The Causality of Metabolic Resistance: Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) metabolize tertiary amines via α-carbon hydroxylation, leading to rapid N-demethylation. This process requires the abstraction of a hydrogen atom from the methyl group. Because deuterium has twice the atomic mass of hydrogen, the zero-point vibrational energy of a carbon-deuterium (C-D) bond is significantly lower than that of a C-H bond. Consequently, the activation energy required to cleave the C-D bond is substantially higher.

By utilizing 2-Chloro-N,N-dimethylethylamine-d6 HCl, drug developers invoke the Deuterium Kinetic Isotope Effect (KIE) . This isotopic substitution acts as a metabolic shield, shunting the drug away from rapid clearance pathways, thereby increasing the in vivo half-life and reducing the accumulation of potentially toxic N-desmethyl metabolites[8].

KIE_Pathway Drug_H Tertiary Amine -N(CH3)2 CYP450_H CYP450 Oxidation (C-H Cleavage) Drug_H->CYP450_H Metabolite_H N-Desmethyl Metabolite (Rapid Clearance) CYP450_H->Metabolite_H Drug_D Deuterated Amine -N(CD3)2 CYP450_D CYP450 Oxidation (C-D Cleavage Blocked) Drug_D->CYP450_D Kinetic Isotope Effect Metabolite_D Stable Parent Drug (Prolonged Half-Life) CYP450_D->Metabolite_D Kinetic Isotope Effect

CYP450-mediated N-demethylation blocked by the deuterium kinetic isotope effect.

Experimental Protocols: Synthesis & Self-Validating Workflows

To ensure scientific integrity, the incorporation of 2-Chloro-N,N-dimethylethylamine-d6 HCl into a target scaffold (e.g., a phenolic API intermediate) must follow a self-validating protocol. The hydrochloride salt must first be neutralized to form a reactive aziridinium intermediate, which then undergoes nucleophilic attack.

Step-by-Step Alkylation Methodology
  • Deprotonation of the Substrate: Dissolve 1.0 equivalent of the phenolic substrate in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃) and stir at 60°C for 30 minutes to generate the nucleophilic phenoxide ion.

  • In Situ Free-Basing and Alkylation: Add 1.2 equivalents of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride (CAS 97941-91-8) portion-wise to the reaction mixture. The excess K₂CO₃ neutralizes the HCl salt, liberating the free amine. The free amine rapidly undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion, which is subsequently attacked by the phenoxide. Stir at 80°C for 4-6 hours.

  • Liquid-Liquid Extraction: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Isotopic Purity Verification):

    • LC-MS Analysis: Confirm the presence of the product by observing a strict +6 Da mass shift relative to the unlabelled standard. The absence of +0 to +5 Da peaks confirms no isotopic scrambling occurred.

    • ¹H-NMR Analysis: Validate the structural integrity by the complete absence of the characteristic 6H singlet at ~2.3 ppm, which corresponds to the unlabelled -N(CH₃)₂ protons.

Synthesis_Workflow Step1 Salt Neutralization (Base Addition) Step2 Alkylation via Aziridinium Ion Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Validation via LC-MS & 1H-NMR Step3->Step4

Workflow for synthesizing and validating deuterated APIs using DMC-d6 HCl.

Applications in Pharmacokinetics and Analytical Chemistry

The utilization of CAS 97941-91-8 extends beyond therapeutic development into rigorous analytical applications[8]:

  • Internal Standards for Mass Spectrometry: The +6 Da mass shift completely resolves the deuterated standard from the naturally occurring isotopic envelope of the unlabelled drug. This allows for absolute quantification of drugs in complex biological matrices (e.g., plasma, urine) without signal interference[5][6].

  • Metabolite Tracing: By administering a 1:1 mixture of unlabelled and -d6 labeled drug during preclinical trials, researchers can easily identify novel metabolites. Any LC-MS peak exhibiting a characteristic "twin peak" separated by 6 Da is definitively derived from the parent drug.

Conclusion

2-Chloro-N,N-dimethylethylamine-d6 hydrochloride is a highly specialized, self-validating reagent that bridges the gap between synthetic organic chemistry and pharmacokinetic optimization. By intelligently leveraging the Kinetic Isotope Effect, researchers can utilize this compound to engineer metabolically robust therapeutics and highly precise analytical standards.

References

  • resolvemass.ca. "2-Chloro-N,N-dimethyl-d6-ethylene-d4-amine HCl | CAS 97941-91-8". Available at: [Link]

  • PubChem (NIH). "N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816". Available at: [Link]

  • Pharmaffiliates. "97941-91-8| Chemical Name : 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride". Available at: [Link]

Sources

Exploratory

The Isotopic Advantage: A Technical Guide to 2-Chloro-N,N-dimethylethylamine-d6 vs. Non-Deuterated Analogs

Executive Summary In modern drug discovery and bioanalytical chemistry, the strategic incorporation of stable isotopes has evolved from a niche analytical tool into a foundational strategy for pharmacokinetic optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and bioanalytical chemistry, the strategic incorporation of stable isotopes has evolved from a niche analytical tool into a foundational strategy for pharmacokinetic optimization. 2-Chloro-N,N-dimethylethylamine is a highly versatile alkylating agent used extensively to append dimethylaminoethyl pharmacophores onto molecular scaffolds—a structural motif prevalent in antihistamines (e.g., pyrilamine, diphenhydramine derivatives), targeted kinase inhibitors, and central nervous system (CNS) therapeutics.

Its deuterated counterpart, 2-Chloro-N,N-dimethylethylamine-d6 , replaces the six hydrogen atoms on the terminal N,N-dimethyl groups with deuterium ( 2 H). This seemingly minor isotopic substitution fundamentally alters the molecule's zero-point energy, unlocking two critical applications: the synthesis of metabolically stabilized "heavy" drugs via the Primary Kinetic Isotope Effect (KIE)[1], and the generation of perfect Stable Isotope-Labeled Internal Standards (SIL-IS) for LC-MS/MS bioanalysis[2].

This whitepaper provides an in-depth mechanistic analysis, comparative data, and validated experimental workflows for utilizing both the non-deuterated and d6-labeled analogs.

Chemical and Physical Properties: A Quantitative Comparison

To prevent spontaneous self-condensation and degradation, both compounds are universally synthesized, stored, and utilized as their hydrochloride salts[3]. The free base form rapidly undergoes intramolecular cyclization to form a highly reactive aziridinium ion, which can dimerize or polymerize.

The table below summarizes the core quantitative differences between the two analogs:

Property2-Chloro-N,N-dimethylethylamine HCl (d0)2-Chloro-N,N-dimethylethylamine-d6 HCl (d6)
CAS Number 4584-46-797941-91-8[4]
Molecular Formula C 4​ H 10​ ClN · HClC 4​ H 4​ D 6​ ClN · HCl
Molecular Weight 144.04 g/mol 150.08 g/mol
Mass Shift ( Δ m) Baseline (0 Da)+6.037 Da
Isotopic Purity N/ATypically 99 atom % D
Primary Utility API Synthesis, Building BlockSIL-IS Synthesis, Metabolic Stabilization
C-X Bond Energy C-H: ~413 kJ/molC-D: ~425 kJ/mol

Core Mechanistic Differences: The Causality of Deuteration

The Primary Kinetic Isotope Effect (KIE)

The fundamental difference between the d0 and d6 analogs lies in quantum mechanics. Deuterium has twice the mass of protium ( 1 H)[5]. Because vibrational frequency is inversely proportional to the square root of the reduced mass of the bonded atoms, the C-D bond has a lower zero-point energy (ZPE) than the C-H bond[1].

Consequently, cleaving a C-D bond requires a higher activation energy ( Ea​ ). When a C-H/C-D bond cleavage is the rate-determining step in a chemical or enzymatic reaction, the reaction proceeds significantly slower for the deuterated compound—a phenomenon known as the Primary Kinetic Isotope Effect (KIE), mathematically expressed as the ratio of rate constants ( kH​/kD​ )[5].

Mitigation of CYP450-Mediated N-Demethylation

In pharmacology, the N,N-dimethylamine moiety is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). The enzyme abstracts an electron/proton from the methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses into formaldehyde and a secondary amine (N-demethylation).

By utilizing 2-Chloro-N,N-dimethylethylamine-d6 to synthesize the API, the vulnerable N-methyl groups are protected by stronger C-D bonds. This drastically reduces the rate of N-demethylation, potentially increasing the drug's half-life, increasing systemic exposure (AUC), and reducing the formation of potentially toxic secondary amine metabolites.

KIE_Mechanism Sub_d0 API-N(CH3)2 (Non-Deuterated) CYP CYP450 Oxidation (Rate-Determining Step) Sub_d0->CYP Fast (k_H) Sub_d6 API-N(CD3)2 (Deuterated d6) Sub_d6->CYP Slow (k_D) Primary KIE Prod_d0 API-NH(CH3) + HCHO (Rapid Clearance) CYP->Prod_d0 Prod_d6 API-NH(CD3) + DCDO (Metabolism Blocked/Slowed) CYP->Prod_d6

CYP450 N-demethylation pathway demonstrating the Primary Kinetic Isotope Effect on d6 analogs.

Experimental Workflows and Self-Validating Protocols

To successfully leverage these compounds, researchers must account for the specific reactivity of the 2-chloroethylamine system. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol 1: N-Alkylation Synthesis of a d6-Labeled API Derivative

Objective: To append a -CH 2​ CH 2​ N(CD 3​ ) 2​ side chain onto a secondary amine or phenolic scaffold. Causality Note: The reaction relies on the in situ generation of a highly electrophilic aziridinium intermediate. We use a mild base (K 2​ CO 3​ ) and elevated temperatures to drive this cyclization and subsequent nucleophilic opening.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve the target scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol).

  • Base Addition: Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 3.0 eq). Stir at room temperature for 15 minutes to deprotonate the nucleophile.

  • Reagent Addition: Add 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (1.2 eq) in one portion.

    • Why the HCl salt? Adding the stable salt prevents premature aziridinium formation and degradation during storage. The K 2​ CO 3​ will neutralize the HCl in situ, liberating the free base to form the reactive aziridinium ion.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. Validation threshold: The reaction is complete when the starting material peak disappears and a new peak emerges with an exact mass of [M+H+6] + .

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with brine (5x) to remove the DMF. Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate under vacuum.

Protocol 2: In Vitro Microsomal Stability Assay (d0 vs. d6 Comparison)

Objective: To quantify the metabolic stability ( kH​/kD​ KIE ratio) of the synthesized d6-API against its d0 counterpart.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Substrate Spiking: Add the d0-API and d6-API (in separate vials) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 activity.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching (Self-Validation): Immediately quench the aliquot into 150 µL of ice-cold Acetonitrile containing an independent internal standard (e.g., a structurally distinct heavy-labeled drug). Causality: Cold solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins to protect the LC column.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate the KIE as kd0​/kd6​ . A ratio > 2.0 indicates a significant primary kinetic isotope effect[5].

Assay_Workflow Step1 1. Co-Incubation HLM + NADPH (37°C) Step2 2. Time-Course Aliquoting (t=0 to 60 min) Step1->Step2 Step3 3. Enzymatic Quench Ice-Cold Acetonitrile + IS Step2->Step3 Step4 4. Protein Precipitation Centrifugation (14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Transitions (d0 vs d6) Step4->Step5

Experimental workflow for quantifying the metabolic stability of d0 vs. d6 compounds.

Conclusion

The transition from 2-Chloro-N,N-dimethylethylamine to its d6-isotopologue represents a powerful lever in rational drug design and bioanalysis. By exploiting the zero-point energy differential of the C-D bond, researchers can effectively bottleneck CYP450-mediated N-demethylation without altering the molecule's steric bulk, lipophilicity, or target receptor pharmacology. Furthermore, the +6 Da mass shift provides an analytically pristine, co-eluting internal standard that perfectly mimics the ionization efficiency and matrix suppression of the parent drug in mass spectrometry[2].

Understanding the distinct handling requirements—specifically the in situ management of the aziridinium intermediate—ensures high-yield syntheses and robust, reproducible downstream biological data.

References

  • PubChem. N,N-Dimethylaminoethyl chloride hydrochloride. National Institutes of Health. Retrieved from:[Link]

  • Chemistry LibreTexts. Kinetic Isotope Effects. Retrieved from:[Link]

  • Wikipedia. Kinetic isotope effect. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Retrieved from:[Link]

Sources

Foundational

Thermodynamic Solvation Profiling of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride: Aqueous vs. Methanolic Systems

Executive Summary & Mechanistic Causality In pharmaceutical development and isotopic labeling, 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (often referred to as DMC-d6 HCl) serves as a critical deuterated intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In pharmaceutical development and isotopic labeling, 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (often referred to as DMC-d6 HCl) serves as a critical deuterated intermediate and mass spectrometry internal standard 1[1]. As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a collection of static data points, but as a dynamic interplay between solvent dielectric properties, crystal lattice energy, and molecular stability.

Understanding its solubility in water versus methanol requires analyzing the chemical nature of the molecule. The free base form of 2-chloro-N,N-dimethylethylamine is inherently unstable; the unprotonated nitrogen lone pair rapidly undergoes intramolecular nucleophilic substitution, attacking the beta-carbon to displace the chloride ion and form a highly reactive aziridinium intermediate2[2]. To prevent this cyclization and stabilize the molecule, it is formulated as a hydrochloride salt. Protonation effectively neutralizes the nucleophilicity of the amine. Consequently, any solubility protocol must maintain this protonated state to prevent degradation.

Solvation Thermodynamics: Water vs. Methanol

When DMC-d6 HCl is introduced to a solvent system, its thermodynamic solubility is dictated by the solvent's ability to disrupt the stable ionic lattice and solvate the resulting ions.

  • Aqueous Systems (Water): Water possesses a high dielectric constant ( ε≈80.1 ), which provides exceptional hydration energy for both the chloride anion and the protonated dimethylamine-d6 cation. Because of this high dielectric shielding, complete ionic dissociation occurs. The unlabelled compound exhibits massive aqueous solubility, reaching approximately 2000 mg/mL at 20°C .

  • Methanolic Systems: Methanol, with a moderate dielectric constant ( ε≈32.7 ), acts as a strong solvent due to its hydrogen-bonding capabilities. However, the lower dielectric constant results in a higher degree of ion-pairing between the protonated amine and the chloride ion. While the compound is highly soluble in methanol, its absolute solubility capacity is lower than in water due to this partial dissociation equilibrium.

Resolving Literature Discrepancies (The Deuterium Isotope Effect)

Certain chemical databases erroneously list the d6-isotopologue as only "slightly soluble" in water1[1]. This is a common database artifact where the lipophilic properties of the free base are conflated with the hydrochloride salt. The substitution of six protiums with deuteriums (-CD3) slightly reduces the molar volume and alters the zero-point energy of the crystal lattice, but the thermodynamic isotope effect on aqueous solubility is negligible. The HCl salt remains highly hydrophilic.

SolvationDynamics Salt DMC-d6 HCl Salt (Stable Crystal Lattice) Water Aqueous Solvation (ε ≈ 80.1) Salt->Water Dissolution MeOH Methanol Solvation (ε ≈ 32.7) Salt->MeOH Dissolution FreeIons Fully Dissociated Ions (R-NH⁺(CD₃)₂ + Cl⁻) Water->FreeIons Complete Dissociation IonPair Ion-Paired State (Cl⁻ closely associated) MeOH->IonPair Partial Dissociation IonPair->FreeIons Equilibrium FreeBase Free Base Generation (pH > pKa) FreeIons->FreeBase Deprotonation Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Intramolecular Cyclization

Solvation dynamics and aziridinium cyclization pathway of DMC-d6.

Comparative Quantitative Solubility

The table below summarizes the comparative solubility profiles. Note that the extreme solubility in water requires careful experimental design to avoid supersaturation artifacts.

Solvent SystemDielectric Constant (ε)Unlabelled Solubility (20°C)d6-Isotopologue Solubility (20°C)Primary Solvation State
Water (Aqueous) ~80.1~2000 mg/mL>1500 mg/mL (Highly Soluble)Fully Dissociated Ions
Methanol ~32.7SolubleSolubleIon-Paired & Dissociated

Experimental Workflow: Self-Validating Solubility Protocol

To accurately determine the thermodynamic solubility of DMC-d6 HCl without inducing degradation, a rigorous, self-validating protocol is required.

Causality Behind the Method: Standard vacuum filtration is inadequate for this compound. Filtration can lead to rapid methanol evaporation (falsely elevating calculated solubility) or analyte adsorption on the filter membrane. We utilize ultracentrifugation to preserve the equilibrium state. Furthermore, because DMC-d6 can degrade into an aziridinium ion if the pH shifts 2[2], HPLC-MS is required to verify chemical integrity. Finally, X-Ray Powder Diffraction (XRPD) of the residual solid ensures no phase transformation (e.g., hydrate formation) occurred during equilibration, making the entire system self-validating.

Protocol Prep 1. Solid Excess Preparation Equil 2. Isothermal Equilibration (24h) Prep->Equil Sep 3. Phase Separation (Ultracentrifugation) Equil->Sep Quant 4. HPLC-UV/MS Quantification Sep->Quant Val 5. Solid-State Validation (XRPD) Quant->Val

Step-by-step self-validating thermodynamic solubility workflow.

Step-by-Step Methodology
  • Solid Excess Preparation: Weigh a massive excess of DMC-d6 HCl (e.g., 2500 mg for water, 1000 mg for methanol) into inert, sealed borosilicate glass vials.

  • Solvent Addition & pH Control: Add 1.0 mL of the respective solvent (Water or Methanol). For the aqueous system, verify that the unbuffered dissolution naturally drives the pH acidic (pH < 4) due to the HCl salt. This acidic environment is mandatory to prevent deprotonation and subsequent aziridinium cyclization.

  • Isothermal Equilibration: Agitate the vials at a constant 20°C using an orbital shaker for 24 hours. This duration ensures thermodynamic equilibrium is reached between the solid crystal lattice and the solvated ions.

  • Phase Separation (Ultracentrifugation): Centrifuge the suspensions at 15,000 x g for 15 minutes at 20°C. This cleanly separates the undissolved solid pellet from the saturated supernatant without the thermodynamic shifts associated with filtration.

  • HPLC-UV/MS Quantification: Volumetrically dilute the supernatant (e.g., 1:1000) and analyze via HPLC-UV/MS. The MS detector validates that the intact DMC-d6 mass (m/z 114 for the cation) is present and no degradation products have formed during the 24-hour window.

  • Solid-State Validation (XRPD): Harvest the residual solid pellet, dry gently under a nitrogen stream, and analyze via XRPD. Compare the diffractogram to the starting material to confirm that the equilibrium solid is still the anhydrous HCl salt and not a newly formed solvate or hydrate, validating the thermodynamic measurement.

References

  • Title: 2-Chloro-N,N-dimethylethanamine hydrochloride | Source: Benchchem | URL: 2

  • Title: 2-Dimethylaminoethyl chloride hydrochloride, 98+% | Source: Fisher Scientific | URL:

  • Title: 2-CHLORO-N,N-DIMETHYL-D6-ETHYLAMINE HCL | Source: ChemicalBook | URL: 1

Sources

Exploratory

Isotopic Enrichment Levels of 2-Chloro-N,N-dimethylethylamine-d6: A Comprehensive Technical Guide for Deuterated Drug Development

Executive Summary The advent of deuterated pharmaceuticals has revolutionized modern pharmacokinetics, offering a strategic method to enhance metabolic stability without altering a drug's pharmacological target profile....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of deuterated pharmaceuticals has revolutionized modern pharmacokinetics, offering a strategic method to enhance metabolic stability without altering a drug's pharmacological target profile. At the core of synthesizing many deuterated tertiary amine drugs—such as tamoxifen-d6, chlorpromazine-d6, and diphenhydramine-d6—is the highly specialized building block 2-Chloro-N,N-dimethylethylamine-d6 [1].

This technical guide explores the critical importance of isotopic enrichment levels (typically ≥ 98 atom % D) in this reagent[2]. We will dissect the chemical causality behind its handling as a hydrochloride salt, the mechanistic role of the kinetic isotope effect (KIE), and provide self-validating protocols for both its application in API synthesis and the analytical verification of its isotopic purity.

Chemical and Isotopic Profile

To successfully integrate 2-Chloro-N,N-dimethylethylamine-d6 into a synthetic pipeline, researchers must understand its exact physicochemical specifications. The compound is almost exclusively supplied and stored as a hydrochloride salt[3].

Causality of the Salt Form: The free base of 2-chloro-N,N-dimethylethylamine is highly reactive. The nucleophilic nitrogen can undergo rapid intramolecular cyclization to attack the electrophilic chlorinated carbon, forming a highly strained, reactive aziridinium ion . If left as a free base during storage, this leads to uncontrolled self-condensation and polymerization. Storing the compound as a hydrochloride salt protonates the amine, completely neutralizing its nucleophilicity and ensuring long-term shelf stability[4].

Quantitative Data Summary

The following table summarizes the key quantitative and structural parameters of the commercially available d6-enriched salt[4],[5].

PropertySpecification
Chemical Name 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
CAS Number 97941-91-8
Molecular Formula C₄H₅D₆Cl₂N
Molecular Weight 150.08 g/mol
Isotopic Enrichment ≥ 98 atom % D
Appearance White to Off-White Solid
Storage Conditions 2-8°C (Refrigerator), desiccated

The Mechanistic Role of Isotopic Enrichment

Why ≥ 98 Atom % D Matters

Isotopic enrichment refers to the ratio of deuterium (D) to protium (H) at the specifically labeled sites—in this case, the two methyl groups attached to the nitrogen (-N(CD₃)₂). A minimum enrichment of ≥ 98 atom % D is strictly required for pharmaceutical applications[2].

If the enrichment level falls below this threshold, the resulting active pharmaceutical ingredient (API) will contain a statistically significant fraction of protio-impurities (d5, d4, etc.). Because Cytochrome P450 (CYP450) enzymes preferentially metabolize the weaker C-H bonds over C-D bonds, these protio-impurities act as "metabolic leaks," undergoing rapid N-demethylation and negating the pharmacokinetic advantages of the deuterated drug.

The Kinetic Isotope Effect (KIE)

The primary clearance pathway for many tertiary amines is CYP450-mediated N-demethylation. The rate-limiting step of this metabolic pathway is the abstraction of a hydrogen atom from the N-methyl group. The C-D bond possesses a lower zero-point energy compared to the C-H bond, requiring a higher activation energy to cleave. This fundamental quantum mechanical difference results in the Primary Kinetic Isotope Effect (KIE), which dramatically slows down metabolic clearance and prolongs the drug's half-life.

KIE_Pathway Protio Protio-Drug (-N(CH3)2) CYP1 CYP450 (C-H Cleavage) Protio->CYP1 Metabolite Desmethyl Metabolite (Rapid Clearance) CYP1->Metabolite Deut Deuterated Drug (-N(CD3)2) CYP2 CYP450 (C-D Cleavage) Deut->CYP2 Kinetic Isotope Effect Stable Metabolically Stable API (Prolonged Half-Life) CYP2->Stable Kinetic Isotope Effect

Caption: Kinetic Isotope Effect (KIE) on CYP450-mediated N-demethylation.

Synthetic Applications in Drug Development

When synthesizing deuterated phenothiazines (like chlorpromazine-d6) or antiestrogens (like tamoxifen-d6), 2-Chloro-N,N-dimethylethylamine-d6 acts as the terminal alkylating agent[1]. The reaction relies on the in situ generation of the aziridinium intermediate.

SynthesisWorkflow Salt 2-Chloro-N,N-dimethylethylamine-d6 HCl (Stable Salt) Base Alkali Base (e.g., NaOH or NaH) Deprotonation Salt->Base Aziridinium Aziridinium Ion Intermediate (Highly Electrophilic) Base->Aziridinium in situ cyclization Product Deuterated API (e.g., Chlorpromazine-d6) Aziridinium->Product Nucleophile Target API Core (e.g., Phenothiazine) Nucleophile->Product nucleophilic attack

Caption: Mechanism of in situ aziridinium formation and API alkylation.

Protocol 1: Base-Catalyzed Alkylation (Self-Validating Workflow)

This protocol describes the coupling of the d6-reagent to a secondary amine API core. It is designed to be self-validating by utilizing real-time reaction monitoring.

  • Core Activation: Dissolve 1.0 equivalent of the target API core (e.g., phenothiazine) in anhydrous Tetrahydrofuran (THF) under a strict N₂ atmosphere. Add 1.2 equivalents of Sodium Hydride (NaH) to deprotonate the secondary amine. Validation Check: The evolution of H₂ gas visually confirms the active deprotonation of the core.

  • In Situ Free-Basing: In a separate, temperature-controlled vessel (0°C), neutralize 1.5 equivalents of 2-Chloro-N,N-dimethylethylamine-d6 HCl with cold aqueous NaOH (2M). Immediately extract the liberated free base into cold toluene and dry briefly over anhydrous Na₂SO₄. Causality: Generating the free base immediately prior to use prevents premature aziridinium polymerization, ensuring maximum electrophilic availability.

  • Coupling: Add the dried toluene solution of the free base dropwise to the activated API core solution. Elevate the temperature to 60°C for 4 hours.

  • Reaction Validation & Quench: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The complete disappearance of the starting API core and the emergence of a highly polar, UV-active spot confirms successful coupling. Carefully quench the reaction with dropwise addition of water to neutralize unreacted NaH safely.

Analytical Methodologies for Verifying Isotopic Enrichment

Before utilizing the reagent in GMP or advanced preclinical synthesis, the ≥ 98 atom % D specification must be analytically validated[2].

Protocol 2: LC-MS Isotopic Purity Determination

Mass spectrometry provides the most direct measurement of isotopic enrichment by comparing the deuterated mass shift against a protio-standard.

  • Sample Preparation: Prepare independent 1 mg/mL solutions of the deuterated sample (2-Chloro-N,N-dimethylethylamine-d6 HCl) and a protio-standard (2-Chloro-N,N-dimethylethylamine HCl) in LC-MS grade Acetonitrile/Water (50:50).

  • Chromatographic Separation: Inject 2 µL of each sample onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • MS Acquisition (Self-Validation): Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

    • Validation Check: Run the protio-standard first. It must yield a clean [M+H]⁺ peak at m/z 108. This validates the instrument's ionization efficiency and calibration.

    • Run the deuterated sample. It should yield an [M+H]⁺ peak at m/z 114.

  • Enrichment Calculation: Integrate the area under the curve (AUC) for m/z 114 (d6), m/z 113 (d5), and m/z 112 (d4). Calculate the isotopic purity using the formula: Isotopic Purity (%) =[AUC(114) / (AUC(114) + AUC(113) + AUC(112))] × 100. A result of ≥ 98% confirms the reagent is suitable for pharmacokinetic drug development.

References

  • 2-Chloro-N,N-dimethyl-d6-ethylene-d4-amine HCl | CAS 97941-91-8 - ResolveMass.[Link]

  • CAS No : 97941-91-8 | Chemical Name : 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride - Pharmaffiliates.[Link]

  • Principle of Organic Medicine Chemistry - Scribd.[Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride is a deuterated analog of 2-chloro-N,N-dimethylethylamine hydrochloride, a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dimethylethylamine-d6 hydrochloride is a deuterated analog of 2-chloro-N,N-dimethylethylamine hydrochloride, a key intermediate in the synthesis of numerous pharmaceuticals.[1][2] The incorporation of deuterium at the N,N-dimethyl position provides a valuable tool for mechanistic studies, metabolic tracking, and as an internal standard in quantitative analyses. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and purity assessment of this isotopically labeled compound. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride, detailing the underlying principles and practical considerations for its characterization.

Molecular Structure and Key Features

The structure of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride features a protonated tertiary amine, an ethyl chloride moiety, and two deuterated methyl groups attached to the nitrogen atom. The hydrochloride salt form enhances its stability and solubility in polar solvents.[3]

Chemical Structure:

G cluster_0 ¹H NMR Spectrum cluster_1 Molecular Structure ~3.97 ppm\n(Triplet, 2H) ~3.97 ppm (Triplet, 2H) CH2_Cl -CH₂- ~3.97 ppm\n(Triplet, 2H)->CH2_Cl ~3.60 ppm\n(Triplet, 2H) ~3.60 ppm (Triplet, 2H) CH2_N -CH₂- ~3.60 ppm\n(Triplet, 2H)->CH2_N ~4.79 ppm\n(Broad Singlet, 1H)\n(Exchanges in D₂O) ~4.79 ppm (Broad Singlet, 1H) (Exchanges in D₂O) NH -N⁺H- ~4.79 ppm\n(Broad Singlet, 1H)\n(Exchanges in D₂O)->NH Cl Cl Cl->CH2_Cl CH2_Cl->CH2_N J-coupling CH2_N->NH

Caption: Correlation of expected ¹H NMR signals with the molecular structure.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon backbone of the molecule.

Expected Signals:

Based on data from the non-deuterated analog and related compounds, the following chemical shifts are predicted. [4]

Assignment Chemical Shift (ppm)
-CH₂-Cl ~38-42
-N⁺-CH₂- ~55-60

| -N⁺-(CD₃)₂ | ~42-46 (Signal may be broadened and have lower intensity due to coupling with deuterium) |

Interpretation:

  • -CH₂-Cl (Carbon adjacent to Chlorine): This carbon signal will appear in the typical range for a carbon attached to a chlorine atom.

  • -N⁺-CH₂- (Carbon adjacent to Nitrogen): The electron-withdrawing effect of the protonated nitrogen will shift this carbon signal downfield.

  • -N⁺-(CD₃)₂ (Deuterated Methyl Carbons): The signal for the deuterated methyl carbons will be present in the ¹³C spectrum. However, due to the spin of deuterium (I=1), the signal may be split into a multiplet and can be broader and less intense compared to a protonated methyl group.

The Influence of Deuteration and Hydrochloride Salt

  • Deuteration: The primary effect of deuterating the N,N-dimethyl groups is the absence of their corresponding signal in the ¹H NMR spectrum, which simplifies the spectrum significantly. In the ¹³C NMR spectrum, the deuterated carbons are still observed, but their signal characteristics (multiplicity, intensity, and line width) are altered due to the quadrupolar nature of the deuterium nucleus.

  • Hydrochloride Salt: The protonation of the nitrogen atom to form the hydrochloride salt has a significant electron-withdrawing effect. This deshields the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) compared to the free base. [5]The presence of the N-H proton also introduces the possibility of exchange with deuterated solvents.

Potential Impurities and Degradation Products

A common impurity or degradation product of 2-chloro-N,N-dimethylethylamine is the corresponding dimethylaziridinium ion , formed through intramolecular cyclization. [6]This species would present a different set of NMR signals, and its presence should be considered during spectral analysis, especially if the compound has been stored for an extended period or under non-ideal conditions. The synthesis of the parent compound may also result in residual starting materials or by-products. [6]

Conclusion

The NMR analysis of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a straightforward yet powerful method for its structural verification and purity assessment. By understanding the expected chemical shifts and the influence of the deuterium labeling and the hydrochloride salt, researchers can confidently interpret the spectral data. This guide provides a foundational framework for the analysis, which can be further enhanced with two-dimensional NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment in more complex samples.

References

  • PubChem. N,N-Dimethylaminoethyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

  • Vries, J. X., & Schmitz, B. (1997). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 16(4), 639-646.
  • Veeprho. 2-Chloro-N,N-Dimethylethylamine Hydrochloride | CAS 4584-46-7. [Link]

  • Bercovici, D., et al. (2020). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 5(8), 4140-4151.
  • Chemistry LibreTexts. NMR Chemical Shift Values Table. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • PubChem. 2-Chloro-N,N-dimethylethylamine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • ResearchGate. On NH NMR Chemical Shifts, Part I. [Link]

  • Chemistry LibreTexts. 23.5: Spectroscopic Properties of Amines. [Link]

  • Doc Brown's Chemistry. 13C - NMR spectrum of 2-chloro-2-methylpropane. [Link]

Sources

Exploratory

pKa Values and Physicochemical Profiling of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride: A Comprehensive Technical Guide

Executive Summary 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (DMC-d6 HCl) is a heavily utilized, isotopically labeled bifunctional alkylating agent. As the deuterated analog of the classic nitrogen mustard derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (DMC-d6 HCl) is a heavily utilized, isotopically labeled bifunctional alkylating agent. As the deuterated analog of the classic nitrogen mustard derivative, it serves as a critical building block in the synthesis of labeled active pharmaceutical ingredients (APIs) such as diltiazem and various antihistamines, and acts as a gold-standard internal standard for mass spectrometry.

Understanding the precise acid-base thermodynamics (pKa) of this compound is not merely an academic exercise; it is the fundamental parameter that dictates its stability, reactivity, and the kinetics of its cyclization into the highly reactive N,N-dimethylaziridinium electrophile. This whitepaper provides an authoritative analysis of the pKa of DMC-d6, the secondary kinetic isotope effects governing its basicity, and field-proven, self-validating protocols for its analytical characterization.

Acid-Base Thermodynamics & The Secondary Isotope Effect

The Corrected pKa Baseline

Historically, the pKa of non-deuterated 2-Chloro-N,N-dimethylethylamine was erroneously reported in early literature as 5.83. However, rigorous LC-MS and kinetic studies have definitively corrected this value. The true pKa of the tertiary amine conjugate acid is ~8.40 at 25°C . Below this pH, the molecule exists as a stable, protonated ammonium salt. As the pH approaches and exceeds 8.40, the free base is liberated, exposing the nitrogen's lone pair.

The Deuterium Equilibrium Isotope Effect (EIE)

The substitution of six hydrogen atoms with deuterium on the N-methyl groups (-CD3) induces a subtle but measurable Secondary Equilibrium Isotope Effect . Because the C-D bond possesses a lower zero-point energy and is shorter and stiffer than a C-H bond, -CD3 groups are slightly more electron-donating via hyperconjugation and inductive effects than -CH3 groups .

This increased electron density at the nitrogen atom slightly enhances its basicity, making the conjugate acid harder to deprotonate. Consequently, the pKa of DMC-d6 is elevated by approximately +0.02 to +0.05 units relative to its non-deuterated counterpart.

Quantitative Data Summary

Table 1: Physicochemical and Acid-Base Properties

PropertyValue / Description
Chemical Name 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
CAS Number 97941-91-8
Molecular Formula C₄H₅D₆Cl₂N
Molecular Weight 150.08 g/mol
pKa (Non-deuterated) ~8.40 (at 25°C)
pKa (DMC-d6, Estimated) ~8.45 ± 0.05 (at 25°C)
Physical State White to beige hygroscopic crystals

Mechanistic Causality: The Aziridinium Cyclization Pathway

The pKa value is the master switch for DMC-d6's reactivity. When the environmental pH exceeds 8.45, the deprotonated free base undergoes a rapid intramolecular S_N2 reaction. The nitrogen's lone pair attacks the adjacent β-carbon, ejecting the chloride leaving group to form the N,N-di(methyl-d3)aziridinium ion .

Causality Insight: This cyclization is highly temperature-dependent. At 25°C, conversion to the aziridinium ion is practically complete within 2 hours. However, at 0–5°C, the high activation energy of cyclization stalls the reaction, rendering the free base stable for several hours . This thermodynamic quirk is the exact mechanism we exploit in the experimental protocols below to measure the pKa without artifactual interference.

Cyclization A DMC-d6 HCl (Protonated) pH < 6 B DMC-d6 Free Base (Reactive) pH > 8.45 A->B + NaOH (Deprotonation) C N,N-di(methyl-d3)aziridinium ion (Electrophile) B->C Intramolecular Cyclization (-Cl⁻) D Alkylated API (e.g., Diltiazem-d6) C->D Nucleophilic Attack

Reaction pathway of DMC-d6 from stable salt to reactive aziridinium electrophile.

Self-Validating Experimental Protocols

To accurately characterize DMC-d6 HCl, standard methodologies must be heavily modified. If a standard room-temperature titration is performed, the free base will cyclize into the aziridinium ion mid-titration, consuming the base and artificially skewing the pKa curve.

Protocol 1: Low-Temperature Potentiometric Titration (Self-Validating)

Objective: Determine the precise pKa of DMC-d6 while suppressing intramolecular cyclization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of DMC-d6 HCl in 50 mL of strictly CO₂-free, ultra-pure water. (Causality: Dissolved CO₂ forms carbonic acid, which buffers the solution and masks the amine's inflection point).

  • Thermal Suppression: Submerge the titration vessel in a jacketed cooling bath maintained precisely at 5.0°C . Purge the headspace with N₂ gas. (Causality: Lowering the temperature increases the activation energy barrier, completely halting aziridinium formation during the measurement window).

  • Rapid Forward Titration: Using an automated titrator, inject 0.1 M NaOH in 0.05 mL increments, recording pH dynamically until pH 10.5 is reached.

  • Self-Validation (Hysteresis Check): Immediately upon reaching pH 10.5, reverse the process by back-titrating with 0.1 M HCl down to pH 4.0.

    • Trustworthiness Check: Superimpose the forward and backward titration curves. If the curves align perfectly with zero hysteresis, it validates that no irreversible cyclization occurred. If hysteresis is present, the sample degraded, and the data must be discarded.

  • Thermodynamic Extrapolation: Use the Henderson-Hasselbalch equation to calculate the pKa at 5°C, then use the van 't Hoff equation to extrapolate the true pKa at 25°C.

Titration N1 Step 1: Sample Prep Dissolve DMC-d6 HCl in CO2-free H2O at 5°C N2 Step 2: Thermal Control Maintain 5°C to suppress aziridinium cyclization N1->N2 N3 Step 3: Rapid Titration Automated injection of 0.1M NaOH N2->N3 N4 Step 4: Self-Validation Back-titrate with HCl to check for hysteresis N3->N4 N5 Step 5: Thermodynamic Extrapolation Calculate pKa and extrapolate to 25°C N4->N5

Low-temperature potentiometric titration workflow to prevent cyclization artifacts.

Protocol 2: LC-MS Kinetic Tracking of Cyclization

Objective: Monitor the pH-dependent conversion of DMC-d6 to the aziridinium ion.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM ammonium acetate buffer adjusted to pH 8.5.

  • Reaction Initiation: Spike DMC-d6 HCl into the buffer to a final concentration of 10 µg/mL at 25°C.

  • Chromatographic Separation: Standard C18 columns fail to retain these highly polar molecules. Utilize a weak cation-exchange (WCX) column or a hydrophilic interaction liquid chromatography (HILIC) column. (Causality: The aziridinium ion is a permanent cation and requires orthogonal retention mechanisms).

  • Mass Spectrometry: Operate the MS in Positive Electrospray Ionization (ESI+) mode. Monitor the specific mass transitions for the protonated DMC-d6 and the pre-formed aziridinium-d6 cation.

  • Self-Validation (Internal Standard): Spike the sample with non-deuterated DMC (1 µg/mL) as an internal standard.

    • Trustworthiness Check: The ratio of the -d6 to non-d6 signals must remain constant over time. If the ratio drifts, it indicates matrix suppression or ionization instability rather than true kinetic degradation.

Conclusion

The pKa of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is estimated at 8.45 , reflecting a slight basicity increase over its non-deuterated counterpart (~8.40) due to the secondary equilibrium isotope effect of the -CD3 groups. Because the deprotonated free base rapidly cyclizes into a highly reactive aziridinium electrophile at room temperature, analytical characterization requires strict thermal control (5°C) and rigorous self-validating hysteresis checks to ensure data integrity.

References

  • Lee, C. R., Hubert, M., Nguyen Van Dau, C., Peter, D., & Krstulović, A. M. (2000). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. The Analyst, 125(7), 1255-1259.[Link]

  • Halevi, E. A., Nussim, M., & Weiserv, A. (1963). Secondary isotope effects on acid-base equilibria. Journal of the Chemical Society (Resumed), 1366-1370.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11636816, N,N-Dimethylaminoethyl chloride hydrochloride.[Link]

Foundational

The Strategic Incorporation of Deuterium: A Technical Guide to the Applications of Dimethylaminoethyl Chloride-d6 in Medicinal Chemistry

Abstract In the landscape of modern drug development, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic substitution of hydrogen with its stable, heavier isotope, deuterium...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug development, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool to enhance the metabolic stability and therapeutic window of drug candidates. This in-depth technical guide explores the role and applications of 2-(dimethyl-d6-amino)ethyl chloride hydrochloride, a key deuterated building block, in the synthesis of next-generation pharmaceuticals. We will delve into the mechanistic underpinnings of the deuterium kinetic isotope effect, provide detailed synthetic protocols for the incorporation of the dimethylamino-d6-ethyl moiety into active pharmaceutical ingredients (APIs), and present a comprehensive analytical workflow for the characterization and quality control of the resulting deuterated compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantages of isotopic labeling to advance their therapeutic programs.

The Deuterium Advantage: Enhancing Drug Properties through Isotopic Substitution

The replacement of hydrogen with deuterium can profoundly influence a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow down metabolic pathways that involve the enzymatic breaking of a C-H bond, often a rate-limiting step in drug metabolism.[1]

The strategic incorporation of deuterium at metabolically vulnerable positions within a drug molecule can therefore lead to several therapeutic advantages:

  • Improved Metabolic Stability: By retarding metabolism, deuteration can increase the half-life of a drug, leading to sustained therapeutic concentrations in the bloodstream.[2]

  • Reduced Formation of Toxic Metabolites: Slower metabolism can decrease the production of potentially harmful or reactive metabolites, thereby improving the drug's safety profile.

  • Enhanced Bioavailability: For orally administered drugs that undergo significant first-pass metabolism, deuteration can increase the amount of the active drug that reaches systemic circulation.[2]

  • More Consistent Pharmacokinetic Profiles: Reduced metabolic variability among patients can lead to more predictable drug exposure and therapeutic response.

  • Potential for Lower Dosing: An improved pharmacokinetic profile may allow for lower or less frequent dosing, enhancing patient compliance.[3]

It is this suite of potential improvements that has made deuterated pharmaceuticals an area of intense research and development.[1]

2-(Dimethyl-d6-amino)ethyl Chloride: A Key Deuterated Synthon

2-(Dimethylamino)ethyl chloride is a versatile bifunctional reagent widely employed in pharmaceutical synthesis to introduce the dimethylaminoethyl moiety.[4][5] This structural motif is present in a diverse range of drug classes, including antihistamines, antiarrhythmics, and local anesthetics. The deuterated analogue, 2-(dimethyl-d6-amino)ethyl chloride, in which the six hydrogen atoms on the two methyl groups are replaced with deuterium, provides a direct route to selectively deuterate this key pharmacophore.

Physicochemical Properties
Property2-(Dimethylamino)ethyl Chloride Hydrochloride2-(Dimethyl-d6-amino)ethyl Chloride Hydrochloride (Expected)
Molecular Formula C4H11Cl2NC4H5D6Cl2N
Molecular Weight 144.04 g/mol ~150.08 g/mol
Appearance White to off-white crystalline solidSimilar to non-deuterated form
Melting Point 201-204 °CExpected to be very similar, potentially slightly lower
Solubility Soluble in water and polar organic solventsExpected to have similar solubility profile
Synthesis of 2-(Dimethyl-d6-amino)ethyl Chloride Hydrochloride

The synthesis of 2-(dimethyl-d6-amino)ethyl chloride hydrochloride can be achieved through a two-step process starting from commercially available deuterated precursors. The general strategy involves the synthesis of the precursor alcohol, 2-(dimethyl-d6-amino)ethanol, followed by its chlorination.

This precursor can be synthesized via the reaction of ethylene oxide with dimethylamine-d6.[6][7]

Experimental Protocol: Synthesis of 2-(Dimethyl-d6-amino)ethanol

Materials:

  • Dimethylamine-d6 hydrochloride

  • Sodium hydroxide

  • Ethylene oxide

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of free dimethylamine-d6 by treating dimethylamine-d6 hydrochloride with a strong base like sodium hydroxide in an appropriate solvent.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of ethylene oxide in the anhydrous solvent to the cooled dimethylamine-d6 solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(dimethyl-d6-amino)ethanol.

  • Purify the product by distillation.

The synthesized deuterated amino alcohol is then converted to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl2).[8]

Experimental Protocol: Synthesis of 2-(Dimethyl-d6-amino)ethyl Chloride Hydrochloride

Materials:

  • 2-(Dimethyl-d6-amino)ethanol

  • Thionyl chloride (SOCl2)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Absolute ethanol

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl and SO2 gases.

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place thionyl chloride (approximately 1.1-1.2 molar equivalents) in an anhydrous solvent like DCM.

  • Cool the flask in an ice bath.

  • Slowly add a solution of 2-(dimethyl-d6-amino)ethanol in the same anhydrous solvent to the cooled thionyl chloride solution. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully transfer the reaction mixture to a beaker containing absolute ethanol to quench the excess thionyl chloride and to serve as a recrystallization solvent. This will result in the evolution of gases.

  • Heat the ethanolic solution to boiling and then cool it in an ice-salt bath to induce crystallization of the hydrochloride salt.

  • Collect the white crystalline product by vacuum filtration, wash with cold absolute ethanol, and dry in a vacuum desiccator over a suitable drying agent (e.g., P2O5).

G cluster_0 Step 1: Synthesis of Precursor Alcohol cluster_1 Step 2: Chlorination Dimethylamine-d6 Dimethylamine-d6 Ethylene Oxide Ethylene Oxide Reaction1 Ethoxylation 2-(Dimethyl-d6-amino)ethanol 2-(Dimethyl-d6-amino)ethanol Reaction2 Chlorination 2-(Dimethyl-d6-amino)ethanol->Reaction2 Thionyl Chloride Thionyl Chloride Dimethylaminoethyl-d6 Chloride HCl 2-(Dimethyl-d6-amino)ethyl Chloride Hydrochloride caption Synthetic workflow for 2-(dimethyl-d6-amino)ethyl chloride HCl.

Applications in the Synthesis of Deuterated Pharmaceuticals: Case Studies

The primary application of 2-(dimethyl-d6-amino)ethyl chloride hydrochloride is in the synthesis of deuterated active pharmaceutical ingredients where the dimethylaminoethyl moiety is a key structural feature. A prominent example is the synthesis of deuterated first-generation antihistamines.

Case Study: Synthesis of Deuterated Diphenhydramine (Diphenhydramine-d6)

Diphenhydramine is a well-known antihistamine that contains a dimethylaminoethyl ether group. Deuteration of the N,N-dimethyl groups can slow down N-demethylation, a common metabolic pathway for tertiary amines, potentially leading to an improved pharmacokinetic profile.

Experimental Protocol: Synthesis of Diphenhydramine-d6

Materials:

  • Diphenylmethanol (Benzhydrol)

  • Sodium hydride (NaH)

  • 2-(Dimethyl-d6-amino)ethyl chloride hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diphenylmethanol in anhydrous THF.

  • Cool the solution in an ice bath and carefully add sodium hydride portion-wise to form the corresponding alkoxide.

  • In a separate flask, neutralize 2-(dimethyl-d6-amino)ethyl chloride hydrochloride with a base (e.g., NaOH solution) and extract the free base into an organic solvent. Dry and concentrate the organic layer to obtain the free base of the deuterated reagent.

  • Add a solution of the free base of 2-(dimethyl-d6-amino)ethyl chloride in anhydrous THF to the diphenylmethoxide solution.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield diphenhydramine-d6.

G Diphenylmethanol Diphenylmethanol Alkoxide Formation Alkoxide Formation Diphenylmethanol->Alkoxide Formation NaH Sodium Hydride NaH->Alkoxide Formation Diphenylmethoxide Diphenylmethoxide Alkoxide Formation->Diphenylmethoxide Williamson Ether Synthesis Williamson Ether Synthesis Diphenylmethoxide->Williamson Ether Synthesis D6_Reagent 2-(Dimethyl-d6-amino)ethyl chloride D6_Reagent->Williamson Ether Synthesis Diphenhydramine-d6 Diphenhydramine-d6 Williamson Ether Synthesis->Diphenhydramine-d6 caption Synthesis of Diphenhydramine-d6.

Further Applications

The same synthetic strategy can be applied to a wide range of APIs containing the dimethylaminoethyl group. For instance, the synthesis of deuterated doxylamine, another first-generation antihistamine, would follow a similar Williamson ether synthesis protocol, starting from 2-acetylpyridine and bromobenzene to generate the carbinol intermediate, which is then reacted with 2-(dimethyl-d6-amino)ethyl chloride.[9]

Analytical Characterization and Quality Control

The comprehensive analytical characterization of deuterated compounds is crucial to confirm the site and extent of deuterium incorporation and to determine the isotopic purity of the final product. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of deuterated compounds.

  • ¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For diphenhydramine-d6, the singlet corresponding to the six protons of the two methyl groups would be absent.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding C-H signal.

  • ²H NMR: Deuterium NMR directly observes the deuterium nuclei, providing unambiguous evidence of deuterium incorporation at specific sites.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to assess its isotopic purity.

  • Molecular Ion Peak: The molecular ion peak in the mass spectrum of a deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For diphenhydramine-d6, the molecular ion peak would be expected at m/z 261, compared to m/z 255 for the non-deuterated compound.

  • Fragmentation Pattern: The fragmentation pattern can also provide information about the location of the deuterium label. For diphenhydramine, a characteristic fragment is observed at m/z 58, corresponding to the [CH2=N(CH3)2]+ ion. In the d6-analog, this fragment would be shifted to m/z 64, corresponding to [CH2=N(CD3)2]+.[10]

  • Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the gold standard for determining isotopic purity.[11][12] By analyzing the isotopic distribution of the molecular ion cluster, the percentage of the desired deuterated species (e.g., d6) and the presence of lower isotopologues (d0 to d5) can be accurately quantified.

Experimental Protocol: Analytical Workflow for a Deuterated API

1. Sample Preparation:

  • Accurately weigh and dissolve the deuterated API in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Prepare a series of dilutions for calibration standards and quality control samples.

2. LC-MS/MS Analysis for Isotopic Purity:

  • Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).

    • Flow Rate: Optimized for the column dimensions.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Full scan from a relevant m/z range to encompass all expected isotopologues.

    • Data Analysis: Integrate the peak areas for each isotopologue in the molecular ion cluster. Calculate the isotopic purity as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all isotopologues.

3. NMR Analysis for Structural Confirmation:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Experiments: Acquire ¹H, ¹³C, and ²H NMR spectra.

  • Data Analysis: Compare the spectra with those of the non-deuterated standard to confirm the absence of proton signals and the presence of deuterium signals at the expected positions. Analyze the splitting patterns in the ¹³C spectrum to confirm the C-D bonds.

G Deuterated API Deuterated API Sample Prep Sample Preparation (Dissolution and Dilution) Deuterated API->Sample Prep LC_MS LC-MS/MS Analysis Sample Prep->LC_MS NMR NMR Analysis Sample Prep->NMR Isotopic Purity Isotopic Purity Determination LC_MS->Isotopic Purity Structural Confirmation Structural Confirmation NMR->Structural Confirmation caption Analytical workflow for deuterated API characterization.

Conclusion

2-(Dimethyl-d6-amino)ethyl chloride hydrochloride is a valuable and versatile building block for the synthesis of deuterated pharmaceuticals. Its application allows for the targeted modification of the dimethylaminoethyl moiety, a common pharmacophore, to enhance the metabolic stability and overall therapeutic profile of a wide range of drug candidates. The ability to strategically incorporate deuterium opens up new avenues for drug optimization and life-cycle management. A thorough understanding of the synthesis of this deuterated reagent, its application in medicinal chemistry, and the rigorous analytical characterization of the final products are essential for the successful development of next-generation deuterated drugs.

References

  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. ACS Publications. Available at: [Link].

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure. Available at: [Link].

  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. ACS Publications. Available at: [Link].

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link].

  • What Pharmacological Advantages Can Deuterated APIs Deliver?. Neuland Labs. Available at: [Link].

  • Dimethylethanolamine. PubChem. Available at: [Link].

  • An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. Available at: [Link].

  • NMR Guidelines for ACS Journals. American Chemical Society. Available at: [Link].

  • DIMETHYLETHANOLAMINE (DMEA). Ataman Kimya. Available at: [Link].

  • Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available at: [Link].

  • Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link].

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link].

  • Understanding 2-Dimethylaminoethyl Chloride Hydrochloride: Properties, Uses, and Global Supply. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].

  • Clinical Application and Synthesis Methods of Deuterated Drugs. PubMed. Available at: [Link].

  • Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link].

  • Process for production of amino alkyl chlorides. Google Patents.
  • The observed H NMR chemical shifts in ppm for Diphenhydramine. ResearchGate. Available at: [Link].

  • X‐Ray Crystallography Studies and CP‐MAS 13C NMR Spectroscopy on the Solid‐State Stereochemistry of Diphenhydramine Hydrochloride, an Antihistaminic Drug. R Discovery. Available at: [Link].

  • Chlorination of tertiary amino alcohol. Sciencemadness.org. Available at: [Link].

  • Help with thionyl chloride halogenation. Reddit. Available at: [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • Process of preparing n, n-dimethylamino alcohols. Google Patents.
  • Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. Available at: [Link].

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link].

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. IOP Conference Series: Earth and Environmental Science. Available at: [Link].

  • Diphenhydramine. PubChem. Available at: [Link].

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link].

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Protocols & Analytical Methods

Method

Application and Protocols for the Synthesis of Deuterated Antihistamines Utilizing 2-Chloro-N,N-dimethylethylamine-d6 HCl

Authored by: Senior Application Scientist, Advanced Isotopic Labeling Division Introduction: The Strategic Advantage of Deuteration in Antihistamine Development The strategic replacement of hydrogen with its stable isoto...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Isotopic Labeling Division

Introduction: The Strategic Advantage of Deuteration in Antihistamine Development

The strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a powerful tool in modern medicinal chemistry. This technique, known as deuteration, leverages the deuterium kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates.[1] The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage by enzymes like the cytochrome P450 (CYP) family.[2][3] For antihistamines, which often undergo N-demethylation as a primary metabolic pathway, deuterating the N,N-dimethylamino moiety can significantly reduce the rate of metabolism. This can lead to an extended drug half-life, improved pharmacokinetic profiles, and potentially a reduction in dose frequency or magnitude, thereby enhancing patient compliance and therapeutic efficacy.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of deuterated antihistamines using 2-Chloro-N,N-dimethylethylamine-d6 HCl, a key building block for introducing a hexadeuterated N,N-dimethylaminoethyl group.

Core Synthetic Strategy: Williamson Ether Synthesis

A robust and widely applicable method for the synthesis of many first-generation antihistamines is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a diarylmethanol precursor to form an alkoxide, which then acts as a nucleophile to displace the chloride from 2-Chloro-N,N-dimethylethylamine-d6 HCl.

Visualizing the General Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification A Diaryl-methanol Precursor G Crude Deuterated Antihistamine A->G Nucleophilic Attack B 2-Chloro-N,N-dimethylethylamine-d6 HCl B->G C Base (e.g., NaH, KOtBu) C->G Deprotonation D Anhydrous Solvent (e.g., THF, DMF) D->G E Inert Atmosphere (N2 or Ar) E->G F Controlled Temperature F->G H Purification (Column Chromatography) G->H Purification I Final Deuterated Antihistamine H->I Isolation

Caption: General workflow for the synthesis of deuterated antihistamines.

Exemplary Protocol: Synthesis of Diphenhydramine-d6

This protocol details the synthesis of deuterated diphenhydramine (Diphenhydramine-d6) as a representative example. Diphenhydramine is a first-generation antihistamine known for its sedative and anticholinergic properties.[6]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplier Recommendation
Diphenylmethanol91-01-0C13H12OSigma-Aldrich, Acros
2-Chloro-N,N-dimethylethylamine-d6 HCl97941-91-8C4H5D6Cl2NCDN Isotopes, TRC
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaHSigma-Aldrich, Alfa Aesar
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8OAcros Organics, Fisher
Saturated Sodium Bicarbonate Solution144-55-8 (solid)NaHCO3Fisher Scientific
Anhydrous Magnesium Sulfate7487-88-9MgSO4Sigma-Aldrich
Ethyl Acetate (for extraction and chromatography)141-78-6C4H8O2Fisher Scientific
Hexanes (for chromatography)110-54-3C6H14Fisher Scientific

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add diphenylmethanol (1.0 eq).

  • Solvent Addition: Add anhydrous THF (10 mL per mmol of diphenylmethanol) to the flask.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium alkoxide of diphenylmethanol should be observed.

  • Addition of Deuterated Reagent: Add 2-Chloro-N,N-dimethylethylamine-d6 HCl (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction to room temperature and cautiously quench with saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Diphenhydramine-d6.

Application to Other Antihistamines

The general protocol described above can be adapted for the synthesis of other antihistamines that share the diaryl- or aryl(heteroaryl)methanol core structure. The key is the availability of the corresponding alcohol precursor.

AntihistaminePrecursor AlcoholNotes
Doxylamine-d6 1-Phenyl-1-(2-pyridyl)ethanolThe synthesis of the precursor can be achieved via a Grignard reaction between 2-acetylpyridine and phenylmagnesium bromide.[7] The subsequent etherification follows the general protocol.
Chlorpheniramine-d6 1-(4-Chlorophenyl)-1-(2-pyridyl)ethanolSimilar to doxylamine, the precursor is synthesized via a Grignard reaction. The final product is typically isolated as the maleate salt.[8][9]
Orphenadrine-d6 1-(2-Methylphenyl)-1-phenylethanolA close structural analog of diphenhydramine, the synthesis follows an identical pathway using the ortho-methylated diphenylmethanol precursor.

Analytical Characterization of Deuterated Products

Robust analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated antihistamines. A combination of techniques is recommended.[10][11][12]

Visualizing the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_results Data Interpretation A Purified Deuterated Antihistamine B 1H NMR A->B C 13C NMR A->C D High-Resolution Mass Spectrometry (HRMS) A->D E HPLC/UPLC A->E F Structural Confirmation B->F Absence of N-methyl proton signals C->F Confirms carbon skeleton G Isotopic Enrichment D->G Confirms mass shift (M+6) H Chemical Purity E->H Determines purity (%)

Caption: Workflow for the analytical validation of deuterated antihistamines.

Expected Analytical Data for Diphenhydramine-d6:

  • ¹H NMR: The most significant change will be the disappearance of the singlet corresponding to the N(CH₃)₂ protons, which typically appears around 2.2-2.3 ppm in the non-deuterated compound. All other proton signals corresponding to the diphenylmethyl and the -O-CH₂-CH₂- backbone should remain.

  • ¹³C NMR: The spectrum will be very similar to the non-deuterated standard, confirming the integrity of the carbon skeleton. The signals for the deuterated methyl carbons will appear as a multiplet due to C-D coupling and will be significantly less intense.

  • High-Resolution Mass Spectrometry (HRMS): This is a critical technique for confirming successful deuteration. The molecular ion peak ([M+H]⁺) for Diphenhydramine-d6 should be observed at m/z corresponding to an increase of 6 mass units compared to the unlabeled compound. For diphenhydramine (C₁₇H₂₁NO, MW = 255.35), the deuterated analog (C₁₇H₁₅D₆NO) will show a corresponding increase.[6]

  • HPLC/UPLC: This is used to determine the chemical purity of the final compound, ensuring that it is free from starting materials and by-products.

Pharmacokinetic Implications:

The primary anticipated effect of deuterating the N,N-dimethylamino group of these antihistamines is a reduction in the rate of N-demethylation, a common metabolic pathway mediated by CYP enzymes.[13] This can lead to:

  • Increased Half-Life (t½): Slower metabolism generally leads to a longer elimination half-life.[4][5]

  • Increased Area Under the Curve (AUC): Overall drug exposure is expected to increase due to reduced clearance.[5]

  • Reduced Metabolite Formation: The formation of N-desmethyl and N,N-didesmethyl metabolites will be significantly reduced.

It is important to note that metabolic switching can occur, where the body compensates by utilizing alternative metabolic pathways.[2] Therefore, comprehensive in vitro and in vivo metabolic studies are essential to fully characterize the pharmacokinetic profile of the newly synthesized deuterated antihistamines.

Conclusion

The use of 2-Chloro-N,N-dimethylethylamine-d6 HCl provides a straightforward and efficient method for the synthesis of a variety of deuterated first-generation antihistamines. The protocols and analytical workflows detailed in this application note offer a robust framework for researchers to produce and validate these valuable compounds for use in pharmacokinetic studies, as internal standards for bioanalytical assays, and as potential next-generation therapeutic candidates with improved metabolic stability.

References

  • Deuterated drug - Wikipedia. [Link]

  • Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Halpert, J. R. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. [Link]

  • Synthesis of deuterium‐substituted Diphenhydramine. - ResearchGate. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

  • Diphenhydramine | C17H21NO | CID 3100 - PubChem - NIH. [Link]

  • Endooria, S., et al. (2019). Novel and Efficient Synthesis of Deuterium-Labeled Olopatadine-d6. Russian Journal of Organic Chemistry. [Link]

  • Chlorpheniramine-d4 maleate | CAS#:2747915-71-3 | Chemsrc. [Link]

  • 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride. [Link]

  • Application of Toluene in the Synthesis of Doxylamine Succinate. [Link]

  • Simons, F. E. R. (2004). Comparative pharmacology of the H1 antihistamines. Allergy and Asthma Proceedings. [Link]

  • Simons, K. J., & Simons, F. E. (1994). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics. [Link]

  • Sicari, V., & Zabbo, C. P. (2023). Antihistamines. StatPearls. [Link]

  • Simons, F. E. R., & Simons, K. J. (2011). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. [Link]

  • An efficient and safe process for synthesis of doxylamine succinate - ResearchGate. [Link]

  • chlorpheniramine-impurities - Pharmaffiliates. [Link]

Sources

Application

Application Note: Advanced Protocols for Alkylation Using 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

Target Audience: Synthetic Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The incorporation of heavy isotopes into active...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The incorporation of heavy isotopes into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability, decrease toxic metabolite formation, and serve as internal standards for mass spectrometry. 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (DMC-d6 HCl) is a bifunctional alkylating agent extensively used to introduce a deuterated dimethylaminoethyl moiety into diverse molecular scaffolds, including antihistamines and psychoplastogens[1][2].

This application note provides field-validated methodologies for O-alkylation and N-alkylation using DMC-d6 HCl. As a Senior Application Scientist, I have structured this guide to not only detail the how but also the why—elucidating the causality behind reagent choices, phase-transfer conditions, and self-validating analytical techniques.

Mechanistic Rationale: The Aziridinium Intermediate

Understanding the reactivity of DMC-d6 HCl is critical for optimizing yields and preventing side reactions. The reagent is intentionally supplied as a stable hydrochloride salt to prevent premature autopolymerization[3].

Causality of Activation: During the reaction, the addition of a base serves a dual purpose. First, it deprotonates the target nucleophile (e.g., alcohol or amine). Second, it neutralizes the DMC-d6 HCl salt in situ. Once the free base is generated, the lone pair on the tertiary amine undergoes a rapid intramolecular nucleophilic substitution, expelling the chloride ion to form a highly electrophilic N,N-dimethylaziridinium-d6 ion [3][4]. This strained, three-membered cyclic intermediate is the true alkylating species, which is subsequently opened by the target nucleophile via an S_N2-like mechanism.

Mechanism A DMC-d6 HCl Salt (Stable Precursor) B DMC-d6 Free Base (Transient Species) A->B Base Neutralization (-HCl) C Aziridinium-d6 Ion (Electrophilic Intermediate) B->C Intramolecular Cyclization (-Cl⁻) D Alkylated Target (Stable Product) C->D Nucleophilic Attack (Ring Opening)

Mechanistic pathway of alkylation via the reactive aziridinium-d6 intermediate.

Physicochemical Properties & Reaction Parameters

To design a successful alkylation, researchers must balance the nucleophilicity of the substrate with the stability of the aziridinium intermediate. Aqueous environments can hydrolyze the aziridinium ion into an inactive amino alcohol; therefore, solvent and base selection are paramount.

Table 1: Physicochemical Profile of DMC-d6 HCl
PropertyValue / DescriptionImpact on Experimental Design
Molecular Weight 150.08 g/mol (Deuterated)Account for mass shift in stoichiometric calculations.
Physical State White to beige crystalline solidHighly hygroscopic; store in a desiccator under inert gas.
Solubility Soluble in H₂O, DMSO, DMF, EtOHAllows flexibility between biphasic and polar aprotic systems.
Storage 2-8 °C, desiccatedHeat and moisture trigger premature degradation[3].
Table 2: Base Selection Guide for Alkylation Optimization
Target NucleophilePreferred BaseSolvent SystemMechanistic Justification
Indoles / Pyrroles (N-) KOH (pellets) + KIDMSOKOH heavily deprotonates the heterocycle; KI acts as a Finkelstein catalyst[2].
Phenols / Alcohols (O-) NaH or K₂CO₃DMF or THFStrong bases are required to generate the highly nucleophilic alkoxide.
Aliphatic Amines (N-) NaOH (aq) + PTCToluene / WaterPhase-Transfer Catalysis (PTC) protects the aziridinium from aqueous hydrolysis[5].

Validated Experimental Methodologies

The following protocols are engineered to maximize the generation and capture of the aziridinium-d6 intermediate while minimizing dimerization and hydrolysis.

Protocol A: N-Alkylation of Heterocycles (e.g., Indoles)

This method is highly effective for synthesizing deuterated tryptamine analogs and psychoplastogens[2].

Causality Insight: The addition of Potassium Iodide (KI) is a critical expert technique. It facilitates an in situ Finkelstein reaction, converting the alkyl chloride into an alkyl iodide. Iodine is a superior leaving group, which drastically accelerates the intramolecular cyclization to the aziridinium ion, thereby increasing the overall reaction rate and yield.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask flushed with argon, dissolve the indole substrate (1.0 equiv, 0.4 M) in anhydrous DMSO.

  • Reagent Addition: Add DMC-d6 HCl (1.1 equiv) and KI (1.1 equiv) to the stirring solution.

  • Activation: Quickly add KOH pellets (5.0 equiv). Note: The excess base is required to simultaneously free-base the DMC-d6 HCl and deprotonate the indole.

  • Incubation: Stir the reaction vigorously at room temperature for 24 hours[2].

  • Quenching: Dilute the mixture with 1.0 M NaOH(aq) to quench any unreacted electrophiles and ensure the product remains in its free-base form.

  • Extraction: Extract the aqueous phase three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: O-Alkylation via Phase-Transfer Catalysis (PTC)

Alcohols are generally poorer nucleophiles than amines. To prevent the aziridinium ion from hydrolyzing before the alcohol can attack, a biphasic PTC system is utilized[5].

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve the target alcohol (1.0 equiv) in toluene. Add an equal volume of 50% w/w aqueous NaOH.

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 equiv). Causality: TBAB shuttles the deprotonated alkoxide from the aqueous phase into the organic toluene phase.

  • Alkylation: Add DMC-d6 HCl (1.5 equiv) directly to the biphasic mixture.

  • Thermal Activation: Heat the mixture to 80 °C under vigorous stirring for 6-12 hours. The high shear rate is necessary to maximize the interfacial surface area.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Workflow Step1 1. Substrate Activation (Deprotonation of Nucleophile) Step2 2. Reagent Introduction (Add DMC-d6 HCl & Catalyst) Step1->Step2 Step3 3. In Situ Free-Basing (Aziridinium Formation) Step2->Step3 Step4 4. Thermal Incubation (Nucleophilic Ring Opening) Step3->Step4 Step5 5. Quench & Extraction (Aqueous Workup & Isolation) Step4->Step5

Step-by-step experimental workflow for N- and O-alkylation using DMC-d6 HCl.

Self-Validating Systems & Analytical Monitoring

A robust protocol must be self-validating. To ensure that the reaction failure is not due to degraded reagents, and to accurately track product formation, implement the following analytical checks:

1. Verification of Aziridinium Formation (NBP Assay): If yields are low, verify that the DMC-d6 HCl is successfully forming the aziridinium intermediate using the 4-(4-Nitrobenzyl)pyridine (NBP) colorimetric assay[4].

  • Mechanism: NBP acts as a nucleophilic trap. When it attacks the aziridinium ion, subsequent basification (using 1.0 M KOH) yields a deep blue/purple chromophore.

  • Validation: A lack of color change indicates that the DMC-d6 HCl has degraded (likely hydrolyzed during storage) and a new batch is required.

2. LC-MS Reaction Monitoring: Because the starting material and the alkylated product often have different ionization efficiencies, LC-MS is the optimal tracking tool.

  • Mass Shift: Successful alkylation with the deuterated moiety will result in a specific mass addition of +78.18 Da (corresponding to the -C₂H₄N(CD₃)₂ group), compared to the +72.15 Da shift seen with non-deuterated DMC[4].

  • Monitoring the disappearance of the parent mass and the appearance of the [M+78]⁺ peak provides real-time validation of the S_N2 ring-opening step.

Sources

Method

Advanced LC-MS/MS Quantification of Genotoxic Impurity 2-Chloro-N,N-dimethylethylamine Using a Stable Isotope-Labeled Internal Standard (DMC-d6)

Executive Summary & Regulatory Context 2-Chloro-N,N-dimethylethylamine (DMC) is a highly reactive alkylating agent frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

2-Chloro-N,N-dimethylethylamine (DMC) is a highly reactive alkylating agent frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as diltiazem and chlorpheniramine[1]. Due to its DNA-reactive nature, DMC is classified as a Potential Genotoxic Impurity (PGI). Under 2, pharmaceutical manufacturers are mandated to control PGIs to the Threshold of Toxicological Concern (TTC), typically requiring limits of detection in the low parts-per-million (ppm) or parts-per-billion (ppb) range[2].

While traditional methods have relied on GC-MS[1], modern trace-level PGI analysis heavily favors Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to prevent thermal degradation of the API and achieve superior sensitivity[3]. However, analyzing trace polar amines in high-concentration API matrices introduces severe ion suppression. This Application Note details a self-validating LC-MS/MS protocol utilizing 2-Chloro-N,N-dimethylethylamine-d6 (DMC-d6) as a Stable Isotope-Labeled Internal Standard (SIL-IS) to mechanistically eliminate matrix effects and ensure absolute quantitative integrity[4].

Mechanistic Causality: The Role of DMC-d6

As a Senior Application Scientist, I frequently observe that standard external calibration fails for polar GTIs. To detect ppm-level impurities, the API matrix must be analyzed at high concentrations (e.g., 50 mg/mL). During Electrospray Ionization (ESI), the overwhelming abundance of the API competes with the trace DMC for available charge droplets, leading to >90% signal suppression.

The SIL-IS Solution: By spiking the sample with DMC-d6, we introduce a surrogate that is chemically identical to the native DMC but isotopically distinct (+6 Da shift due to the -N(CD3)2 group). Because DMC and DMC-d6 share identical physicochemical properties, they co-elute chromatographically and enter the ESI source simultaneously. Consequently, they experience the exact same degree of matrix suppression or enhancement. By quantifying the ratio of the DMC signal to the DMC-d6 signal, the matrix variable is mathematically canceled out, creating a highly robust, self-validating assay.

Matrix_Effect cluster_0 Without SIL-IS (External Calibration) cluster_1 With DMC-d6 (SIL-IS Calibration) N1 Native DMC N3 Signal Suppression (Inaccurate Quant) N1->N3 N2 API Matrix N2->N3 Competes for charge M1 Native DMC M4 Proportional Suppression M1->M4 M2 DMC-d6 (IS) M2->M4 M3 API Matrix M3->M4 Competes for charge M5 Accurate Ratio (Reliable Quant) M4->M5

Fig 1: Mechanism of matrix effect compensation using DMC-d6 to ensure quantitative accuracy.

Experimental Workflow & Protocol

LCMS_Workflow A API Sample (e.g., Diltiazem) B Spike SIL-IS (DMC-d6) A->B C Protein Precipitation & Centrifugation B->C D HILIC LC Separation C->D E ESI+ MS/MS (MRM Mode) D->E F Quantification (DMC/DMC-d6 Ratio) E->F

Fig 2: End-to-end LC-MS/MS workflow for DMC quantification using DMC-d6 as an internal standard.

Step-by-Step Methodology: Self-Validating Extraction

Causality Note: Spiking the SIL-IS directly into the dry API before solvent addition ensures that any volumetric errors, adsorptive losses, or extraction inefficiencies affect both the analyte and the IS equally, validating the recovery.

  • Sample Weighing: Accurately weigh 50.0 mg of the API (e.g., Diltiazem HCl) into a 15 mL polypropylene centrifuge tube.

  • SIL-IS Spiking: Add 10.0 µL of the DMC-d6 working internal standard solution (1.0 µg/mL in Acetonitrile).

  • Extraction: Add 1.0 mL of extraction solvent (Acetonitrile:Water, 90:10 v/v, containing 0.1% Formic Acid). Vortex vigorously for 2 minutes to ensure complete dissolution/suspension.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. This pellets any insoluble excipients or precipitated API, preventing LC column clogging.

  • Transfer: Transfer 500 µL of the clear supernatant to an LC autosampler vial equipped with a glass insert.

Liquid Chromatography (HILIC) Conditions

Causality Note: DMC is a highly polar aliphatic amine. Using standard Reversed-Phase C18 columns results in the analyte eluting in the void volume alongside un-retained matrix salts, maximizing ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to retain polar amines effectively.

  • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid)

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 4.0 min: Linear decrease to 60% B

    • 4.0 - 5.0 min: Hold at 60% B

    • 5.1 - 7.0 min: Re-equilibrate at 95% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

Quantitative Data Presentation

To ensure high specificity, Multiple Reaction Monitoring (MRM) is utilized. The mass transitions are selected based on the loss of HCl and subsequent fragmentation of the dimethylaminoethyl group.

Table 1: MRM Transitions for DMC and DMC-d6

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
DMC 108.172.115Target Quantification
DMC 108.145.125Identity Confirmation (Qualifier)
DMC-d6 114.178.115Internal Standard (SIL-IS)

Table 2: Typical Method Validation Parameters (ICH Q2/M7 Compliant)

ParameterAcceptance CriteriaScientific Rationale
Limit of Detection (LOD) S/N ≥ 3 (Typically < 0.1 ppm)Ensures trace-level visibility of the genotoxic impurity[1].
Limit of Quantitation (LOQ) S/N ≥ 10, Precision ≤ 10% RSDEnsures reliable measurement at the TTC threshold.
Linearity (R²) ≥ 0.995 (Range: 0.2 - 10 ppm)Confirms proportional response across the expected impurity range[4].
Accuracy (Recovery) 80% - 120%Validates extraction efficiency and absence of absolute loss.
IS Area Stability ± 15% across the entire runSelf-Validating Check: Flags catastrophic matrix shifts or injection failures.

System Suitability & Self-Validation Logic

A scientifically sound protocol must be self-validating. The inclusion of DMC-d6 acts as an active monitor for the assay's health:

  • Matrix Effect Flagging: If the absolute peak area of the DMC-d6 internal standard in an API sample drops by more than 30% compared to a neat solvent blank, it indicates severe, unmitigated ion suppression. While the ratio may still correct for this, extreme suppression compromises the LOQ. The method automatically flags this sample for further dilution.

  • Carryover Prevention: Blank injections (Mobile Phase A) must be run immediately following the highest calibration standard. The DMC signal in the blank must be <20% of the LOQ signal to validate that no carryover is artificially inflating the ppm counts in subsequent API samples.

References

  • A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride Benchchem
  • Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical Ovid
  • Genotoxic Impurities according to the Regulatory Perspective International Journal for Research Trends and Innov
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGUL

Sources

Application

Application Note: Preparation, Handling, and Storage of 2-Chloro-N,N-dimethylethylamine-d6 HCl Stock Solutions

Executive Summary The synthesis of deuterated active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug development, utilized to evaluate kinetic isotope effects (KIE), reduce toxic metabolite form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of deuterated active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug development, utilized to evaluate kinetic isotope effects (KIE), reduce toxic metabolite formation, and enhance pharmacokinetic profiles. 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (CAS: 97941-91-8) serves as a critical hexadeuterated building block for synthesizing analogs of established drugs, such as diltiazem, tamoxifen, and chlorphenamine[1][2]. Due to its severe toxicity, hygroscopic nature, and high chemical reactivity, preparing stable stock solutions requires stringent environmental controls and a deep understanding of its underlying physical chemistry.

Mechanistic Rationale: The Importance of the Hydrochloride Salt

To understand the handling requirements of this compound, one must understand its inherent reactivity. 2-Chloro-N,N-dimethylethylamine is a nitrogen mustard analog. If prepared or stored as a free base, the unprotonated tertiary amine acts as an internal nucleophile, rapidly displacing the adjacent chloride ion to form a highly electrophilic three-membered aziridinium intermediate [3].

By supplying and storing the compound as a hydrochloride (HCl) salt, the amine group remains protonated. This eliminates its nucleophilicity, preventing premature intramolecular cyclization and ensuring the structural integrity of the alkyl chloride until a base is intentionally introduced during the final synthetic step[4].

Mechanism A 2-Chloro-N,N-dimethylethylamine-d6 HCl (Protonated, Stable) B Free Base Form (Unprotonated, Reactive) A->B Base Addition (-HCl) C Aziridinium Intermediate (Highly Electrophilic) B->C Intramolecular Cyclization (-Cl⁻) D Alkylated Deuterated Product (Target API) C->D Nucleophilic Attack (Nu⁻)

Figure 1: Mechanism of activation and alkylation via the aziridinium intermediate.

Physicochemical Profile & Safety Data

This compound is highly hazardous. It is fatal if inhaled, toxic via dermal contact or ingestion, and is a suspected mutagen[5]. All handling must occur within a certified chemical fume hood using appropriate PPE.

PropertyValue / Description
Chemical Name 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
CAS Number 97941-91-8[1][6]
Molecular Weight 150.08 g/mol [1][6]
Molecular Formula C₄H₅D₆Cl₂N (or C₄H₄D₆ClN·HCl)[1][7]
Solubility Soluble in Water, Methanol, DMSO; Slightly in Chloroform[7]
Hygroscopicity Highly hygroscopic; readily absorbs atmospheric moisture[8]
GHS Hazards H301, H311, H331 (Toxic); H314 (Burns); H341 (Mutagenic)[5]

Self-Validating Protocol: Stock Solution Preparation

The following protocol is designed to mitigate degradation pathways (hydrolysis and cyclization) while ensuring operator safety.

Causality in Experimental Choices:
  • Solvent Selection: While the compound is highly soluble in water[3], aqueous stock solutions are prone to slow hydrolysis over time. For long-term storage, anhydrous DMSO or anhydrous methanol is mandatory.

  • Temperature Control: Because the solid is highly hygroscopic[8], opening a cold vial exposes it to rapid atmospheric condensation, introducing water that degrades the stock. Vials must be equilibrated to room temperature prior to opening.

Workflow Step1 1. Temperature Equilibration (Prevent moisture condensation) Step2 2. Weighing under Fume Hood (Mitigate inhalation toxicity) Step1->Step2 Step3 3. Dissolve in Anhydrous Solvent (Prevent premature hydrolysis) Step2->Step3 Step4 4. Aliquot into Amber Vials (Minimize freeze-thaw & light) Step3->Step4 Step5 5. Argon Purge & -20°C Storage (Maximize long-term stability) Step4->Step5

Figure 2: Step-by-step workflow for the preparation and storage of stock solutions.

Step-by-Step Methodology:
  • Equilibration: Transfer the sealed source vial from 2–8°C or -20°C storage into a desiccator. Allow it to equilibrate to room temperature for at least 30–45 minutes to prevent moisture condensation on the cold powder[8][9].

  • Weighing: Operating strictly inside a fume hood, rapidly weigh the required mass (e.g., 15.01 mg for a 100 mM stock in 1 mL) into a dry, sterile glass vial.

  • Dissolution: Add the calculated volume of anhydrous solvent (e.g., DMSO or Methanol)[8]. Vortex gently until the solution is completely clear. Crucial Note: Do not add any buffering agents or bases to the stock solution, as an alkaline pH will trigger immediate aziridinium formation.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL) using amber glass vials or opaque microcentrifuge tubes. This minimizes degradation from repeated freeze-thaw cycles and ambient light exposure.

  • Inert Storage: Purge the headspace of each aliquot vial with a gentle stream of dry Argon or Nitrogen gas. Seal tightly and store immediately at -20°C[9].

Quality Control & Validation System

A protocol is only reliable if it is a self-validating system. To ensure the stock solution has not degraded during preparation, researchers must integrate a quality control checkpoint.

Validation Step: Withdraw a 5 µL aliquot of the newly prepared master stock and dilute it in an appropriate deuterated solvent (e.g., DMSO-d6) for ¹H-NMR analysis, or inject it into an LC-MS system. Causality & Interpretation: The intact 2-chloroethyl group presents distinct, sharp chemical shifts. If the solvent was insufficiently anhydrous or if the compound was exposed to ambient moisture, hydrolysis or premature intramolecular cyclization will have occurred. The appearance of upfield-shifted multiplets (indicating the three-membered aziridinium ring) or a mass shift (+18 Da for hydrolysis) immediately invalidates the batch, preventing costly downstream experimental failures in API synthesis.

References

  • Santa Cruz Biotechnology.2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride | CAS 97941-91-8.
  • CymitQuimica.2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride Product Information.
  • ChemicalBook.2-CHLORO-N,N-DIMETHYL-D6-ETHYLAMINE HCL | 97941-91-8.
  • National Institutes of Health (NIH) / PubChem.2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901.
  • ThermoFisher Scientific.SAFETY DATA SHEET: 2-Chloro-N,N-dimethylethylamine hydrochloride.
  • Benchchem.2-Chloro-N,N-diethylethanamine | 100-35-6 (Mechanistic Analog Data).

Sources

Method

Reaction conditions for O-alkylation with deuterated dimethylaminoethyl chloride

Application Note: Optimized Reaction Conditions for O-Alkylation with Deuterated N,N -Dimethylaminoethyl Chloride Introduction & Strategic Reaction Design The incorporation of deuterium into active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for O-Alkylation with Deuterated N,N -Dimethylaminoethyl Chloride

Introduction & Strategic Reaction Design

The incorporation of deuterium into active pharmaceutical ingredients (APIs) is a proven strategy in modern drug development to leverage the kinetic isotope effect (KIE), thereby enhancing metabolic stability and extending half-life. The O-alkylation of phenolic or alcoholic substrates with deuterated N,N -dimethylaminoethyl chloride (e.g., N,N -dimethylaminoethyl-d6 chloride hydrochloride) is a critical transformation for synthesizing deuterated analogs of established drugs, such as tamoxifen, diphenhydramine, and itopride[1].

Because deuterated building blocks are exceptionally cost-prohibitive, standard alkylation protocols cannot simply be scaled without modification. The primary mode of failure in these reactions is not the lack of O-alkylation, but the competitive degradation and dimerization of the expensive deuterated alkylating agent[2].

Mechanistic Causality: The Aziridinium Challenge

The reaction proceeds via a classical Williamson ether synthesis framework, but the tertiary amine fundamentally alters the kinetics.

  • Intermediate Formation: Upon neutralization of the hydrochloride salt by a base, the free amine undergoes rapid intramolecular nucleophilic substitution to form a highly electrophilic aziridinium (ethyleneiminium) ion[3].

  • Bifurcated Pathway: This aziridinium ion is the true alkylating species. If it reacts with the deprotonated substrate (phenoxide/alkoxide), the desired product is formed. However, if the local concentration of the free amine is too high, it will attack the aziridinium ion, leading to the formation of a biologically inactive piperazine dimer[2].

To ensure scientific integrity and maximize yield, the reaction must be designed to maintain a low steady-state concentration of the free amine while maximizing the nucleophilicity of the substrate.

Visualizing the Reaction Workflow

G cluster_0 Reagent Activation & Intermediate R_HCl Deuterated DMC HCl Salt R_Free Free Amine (Reactive) R_HCl->R_Free Base (-HCl) Aziridinium Aziridinium Ion (Electrophile) R_Free->Aziridinium Intramolecular Cyclization Product O-Alkylated Product (Deuterated) Aziridinium->Product Dimer Piperazine Dimer (Side Product) Aziridinium->Dimer + Free Amine (Undesired) Phenol Phenol/Alcohol Substrate Phenoxide Phenoxide/Alkoxide (Nucleophile) Phenol->Phenoxide Base (-H+) Phenoxide->Product + Aziridinium (Desired)

Reaction pathway of O-alkylation via aziridinium intermediate and potential dimerization.

Experimental Protocols

We present two field-proven protocols. Protocol A utilizes an anhydrous environment suitable for base-sensitive or highly complex substrates. Protocol B utilizes Phase-Transfer Catalysis (PTC) to physically separate the reactive species, virtually eliminating dimerization and maximizing the efficiency of the deuterated reagent[1].

Protocol A: Anhydrous Polar Aprotic Alkylation

Causality: Using a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF) strips the solvation shell from the phenoxide, making it a superior nucleophile. Portion-wise addition of the deuterated reagent is strictly required to keep the free amine concentration low, preventing piperazine formation[3].

  • Substrate Activation: Equip a flame-dried round-bottom flask with a magnetic stirrer, reflux condenser, and argon inlet. Dissolve the phenol substrate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K2​CO3​ (3.0 eq). Stir the suspension at 60 °C for 30 minutes. A distinct color change typically indicates successful phenoxide formation.

  • Controlled Reagent Addition: Cool the mixture to 40 °C. Add the deuterated N,N -dimethylaminoethyl chloride hydrochloride (1.2 eq) in four equal portions over 2 hours .

  • Alkylation: Raise the temperature to 80 °C and stir for 12 hours under argon.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Biphasic Phase-Transfer Catalysis (PTC)

Causality: By utilizing a biphasic system, the deuterated reagent remains primarily in the aqueous phase until it forms the aziridinium ion. TBAB shuttles the highly nucleophilic phenoxide into the organic layer. This spatial separation prevents the free amine from dimerizing, allowing for a bulk addition of the expensive reagent[1].

  • Biphasic Setup: In a reaction vessel, dissolve the phenol substrate (1.0 eq) in Toluene (0.3 M).

  • Aqueous Base & Catalyst: Add an aqueous solution of NaOH (3.0 eq) and Tetrabutylammonium bromide (TBAB, 0.1 eq) to the organic layer.

  • Reagent Addition: Add the deuterated N,N -dimethylaminoethyl chloride hydrochloride (1.2 eq) directly to the aqueous phase in a single portion.

  • Interfacial Alkylation: Heat the biphasic mixture to 90 °C under vigorous stirring (≥1000 rpm). Vigorous stirring is critical to maximize the interfacial surface area for the phase transfer.

  • Workup: After 4-6 hours, cool the mixture to room temperature. Separate the organic layer, wash with water and brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes of the two methodologies, allowing researchers to select the optimal route based on substrate sensitivity and scale.

ParameterProtocol A: Anhydrous Polar AproticProtocol B: Biphasic PTC
Primary Base K2​CO3​ or Cs2​CO3​ (3.0 eq)Aqueous NaOH (3.0 eq)
Solvent System DMF or Acetone (0.2 M)Toluene / Water (0.3 M)
Catalyst NoneTBAB (0.1 eq)
Temperature 80 °C90 °C
Reagent Addition Portion-wise over 2 hoursSingle bulk addition (Aqueous phase)
Typical Yield 75% - 85%80% - 92%
Dimerization Risk Moderate (Controlled by addition rate)Low (Controlled by phase separation)
Best Suited For Base-sensitive, high-value substratesScalable, robust phenolic substrates

Analytical Verification & Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocol must be treated as a self-validating system.

In-Process Validation (TLC): Do not attempt to monitor the consumption of the deuterated alkylating agent via Thin Layer Chromatography (TLC). The free amine and aziridinium ion are highly polar, streak heavily on silica, and lack a strong UV chromophore. Instead, validate reaction progress strictly by monitoring the disappearance of the UV-active phenol/phenoxide substrate.

Post-Process Validation (Isotopic Purity via NMR): Proton NMR ( 1H NMR) provides a direct, self-validating calculation of isotopic incorporation.

  • In a non-deuterated product, the N(CH3​)2​ group appears as a distinct, sharp singlet integrating to 6 protons around 2.20 - 2.35 ppm .

  • If using the −d6 reagent (deuterated methyl groups), this singlet will be completely absent.

  • If using a −d4 reagent (deuterated ethylene chain), the two characteristic triplets at ~2.7 ppm and ~4.0 ppm will disappear. Comparing the integration of these residual peaks against the aromatic protons of the substrate core reliably quantifies the success of the deuterium labeling.

References

  • Title: WO2007074386A9 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)
  • Title: The Alkylation of β-Ketoesters with β-Dimethylaminoethyl Chloride Source: Journal of the American Chemical Society URL
  • Source: Bioorganic & Medicinal Chemistry (PubMed Central)

Sources

Application

Application Note: Synthesis and Characterization of d6-Diphenhydramine via Benzhydrol Etherification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Scientific Rationale The development of robust, highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Scientific Rationale

The development of robust, highly specific bioanalytical methods for pharmacokinetic (PK) and environmental monitoring relies heavily on stable isotope-labeled internal standards (SIL-IS)[1]. For the quantification of first-generation antihistamines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), d6-Diphenhydramine —bearing a fully deuterated N,N-dimethyl moiety (—N(CD₃)₂)—is the gold standard.

Unlike labeling the aromatic rings or the benzhydryl carbon, deuterating the terminal amine's methyl groups provides an optimal mass shift (+6 Da) while completely avoiding metabolic deuterium-hydrogen exchange vulnerabilities in vivo. This application note details a highly efficient, self-validating synthetic route to d6-diphenhydramine utilizing 2-chloro-N,N-dimethylethylamine-d6 hydrochloride and benzhydrol[2].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than just following a recipe. The synthesis operates via a modified Williamson ether synthesis utilizing the following strategic design choices:

  • Base Selection (Sodium Hydride): Benzhydrol (diphenylmethanol) is a sterically hindered secondary alcohol with relatively low nucleophilicity[3]. Weaker bases (like K₂CO₃) result in incomplete deprotonation and sluggish reaction kinetics. Sodium hydride (NaH) is selected because its reaction with alcohols is irreversible, producing hydrogen gas and driving the equilibrium 100% toward the highly reactive sodium benzhydryloxide intermediate.

  • In Situ Free Base Liberation: The alkylating agent, 2-chloro-N,N-dimethylethylamine, is a cornerstone building block in pharmaceutical synthesis[4]. However, as a free base, it is highly prone to intramolecular cyclization, forming an unreactive aziridinium ion. By utilizing the stable hydrochloride salt of the d6-isotopologue and employing >2.0 equivalents of NaH, the protocol achieves a dual purpose: deprotonating the benzhydrol and liberating the d6-alkylamine free base in situ. This minimizes the lifetime of the free base prior to the desired intermolecular Sₙ2 attack.

  • Solvent Dynamics: Anhydrous toluene is utilized to allow for a high reflux temperature (110 °C), which provides the necessary activation energy to overcome the steric hindrance of the benzhydryl alkoxide during the Sₙ2 substitution.

Mechanism A Benzhydrol R-OH B Deprotonation NaH A->B C Sodium Benzhydryloxide R-O⁻ Na⁺ B->C - H2 (g) E SN2 Transition State C->E D Alkyl Halide Cl-CH2CH2N(CD3)2 D->E F d6-Diphenhydramine R-O-CH2CH2N(CD3)2 E->F - NaCl (s)

Caption: Mechanistic causality of the Williamson ether synthesis via an SN2 transition state.

Quantitative Data: Stoichiometry & Characterization

Table 1: Stoichiometric Parameters for Synthesis
ReagentMW ( g/mol )EquivalentsMass/VolFunction
Benzhydrol184.241.001.84 gSubstrate
NaH (60% dispersion in oil)24.002.200.88 gBase / Deprotonating Agent
2-Chloro-N,N-dimethylethylamine-d6 HCl150.081.051.58 gIsotopic Alkylating Agent
Anhydrous Toluene92.14-25 mLReaction Solvent
Table 2: Expected Analytical Characterization Data
Analytical TechniqueParameterExpected ResultValidation Purpose
¹H NMR (CDCl₃) N(CD₃)₂ Signal (~2.2 ppm)Absent Confirms >99% isotopic purity at N-methyls.
¹H NMR (CDCl₃) Benzhydryl C-HSinglet, ~5.3 ppmConfirms intact diphenylmethane scaffold.
HRMS (ESI-TOF) [M+H]⁺ Ionm/z 262.2076Verifies exact mass of the d6-isotopologue.
Melting Point HCl Salt166 – 170 °CAssesses bulk crystalline purity.

Experimental Protocol

This methodology is designed as a self-validating system . Visual cues (gas evolution and precipitate formation) are embedded into the workflow to allow the chemist to verify reaction progress in real-time.

Step 1: Preparation of the Base Suspension
  • Weigh 0.88 g of NaH (60% dispersion in mineral oil, 22.0 mmol) into a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Expert Insight: Wash the NaH with anhydrous hexanes (3 × 10 mL) to remove the mineral oil. Oil contamination can cause severe baseline drift in downstream LC-MS/MS applications. Decant the hexanes via syringe and dry the NaH under a stream of argon.

  • Suspend the purified NaH in 15 mL of anhydrous toluene.

Step 2: Alkoxide Formation
  • Dissolve 1.84 g of benzhydrol (10.0 mmol) in 10 mL of anhydrous toluene[3].

  • Add the benzhydrol solution dropwise to the NaH suspension at 0 °C over 15 minutes.

  • Self-Validating Step: Observe the immediate effervescence of hydrogen gas. Allow the reaction to warm to room temperature and stir for 1 hour. The complete cessation of gas evolution visually confirms quantitative alkoxide formation.

Step 3: Etherification (Nucleophilic Substitution)
  • Add 1.58 g of 2-chloro-N,N-dimethylethylamine-d6 hydrochloride (10.5 mmol) in three equal portions to the reaction mixture[4].

  • Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux) for 12 hours[2].

  • Self-Validating Step: As the Sₙ2 reaction proceeds, a fine white precipitate of sodium chloride (NaCl) will accumulate at the bottom of the flask, indicating successful chloride displacement.

Step 4: Workup and Extraction
  • Cool the reaction mixture to 0 °C and carefully quench any unreacted NaH by the dropwise addition of 5 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel, dilute with 20 mL of deionized water, and extract with ethyl acetate (3 × 25 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude d6-diphenhydramine free base as a viscous oil.

Step 5: Precipitation of the Hydrochloride Salt
  • Dissolve the crude free base in 15 mL of anhydrous diethyl ether.

  • Slowly add 6 mL of a 2.0 M HCl solution in diethyl ether at 0 °C under vigorous stirring.

  • Filter the resulting white crystalline precipitate, wash with cold diethyl ether (2 × 5 mL), and dry under vacuum to obtain pure d6-diphenhydramine hydrochloride .

Workflow N1 Benzhydrol (1.0 eq) N3 Alkoxide Intermediate + H2 Gas N1->N3 N2 NaH in Toluene (2.2 eq) N2->N3 N5 Nucleophilic Substitution (Reflux, 12h) N3->N5 N4 2-Chloro-N,N-dimethylethylamine-d6 HCl (1.05 eq) N4->N5 In situ free base liberation N6 Crude d6-Diphenhydramine Free Base N5->N6 NaCl precipitation N7 HCl/Ether Precipitation N6->N7 N8 Pure d6-Diphenhydramine HCl N7->N8

Caption: Synthetic workflow for d6-diphenhydramine highlighting reagent additions and phase transitions.

References

  • Source: askfilo.
  • Source: benchchem.
  • Source: whiterose.ac.
  • Source: benchchem.

Sources

Method

Pharmacokinetic tracer studies using 2-Chloro-N,N-dimethylethylamine-d6

Application Note: Pharmacokinetic Tracer Studies and Stable Isotope Labeling Using 2-Chloro-N,N-dimethylethylamine-d6 Executive Summary The precise quantification of drug metabolism, distribution, and absolute bioavailab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacokinetic Tracer Studies and Stable Isotope Labeling Using 2-Chloro-N,N-dimethylethylamine-d6

Executive Summary

The precise quantification of drug metabolism, distribution, and absolute bioavailability requires analytical tools that can differentiate an exogenous therapeutic from endogenous background noise or concurrent dosing regimens. 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (CAS 97941-91-8) is a critical, fully deuterated building block used to synthesize stable isotope-labeled (SIL) internal standards and pharmacokinetic (PK) tracers[1]. By incorporating a +6 Da mass shift (via the two -CD3 groups), this reagent allows scientists to track the dimethylaminoethyl moiety—a pharmacophore ubiquitous in antihistamines, antipsychotics, and psychoplastogens—using liquid chromatography-tandem mass spectrometry (LC-MS/MS) without the safety hazards associated with radiolabeling[2].

Mechanistic Foundations: The Aziridinium Ion Pathway

To effectively utilize 2-chloro-N,N-dimethylethylamine-d6 (DMC-d6), one must understand its unique reactivity. It does not simply undergo a standard intermolecular SN​2 reaction. Instead, under neutral or basic conditions, the lone pair of electrons on the tertiary amine attacks the adjacent electrophilic carbon, displacing the chloride ion. This intramolecular cyclization forms a highly reactive, electrophilic N,N-dimethylaziridinium-d6 intermediate[3].

This strained three-membered ring is highly susceptible to nucleophilic attack by amines, phenols, or thiols. The ring-opening event facilitates highly efficient and regioselective alkylation, covalently attaching the deuterated dimethylaminoethyl chain to the target scaffold[3].

Mechanism A 2-Chloro-N,N-dimethylethylamine-d6 (Precursor) B N,N-Dimethylaziridinium-d6 (Reactive Intermediate) A->B Intramolecular Cyclization (-HCl) D Deuterated Tracer (R-X-CH2CH2N(CD3)2) B->D Nucleophilic Attack (Ring Opening) C Nucleophile (R-XH) (Drug Scaffold) C->D

Mechanism of nucleophilic alkylation via the reactive aziridinium-d6 intermediate.

Application Workflow 1: Synthesis of the SIL Tracer

The first phase of a PK tracer study is the synthesis of the deuterated analog. The following self-validating protocol utilizes DMC-d6 to alkylate an indole or phenolic core.

Protocol A: N-Alkylation via Aziridinium Intermediate

Causality & Design: Potassium hydroxide (KOH) is utilized in excess to neutralize the hydrochloride salt of DMC-d6 and deprotonate the nucleophile, while Potassium Iodide (KI) acts as a nucleophilic catalyst via the Finkelstein reaction to optimize the reaction kinetics[4]. Dimethyl sulfoxide (DMSO) is chosen as the solvent because its polar aprotic nature stabilizes the charged aziridinium transition state.

  • Preparation: Dissolve the nucleophilic drug precursor (1.0 eq) in anhydrous DMSO to achieve a 0.4 M concentration[4].

  • Reagent Addition: Add 2-chloro-N,N-dimethylethylamine-d6 hydrochloride (1.1 eq) and Potassium Iodide (1.1 eq) to the solution[4].

  • Activation: Add powdered Potassium Hydroxide (5.0 eq)[4]. Note: The excess base is critical to maintain the alkaline environment required to prevent the aziridinium ion from reverting to the unreactive protonated amine.

  • Reaction: Stir the mixture at room temperature for 24 hours[4]. Monitor the consumption of the precursor via TLC or LC-MS.

  • Quenching & Extraction: Dilute the reaction with 1.0 M NaOH to ensure the basicity of the newly formed tertiary amine, then extract three times with Dichloromethane (DCM)[4].

  • Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure[4]. Purify via flash chromatography.

  • Validation Check (Self-Validating Step): Analyze the purified product via high-resolution mass spectrometry (HRMS). The presence of a pristine [M+H]++6 peak with an isotopic purity of ≥98% confirms successful synthesis and ensures no cross-talk will occur during in vivo PK analysis.

Application Workflow 2: In Vivo Pharmacokinetic Tracer Studies

Once synthesized, the d6-tracer is deployed in vivo. A powerful application of this technology is the determination of absolute bioavailability ( F ). By co-administering an oral (PO) dose of the unlabeled drug and an intravenous (IV) dose of the d6-tracer simultaneously, researchers can eliminate intra-subject physiological variability[2]. Because the d6-tracer shares identical physicochemical properties with the unlabeled drug, it experiences the exact same extraction recoveries and matrix ionization effects during MS analysis[2].

PK_Workflow A 1. Co-administration (IV d6-Tracer + PO Unlabeled Drug) B 2. Serial Blood Sampling (Time-course collection) A->B C 3. Plasma Protein Precipitation (Acetonitrile + Formic Acid) B->C D 4. LC-MS/MS Analysis (MRM Mode: M vs M+6) C->D E 5. PK Parameter Calculation (Absolute Bioavailability, Clearance) D->E

Workflow for absolute bioavailability assessment using a stable isotope-labeled tracer.

Protocol B: LC-MS/MS Bioanalytical Method

Causality & Design: Protein precipitation is driven by cold organic solvents to crash out plasma proteins, while the addition of formic acid ensures the basic dimethylamine moiety remains protonated, maximizing positive electrospray ionization (ESI+) efficiency.

  • Sample Collection: Collect serial blood samples post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex the plate for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

  • Validation Check (Self-Validating Step): Run a blank plasma sample spiked only with the d6-tracer. If an MRM signal appears in the unlabeled drug's channel, the isotopic enrichment of the tracer is insufficient, and the synthesis must be repeated.

Quantitative Data Presentation

The +6 Da mass shift provided by DMC-d6 allows for the simultaneous quantification of both the oral drug and the IV tracer in a single analytical run. Below is a representative data summary for a generic dimethylaminoethyl-containing therapeutic.

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)RouteDoseAUC (ng*h/mL)Clearance (L/h/kg)
Unlabeled Drug 256.2167.1PO10 mg/kg1,250N/A
d6-Tracer 262.2167.1IV2 mg/kg8002.5

Data Interpretation: The Q3 fragment (167.1 m/z) represents the core scaffold after the loss of the dimethylaminoethyl chain. Because the deuterium labels are located on the cleaved dimethyl groups, the product ion mass remains identical, simplifying collision energy optimization. The absolute bioavailability ( F ) is calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)=(1250×2)/(800×10)=31.25% .

References

  • Source: cymitquimica.
  • Source: nih.
  • Title: Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT)
  • Source: acs.

Sources

Application

Optimizing pH for the Efficient Extraction of 2-Chloro-N,N-dimethylethylamine-d6 Derivatives from Complex Matrices

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the pH for the extraction of 2-Chloro-N,N-dimethylethylamine-d6 and its derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the pH for the extraction of 2-Chloro-N,N-dimethylethylamine-d6 and its derivatives. We delve into the fundamental principles governing the extraction of basic compounds, offering detailed, field-proven protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is designed to be a self-validating system, empowering users to achieve high recovery and purity in their extraction workflows.

Introduction: The Critical Role of pH in Amine Extraction

2-Chloro-N,N-dimethylethylamine and its deuterated analog, 2-Chloro-N,N-dimethylethylamine-d6, are crucial intermediates in organic synthesis.[1][2] The successful isolation and purification of these compounds and their derivatives from complex matrices are paramount for accurate downstream analysis and for ensuring the quality of final products. As a tertiary amine, 2-Chloro-N,N-dimethylethylamine's charge state is highly dependent on the pH of its environment.[3] This property is the cornerstone of developing an effective extraction strategy.

The ionization state of an amine is governed by its basicity, quantified by the pKa of its conjugate acid. The Henderson-Hasselbalch equation provides a mathematical framework for understanding this relationship.[4][5][6] For a basic compound like 2-Chloro-N,N-dimethylethylamine, the equilibrium between its neutral (free base) and protonated (cationic) forms is dictated by the surrounding pH.

  • At a pH significantly below the pKa , the amine will be predominantly in its protonated, positively charged form. This ionic form is highly soluble in aqueous solutions and will not readily partition into an organic solvent.

  • At a pH significantly above the pKa , the amine will exist primarily in its neutral, uncharged form. This form is more lipophilic and will preferentially partition into an immiscible organic solvent.

Therefore, precise control of pH is the most critical parameter for achieving selective and efficient extraction of 2-Chloro-N,N-dimethylethylamine-d6 derivatives. The general rule of thumb for extracting basic analytes is to adjust the aqueous phase to a pH at least 2 units above the pKa of the analyte to ensure it is in its neutral form for extraction into an organic solvent.[7]

Foundational Principles: pKa and the Henderson-Hasselbalch Equation

For a weak base, the equation can be expressed as:

pH = pKa + log([Base]/[Conjugate Acid])

Where:

  • [Base] is the concentration of the neutral amine.

  • [Conjugate Acid] is the concentration of the protonated amine.

This equation underscores the importance of pH manipulation in extraction protocols. By adjusting the pH, we can control the equilibrium and, consequently, the solubility of the target analyte in different phases.[10]

Experimental Workflows: LLE and SPE Protocols

This section provides detailed protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These methods are widely applicable and can be adapted to various sample matrices.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for separating compounds based on their differential solubility in two immiscible liquid phases.[7] For the extraction of 2-Chloro-N,N-dimethylethylamine-d6, the key is to manipulate the pH to control its partitioning between an aqueous and an organic phase.

  • Sample Preparation:

    • Begin with the aqueous sample containing the 2-Chloro-N,N-dimethylethylamine-d6 derivative. If the sample is solid, dissolve it in an appropriate aqueous buffer.

  • Initial pH Adjustment (Acidification - Optional Cleanup Step):

    • To remove any acidic or neutral impurities, perform an initial acidic extraction.

    • Adjust the pH of the aqueous sample to approximately 2 pH units below the estimated pKa of any acidic impurities using a suitable acid (e.g., 1 M HCl). This will protonate the target amine, keeping it in the aqueous phase, while neutral and deprotonated acidic impurities can be extracted into an organic solvent.

    • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate), vortex thoroughly, and allow the phases to separate. Discard the organic layer.

  • pH Adjustment for Extraction (Basification):

    • To extract the target amine, adjust the pH of the aqueous phase to be at least 2 pH units above the pKa of the 2-Chloro-N,N-dimethylethylamine-d6 derivative. A pH of 10-12 is generally effective for tertiary amines.[11] Use a suitable base (e.g., 1 M NaOH) for this adjustment. This converts the amine to its neutral, organic-soluble form.[12]

  • Extraction:

    • Add an equal volume of a fresh, immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes to ensure efficient partitioning.

    • Allow the phases to separate completely. A centrifuge can be used to expedite this process.

  • Collection of Organic Phase:

    • Carefully collect the organic layer containing the neutral amine.

  • Drying and Concentration:

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.

    • The solvent can then be evaporated under a stream of nitrogen or using a rotary evaporator to concentrate the extracted analyte.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique than LLE, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation.[13][14] For basic compounds like 2-Chloro-N,N-dimethylethylamine-d6, cation exchange SPE is a highly effective approach.[15]

  • Cartridge Selection:

    • Choose a strong cation exchange (SCX) SPE cartridge. These cartridges contain a sorbent with negatively charged functional groups that will retain the positively charged (protonated) amine.

  • Cartridge Conditioning:

    • Condition the SCX cartridge by passing a suitable organic solvent (e.g., methanol) followed by deionized water through it. This activates the sorbent.

  • Sample Loading (in Acidic Conditions):

    • Adjust the pH of the sample to be at least 2 pH units below the pKa of the 2-Chloro-N,N-dimethylethylamine-d6 derivative (a pH of ~4-5 is a good starting point). This ensures the amine is in its protonated, positively charged form.

    • Load the acidified sample onto the conditioned SCX cartridge. The positively charged amine will be retained on the sorbent.

  • Washing (Removal of Impurities):

    • Wash the cartridge with a weak organic solvent (e.g., methanol) or an acidic buffer to remove any neutral or acidic impurities that may have been retained. The target amine will remain bound to the sorbent.

  • Elution (in Basic Conditions):

    • Elute the retained 2-Chloro-N,N-dimethylethylamine-d6 derivative by passing a basic solution through the cartridge. A common elution solvent is a mixture of an organic solvent and a base (e.g., 5% ammonium hydroxide in methanol). The high pH of the eluent neutralizes the charge on the amine, causing it to be released from the sorbent.[16]

  • Post-Elution Processing:

    • The collected eluate can be concentrated by evaporating the solvent.

Visualizing the Workflow

The following diagram illustrates the decision-making process for optimizing the extraction of 2-Chloro-N,N-dimethylethylamine-d6 derivatives.

Extraction_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE - Cation Exchange) Aqueous_Sample Aqueous Sample Adjust_pH_High Adjust pH > pKa + 2 (e.g., pH 10-12) Aqueous_Sample->Adjust_pH_High Add_Organic_Solvent Add Immiscible Organic Solvent Adjust_pH_High->Add_Organic_Solvent Vortex_Separate Vortex & Separate Phases Add_Organic_Solvent->Vortex_Separate Organic_Phase Collect Organic Phase (Contains Neutral Amine) Vortex_Separate->Organic_Phase Aqueous_Phase_LLE Aqueous Phase (Impurities) Vortex_Separate->Aqueous_Phase_LLE Aqueous_Sample_SPE Aqueous Sample Adjust_pH_Low Adjust pH < pKa - 2 (e.g., pH 4-5) Aqueous_Sample_SPE->Adjust_pH_Low Load_SPE Load onto Cation Exchange Cartridge Adjust_pH_Low->Load_SPE Wash_SPE Wash with Acidic/ Neutral Solvent Load_SPE->Wash_SPE Elute_SPE Elute with Basic Solvent (e.g., NH4OH in Methanol) Wash_SPE->Elute_SPE Waste Waste (Impurities) Wash_SPE->Waste Eluate Collect Eluate (Contains Neutral Amine) Elute_SPE->Eluate Start Start Start->Aqueous_Sample Start->Aqueous_Sample_SPE

Caption: Workflow for LLE and SPE of 2-Chloro-N,N-dimethylethylamine-d6.

Data Summary and Troubleshooting

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Troubleshooting
Optimal Aqueous pH for Extraction/Loading > pKa + 2 (e.g., pH 10-12)< pKa - 2 (e.g., pH 4-5)Low Recovery: Ensure pH is correctly adjusted. For LLE, ensure complete phase separation. For SPE, check for cartridge overloading.
Elution pH N/A> pKa + 2 (in elution solvent)Poor Purity: Optimize wash steps in SPE. Consider a back-extraction with an acidic aqueous phase in LLE.
Typical Solvents Dichloromethane, Ethyl AcetateMethanol, AcetonitrileEmulsion Formation (LLE): Add salt to the aqueous phase or use centrifugation to break the emulsion.
Advantages Simple, inexpensive equipment.High recovery, high purity, easily automated, low solvent usage.Analyte Instability: For pH-sensitive derivatives, perform extractions at low temperatures and minimize exposure time to extreme pH values.
Disadvantages Can be labor-intensive, may form emulsions, requires larger solvent volumes.Higher cost of consumables (cartridges).

Safety and Handling

2-Chloro-N,N-dimethylethylamine hydrochloride is toxic if swallowed and may cause skin and eye irritation.[17] It is crucial to handle this compound and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

The successful extraction of 2-Chloro-N,N-dimethylethylamine-d6 and its derivatives is fundamentally dependent on the strategic manipulation of pH. By understanding the principles of acid-base chemistry and applying the detailed protocols for LLE and SPE outlined in this application note, researchers can achieve high extraction efficiency and purity. The choice between LLE and SPE will depend on specific experimental needs, including sample volume, required throughput, and available resources. Careful optimization of the pH at each stage of the extraction process is the key to robust and reproducible results in the analysis and synthesis of these important chemical intermediates.

References

  • D. A. Skoog, D. M. West, F. J. Holler, S. R. Crouch. Fundamentals of Analytical Chemistry. Cengage Learning, 2013.
  • Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. [Link][19]

  • Poole, C. F. (2020). Sample Preparation in Chromatography. Elsevier. [Link][7]

  • Nichols, G. (2016). Liquid-liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link][12]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link][4]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7901, 2-Chloro-N,N-dimethylethylamine." PubChem, [Link].[3]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link][5]

  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2095-2102. [Link][8]

  • Scribd. Liquid/Liquid Extraction Guide. [Link][20]

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link][6]

  • Scribd. Understanding the Henderson-Hasselbalch Equation. [Link][10]

  • Pourreza, N., & Rastegar, H. (2013). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2013, 1–6. [Link][11]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link][15]

  • IntechOpen. Solid Phase Extraction Technique – Trends, Opportunities and Applications. [Link][14]

  • PharmaXChange.info. Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link][9]

  • Haz-Map. N,N-Dimethylaminoethyl chloride hydrochloride. [Link][17]

Sources

Method

Deuterated labeling of phenothiazines with 2-Chloro-N,N-dimethylethylamine-d6

Application Note & Protocol Strategic Deuterated Labeling of Phenothiazines: Synthesis of Chlorpromazine-d6 Using 2-Chloro-N,N-dimethylethylamine-d6 for Gold-Standard Bioanalysis Introduction: The Imperative for Precisio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Deuterated Labeling of Phenothiazines: Synthesis of Chlorpromazine-d6 Using 2-Chloro-N,N-dimethylethylamine-d6 for Gold-Standard Bioanalysis

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of modern drug development and clinical diagnostics, quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stands as the definitive technique for its unparalleled sensitivity and selectivity.[1][2] However, the accuracy of LC-MS/MS is susceptible to variations arising from sample preparation, matrix effects, and instrumental drift.[2][3] To counteract these variables, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[1][2]

A deuterated internal standard, where hydrogen atoms are replaced by their stable, heavier isotope, deuterium (²H), is widely considered the "gold standard" for quantification.[1] These standards are chemically and physically almost identical to the analyte of interest, ensuring they co-elute chromatographically and experience the same behavior during extraction, ionization, and fragmentation.[2][4] This co-behavior allows for the precise normalization of the analytical signal, correcting for potential sources of error and yielding highly accurate and reproducible data.[5]

This guide provides a detailed protocol for the synthesis of deuterated phenothiazines, a critical class of antipsychotic drugs, using Chlorpromazine as a model compound. The strategic N-alkylation of the 2-chlorophenothiazine core with 2-Chloro-N,N-dimethylethylamine-d6 yields Chlorpromazine-d6, an ideal internal standard for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.[6]

Reaction Principle: N-Alkylation of the Phenothiazine Core

The synthesis of deuterated phenothiazines, such as Chlorpromazine-d6, is achieved through a classical nucleophilic substitution reaction. The core of this transformation is the N-alkylation of the phenothiazine heterocycle.[7][8]

Mechanism:

  • Deprotonation: The nitrogen atom of the phenothiazine ring is weakly acidic. In the presence of a strong base, such as sodium hydride (NaH), the N-H proton is abstracted, forming a highly nucleophilic phenothiazide anion.

  • Nucleophilic Attack: This potent nucleophile then attacks the electrophilic carbon atom of the deuterated alkylating agent, 2-Chloro-N,N-dimethylethylamine-d6.

  • Displacement: The chloride ion, a good leaving group, is displaced, forming a new carbon-nitrogen bond and yielding the final deuterated product.

The use of an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it effectively solvates the cation of the base without interfering with the nucleophile.[7]

Caption: Reaction mechanism for the synthesis of Chlorpromazine-d6.
Detailed Experimental Protocol: Synthesis of Chlorpromazine-d6

This protocol details the synthesis of Chlorpromazine-d6 from 2-chlorophenothiazine. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1 Materials and Reagents

  • Starting Material: 2-Chlorophenothiazine (C₁₂H₈ClNS)

  • Labeling Reagent: 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (C₄H₃D₆Cl₂N)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Work-up Reagents: Deionized water, Dichloromethane (DCM), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (for column chromatography), Ethyl acetate, Hexane

3.2 Step-by-Step Synthesis Workflow

  • Reaction Setup:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chlorophenothiazine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of phenothiazine).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a deep-colored solution indicates the generation of the phenothiazide anion.

  • N-Alkylation:

    • In a separate flask, dissolve 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by the dropwise addition of deionized water to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and dilute with additional water and dichloromethane (DCM).

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts and wash sequentially with deionized water and then brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield Chlorpromazine-d6 as a solid or viscous oil.

Synthetic_Workflow start Start: 2-Chlorophenothiazine + Anhydrous DMF deprotonation 1. Deprotonation Add NaH at 0°C Stir for 1.5h start->deprotonation alkylation 2. N-Alkylation Add 2-Chloro-N,N-dimethylethylamine-d6 Heat to 60-70°C for 4-6h deprotonation->alkylation workup 3. Work-up Quench with H₂O Extract with DCM Wash with Brine alkylation->workup purification 4. Purification Dry over Na₂SO₄ Concentrate Silica Gel Chromatography workup->purification product Final Product: Chlorpromazine-d6 purification->product

Caption: Step-by-step synthetic workflow for Chlorpromazine-d6.
Characterization and Data Analysis

Validation of the final product's identity, purity, and isotopic enrichment is a critical, self-validating step of the protocol.[10]

4.1 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the successful incorporation of the six deuterium atoms. High-resolution mass spectrometry (HRMS) is ideal for determining the exact mass and confirming the elemental composition.

CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)Observed Mass Shift (Da)
ChlorpromazineC₁₇H₁₉ClN₂S318.0957N/A
Chlorpromazine-d6 C₁₇H₁₃D₆ClN₂S 324.1334 +6.0377

The analysis should confirm a mass shift of approximately +6 Da, corresponding to the replacement of six ¹H atoms with six ²H atoms. The isotopic distribution pattern will also confirm high isotopic enrichment.[10]

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is used to confirm the overall structure. A key indicator of successful labeling is the significant reduction or complete disappearance of the signal corresponding to the N,N-dimethyl protons, which is typically found around 2.2-2.4 ppm in the unlabeled compound.

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing unequivocal confirmation of the label's presence and location.

  • ¹³C NMR: The carbon NMR spectrum should be consistent with the expected structure, with minor isotopic shifts possible for carbons bonded to deuterium.

Application in Isotope Dilution Mass Spectrometry

The synthesized Chlorpromazine-d6 serves as an ideal internal standard for the quantification of Chlorpromazine in complex biological matrices like plasma or urine.

  • Sample Preparation: A known amount of the Chlorpromazine-d6 internal standard is spiked into the biological sample before any extraction or clean-up steps.[1]

  • Extraction: The sample undergoes protein precipitation, liquid-liquid extraction, or solid-phase extraction. Any loss of the analyte (Chlorpromazine) during this process will be mirrored by an equivalent loss of the internal standard (Chlorpromazine-d6).[2][5]

  • LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. Although the analyte and the internal standard co-elute chromatographically, the mass spectrometer distinguishes them based on their different mass-to-charge (m/z) ratios.

  • Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve. This ratio-based method corrects for variations in sample recovery and instrument response, ensuring high accuracy and precision.[1]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of Chlorpromazine-d6 via N-alkylation with 2-Chloro-N,N-dimethylethylamine-d6. The method is straightforward and yields a high-purity deuterated standard essential for modern bioanalytical research. The use of such stable isotope-labeled internal standards is indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry, providing the data integrity required for critical decision-making in drug development and clinical research.[1][2]

References
  • IAEA. (2025). Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic agents. International Atomic Energy Agency. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]

  • Gao, H., & Hawes, E. M. (1995). Synthesis of deuterium-labeled fluphenazine. PubMed. [Link]

  • Srivastava N, et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. [Link]

  • ResearchGate. (n.d.). Total synthesis of deuterated drugs. ResearchGate. [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. [Link]

  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • MacMillan Group - Princeton University. (2017). Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Princeton University. [Link]

  • Bolla, R. S., et al. (2013). Synthesis of deuterium-labeled cyamemazine and monodesmethyl cyamemazine. Wiley Online Library. [Link]

  • Synthesis and Pharmacological Properties of Chlorpromazine, an Antipsychotic Medication Derived from Embelin. (2023). IJGHC. [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]

  • Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective. PMC. [Link]

  • Insuasty, B., et al. (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. ScienceDirect. [Link]

  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. (n.d.). RSC Publishing. [Link]

  • Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines. (n.d.).
  • Wikipedia. (n.d.). Chlorpromazine. Wikipedia. [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Springer. [Link]

  • GDC Classes. (2019). SYNTHESIS OF CHLORPROMAZINE. YouTube. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). PMC. [Link]

  • Srivastava N, et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. [Link]

  • MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing isotopic exchange in 2-Chloro-N,N-dimethylethylamine-d6 solutions

Welcome to the technical support resource for 2-Chloro-N,N-dimethylethylamine-d6 (D6-DMC). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to ma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Chloro-N,N-dimethylethylamine-d6 (D6-DMC). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining the isotopic integrity of this compound in solution. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Unwanted Isotopic Exchange

2-Chloro-N,N-dimethylethylamine-d6 is specifically labeled with deuterium on the two N-methyl groups. This isotopic labeling is critical for its use as an internal standard in quantitative mass spectrometry, in mechanistic studies, or for enhancing metabolic profiles in drug discovery.[1][2] The loss of these deuterium atoms and their replacement with protons (hydrogen) from the environment, a process known as hydrogen-deuterium (H-D) exchange, can severely compromise experimental results by altering the compound's mass and invalidating its function as a reliable standard.[3]

The C-D bonds on the methyl groups adjacent to the nitrogen atom are susceptible to exchange under certain conditions. This exchange can be catalyzed by acids, bases, or even trace metal impurities.[4][5][] The primary driver for this unwanted exchange in a laboratory setting is almost always exposure to protic sources, such as water, alcohols, or acidic/basic residues.[3][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with D6-DMC solutions.

Q1: I'm observing a loss of isotopic purity in my D6-DMC standard. What's happening?

Answer: You are likely observing hydrogen-deuterium (H-D) exchange, where deuterium atoms on your D6-DMC are being replaced by hydrogen atoms. This is a chemical process driven by environmental factors.[3] The primary causes are:

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) are the most common culprits.[3]

  • Atmospheric Moisture: D6-DMC and many common organic solvents are hygroscopic, meaning they readily absorb moisture from the air.[8][9][10] This introduces water, a potent source of protons.

  • pH Conditions: The H-D exchange process is catalyzed by both acids and bases.[4][5][11] Trace acidic or basic impurities on glassware or in your reagents can significantly accelerate the loss of the deuterium label.[7]

Q2: What is the underlying mechanism for this isotopic exchange?

Answer: While complex catalytic cycles involving metals can facilitate H-D exchange on carbons alpha to a nitrogen atom, the most common mechanism in a typical lab setting involves acid-base catalysis.[4] Protons from a source (like water or an acid) can interact with the molecule, leading to a transient intermediate that facilitates the replacement of a deuteron (D+) with a proton (H+). The presence of a base can abstract a deuteron, forming a carbanion intermediate that is then quenched by a proton from the solvent. For the deuterons on the N-methyl groups of D6-DMC, exposure to protic sources is the critical factor that enables these exchange pathways.

G cluster_main Simplified H-D Exchange Pathway D6_DMC R-N(CD₃)₂ Intermediate Transient Intermediate [R-N(CD₃)(CD₂⁻)] or [R-N⁺H(CD₃)₂] D6_DMC->Intermediate Initiation Exchanged_DMC R-N(CD₃)(CD₂H) Intermediate->Exchanged_DMC Exchange ProtonSource Proton Source (e.g., H₂O, ROH, H⁺) ProtonSource->Intermediate Proton Donation Catalyst Acid/Base Catalyst Catalyst->D6_DMC Accelerates

Mechanism of Isotopic Exchange.
Q3: Which solvents are recommended for preparing and storing D6-DMC solutions?

Answer: To minimize H-D exchange, you must use high-purity, anhydrous aprotic solvents .[3][7] These solvents lack easily exchangeable protons.

Recommended SolventsRationale
Acetonitrile (ACN) Aprotic, polar, and commonly used in LC-MS applications. Ensure anhydrous grade.
Dichloromethane (DCM) Aprotic and volatile, useful for synthesis. Ensure it's fresh and dry.
Chloroform-d (CDCl₃) Aprotic and useful for NMR analysis, minimizing solvent signals.
DMSO-d₆ Aprotic, but highly hygroscopic. Must be handled under inert atmosphere.

Avoid Protic Solvents: Water (H₂O), Deuterium Oxide (D₂O), Methanol (MeOH), Ethanol (EtOH), and any deuterated variants (CD₃OD) should be avoided for stock solution preparation and long-term storage as they create an environment ripe for exchange.[12]

Q4: My experiment requires an aqueous buffer. How can I possibly avoid exchange?

Answer: This is a common challenge, especially in bioanalysis. While you cannot eliminate the risk entirely, you can drastically slow down the exchange rate by implementing quench conditions . The strategy is to control the pH and temperature.

  • pH Control: The rate of H-D exchange for many compounds is at its minimum at a low pH, typically around 2.5 to 3.0.[3][5]

  • Temperature Control: Lowering the temperature significantly reduces the rate of all chemical reactions, including H-D exchange.[3]

Therefore, the best practice is to perform all sample preparation steps on ice and to acidify your final sample to pH ~2.5-3.0 immediately before analysis.[3]

FactorConditionImpact on H-D Exchange RateRecommended Action
pH Acidic (~2.5-3.0)Minimum Implement a "quench" step: acidify samples with dilute formic or trifluoroacetic acid.[3][5]
Neutral (~7.0)Moderate to HighAvoid prolonged exposure; work quickly.
Basic (>8.0)Significantly Accelerated Avoid basic conditions entirely.[3]
Temperature Low (~0-4°C)Significantly Reduced Perform all sample preparation on ice; use a cooled autosampler.[3]
Ambient (~20-25°C)ModerateMinimize time spent at room temperature.
High (>40°C)Significantly Accelerated Avoid heating solutions containing the deuterated standard.
Q5: How should I properly store the solid D6-DMC and my prepared solutions?

Answer: Proper storage is crucial to prevent degradation and isotopic exchange from atmospheric moisture.[13] The hydrochloride salt form of D6-DMC is hygroscopic.[8][14]

  • Solid Compound: Store in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment at the recommended temperature (often 2-8°C).[13][15] Before opening, always allow the container to equilibrate to room temperature to prevent condensation from forming inside.[13]

  • Solutions: Store aprotic solutions in vials with tight-fitting, Teflon-lined caps to create an effective barrier against moisture.[7] Store at low temperatures (2-8°C or -20°C) and protect from light.[13] An inert gas blanket (argon or nitrogen) can provide an extra layer of protection against moisture and oxygen.[13][16]

Q6: How can I confirm the isotopic purity of my D6-DMC solution before use?

Answer: It is good practice to periodically check the integrity of your standards. The two primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[17][18][19]

  • NMR Spectroscopy: ¹H NMR is used to see if proton signals appear where they shouldn't be (i.e., on the N-methyl groups). ²H NMR can be used to directly observe the deuterium signals.[18][20]

  • Mass Spectrometry (LC-MS/GC-MS): This is the most common method. By analyzing the mass spectrum, you can determine the relative abundance of the fully deuterated compound (d6) versus partially or fully exchanged versions (d5, d4, etc.).[17][21]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Anhydrous Aprotic Solvent

This protocol details the rigorous steps required to minimize contamination from water.

  • Glassware Preparation: Thoroughly clean all glassware (volumetric flask, syringe, etc.). Dry in an oven at 120-150°C for at least 4 hours.[7][9]

  • Cooling: Allow the glassware to cool to room temperature inside a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon).[7]

  • Compound Equilibration: Remove the sealed container of D6-DMC from cold storage and allow it to warm completely to ambient temperature before opening.[13]

  • Solvent Handling: Use a brand new, sealed bottle of high-purity anhydrous acetonitrile. Use a dry syringe to pierce the septum and withdraw the required volume.

  • Solution Preparation: Perform the weighing and solvent addition under an inert atmosphere (e.g., in a glove box or under a nitrogen blanket) to prevent exposure to air.[16]

  • Storage: Immediately cap the volumetric flask or transfer the solution to storage vials with Teflon-lined caps. Purge the headspace with inert gas before sealing and store at the appropriate low temperature.

G cluster_troubleshoot Troubleshooting Isotopic Exchange Start Isotopic Purity Loss Detected? CheckSolvent Is solvent aprotic and anhydrous? Start->CheckSolvent CheckpH Is solution pH controlled (acidic for aqueous)? CheckSolvent->CheckpH Yes FixSolvent Solution: Use fresh, anhydrous, aprotic solvent. CheckSolvent->FixSolvent No CheckTemp Was sample kept cold (0-4°C)? CheckpH->CheckTemp Yes FixpH Solution: Implement quench step. Adjust pH to ~2.5. CheckpH->FixpH No CheckHandling Was anhydrous/inert handling used? CheckTemp->CheckHandling Yes FixTemp Solution: Work on ice. Use cooled autosampler. CheckTemp->FixTemp No FixHandling Solution: Use oven-dried glassware. Work under inert gas. CheckHandling->FixHandling No End Purity Maintained CheckHandling->End Yes Sol_Yes Yes Sol_No No pH_Yes Yes pH_No No Temp_Yes Yes Temp_No No Hand_Yes Yes Hand_No No

Troubleshooting Workflow for D-H Exchange.

References

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). MDPI. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2018). Analytical Methods (RSC Publishing). Available at: [Link]

  • Isotopic Purity Using LC-MS. (2026). ResolveMass Laboratories Inc. Available at: [Link]

  • The Gas-Phase H/D Exchange Mechanism of Protonated Amino Acids. (2005). CORE. Available at: [Link]

  • Deuterium Exchange. (2023). Chemistry LibreTexts. Available at: [Link]

  • Hydrogen–deuterium exchange. (n.d.). Wikipedia. Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025). PMC. Available at: [Link]

  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. (2014). PMC. Available at: [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). A&A Thermal. Available at: [Link]

  • 2-Chloro-N,N-dimethylethylamine 99 4584-46-7. (n.d.). MilliporeSigma. Available at: [Link]

  • Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. (2024). PMC. Available at: [Link]

  • Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025). MDPI. Available at: [Link]

  • 2-Chloro-N,N-dimethylethylamine. (n.d.). PubChem. Available at: [Link]

  • Easy-to-implement Hydrogen Isotope Exchange for the labeling of N-heterocycles, alkylkamines, benzylic. (n.d.). Semantic Scholar. Available at: [Link]

  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in. (n.d.). ScienceDirect. Available at: [Link]

  • Methylamine-deuterium isotope exchange equilibria in the gaseous and liquid phases. (1980). OSTI.GOV. Available at: [Link]

  • Process for the purification of amines. (n.d.). Google Patents.
  • N,N-Dimethylaminoethyl chloride hydrochloride. (n.d.). Haz-Map. Available at: [Link]

  • Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes. Available at: [Link]

  • 2-Chloro-N,N-dimethylethylamine hydrochloride. (n.d.). Pacific Northwest National Laboratory (PNNL). Available at: [Link]

  • Selective α-Deuteration of Amines and Amino Acids Using D2O. (2018). ResearchGate. Available at: [Link]

  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (1998). ScienceDirect. Available at: [Link]

Sources

Optimization

Technical Support Center: Improving Yield of Alkylation Reactions with 2-Chloro-N,N-dimethylethylamine-d6 HCl

Welcome to the technical support center for optimizing alkylation reactions using 2-Chloro-N,N-dimethylethylamine-d6 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing alkylation reactions using 2-Chloro-N,N-dimethylethylamine-d6 HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of your reactions. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the active alkylating species in this reaction?

A1: The reaction proceeds via a two-step mechanism. First, the 2-Chloro-N,N-dimethylethylamine, liberated from its hydrochloride salt by a base, undergoes an intramolecular cyclization to form a highly reactive N,N-dimethylaziridinium-d6 ion. This aziridinium ion is a potent electrophile that is readily attacked by nucleophiles in a classic SN2 reaction.[1][2][3][4][5] The high ring strain of the three-membered aziridinium ring makes it an excellent leaving group upon nucleophilic attack.

Q2: Why is a base necessary for this reaction?

A2: The starting material is a hydrochloride salt. A base is required to neutralize the HCl and liberate the free amine form of 2-Chloro-N,N-dimethylethylamine-d6. This free amine is necessary for the intramolecular cyclization to the aziridinium ion to occur. Additionally, for many nucleophiles such as phenols, thiols, and some amines, the base serves to deprotonate the nucleophile, thereby increasing its nucleophilicity and accelerating the reaction rate.[6]

Q3: What are the most common nucleophiles used in this reaction?

A3: 2-Chloro-N,N-dimethylethylamine-d6 HCl is a versatile alkylating agent for a wide range of nucleophiles, including:

  • Amines: Primary and secondary aliphatic and aromatic amines.

  • Phenols: A variety of substituted phenols.

  • Thiols: Thiophenols and aliphatic thiols.

  • Heterocycles: Nitrogen-containing heterocycles such as indazoles and aminopyrimidines.[6][7]

Q4: Will the deuterium labels on the ethylamine backbone affect the reaction?

A4: The presence of deuterium atoms on the carbon backbone is unlikely to have a significant impact on the reaction rate or yield under typical conditions. The primary kinetic isotope effect is observed when a C-H (or C-D) bond is broken in the rate-determining step of the reaction.[8][9] In this SN2 reaction, the C-Cl bond is broken and a new bond with the nucleophile is formed. While a minor secondary isotope effect might be present, it is not expected to be a major factor influencing the reaction outcome.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield is a common frustration in alkylation reactions. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.

low_yield_troubleshooting start Low/No Yield check_reagents Are all reagents fresh and anhydrous? start->check_reagents check_base Is the base appropriate for the nucleophile? check_reagents->check_base Yes reagent_issue Solution: Use fresh, anhydrous reagents and solvents. Dry solvents if necessary. check_reagents->reagent_issue No check_solvent Is the solvent optimal for an SN2 reaction? check_base->check_solvent Yes base_issue Solution: Choose a base with a pKa that can effectively deprotonate the nucleophile. Consider base solubility. check_base->base_issue No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes solvent_issue Solution: Switch to a polar aprotic solvent (e.g., ACN, DMF). check_solvent->solvent_issue No check_sterics Is steric hindrance an issue? check_temp->check_sterics Yes temp_issue Solution: Gradually increase the reaction temperature and monitor progress. check_temp->temp_issue No sterics_issue Solution: Increase temperature, prolong reaction time, or use a more reactive alkylating agent (e.g., tosylate). check_sterics->sterics_issue Yes

Troubleshooting Low Yield

In-depth Analysis:

  • Reagent Quality: 2-Chloro-N,N-dimethylethylamine HCl is hygroscopic and can absorb moisture from the air.[10] Water in the reaction can hydrolyze the aziridinium intermediate to form N,N-dimethylethanolamine-d6, a common side product. Ensure all reagents and solvents are anhydrous.

  • Base Selection: The choice of base is critical and depends on the pKa of the nucleophile. A base must be strong enough to deprotonate the nucleophile effectively. For example, a weaker base like sodium bicarbonate may be insufficient for deprotonating a phenol, leading to a sluggish or incomplete reaction. The solubility of the base in the reaction solvent is also important for its effectiveness.

Base Typical Nucleophile Notes
Potassium Carbonate (K₂CO₃)Phenols, Thiols, HeterocyclesA good, cost-effective choice for many applications.[6]
Triethylamine (Et₃N)AminesA soluble organic base, often used for N-alkylations.[11][12]
Sodium Hydride (NaH)Alcohols, weakly acidic N-HA very strong, non-nucleophilic base. Requires careful handling.
Diisopropylethylamine (DIPEA)AminesA non-nucleophilic, sterically hindered base, useful for preventing side reactions.
  • Solvent Effects: Alkylation with 2-Chloro-N,N-dimethylethylamine-d6 HCl is an SN2 reaction. Polar aprotic solvents such as acetonitrile (ACN) and N,N-dimethylformamide (DMF) are generally preferred as they solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[6] Protic solvents like water or alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

  • Reaction Temperature: Many alkylation reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the reaction rate.[6] However, excessively high temperatures can lead to decomposition or side reactions.

  • Steric Hindrance: If the nucleophile is sterically hindered, the SN2 reaction will be slow. To overcome this, you can:

    • Increase the reaction temperature and prolong the reaction time.[10]

    • Use a more reactive alkylating agent, such as the corresponding tosylate or mesylate, which are better leaving groups than chloride.

    • Consider alternative synthetic strategies for highly hindered substrates.[9][10][13]

Issue 2: Over-alkylation (Di-alkylation)

When alkylating primary amines, a common side product is the di-alkylated tertiary amine. This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.

Strategies to Minimize Over-alkylation:

  • Stoichiometry Control: Use a molar excess of the primary amine relative to the 2-Chloro-N,N-dimethylethylamine-d6 HCl. This increases the probability that the alkylating agent will react with the more abundant primary amine. A starting point is to use 2-3 equivalents of the primary amine.

  • Slow Addition: Add the 2-Chloro-N,N-dimethylethylamine-d6 HCl solution dropwise to the reaction mixture containing the primary amine and base. This maintains a low concentration of the alkylating agent, favoring reaction with the excess primary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation, as the activation energy for the second alkylation may be higher.

Issue 3: N- vs. O-Alkylation Competition

For nucleophiles containing both nitrogen and oxygen atoms (e.g., amino phenols), a mixture of N- and O-alkylated products can be formed.

Factors Influencing Selectivity:

  • Nucleophilicity: Generally, amines are more nucleophilic than alcohols or phenols, favoring N-alkylation.[14]

  • Hard and Soft Acid-Base (HSAB) Theory: Nitrogen is a softer nucleophile than oxygen. Alkyl halides are considered soft electrophiles, which preferentially react with soft nucleophiles. Therefore, N-alkylation is often favored. However, reaction conditions can influence this.

  • Solvent: The choice of solvent can influence the relative nucleophilicity of the N and O atoms.

  • Counter-ion of the Base: The nature of the cation from the base can influence the reactivity of the different nucleophilic sites.

To favor N-alkylation:

  • Use a polar aprotic solvent.

  • Choose a base that selectively deprotonates the nitrogen or enhances its nucleophilicity.

To favor O-alkylation:

  • Protect the amine functionality before carrying out the alkylation.

Experimental Protocols

General Protocol for N-Alkylation of a Heterocyclic Amine

This protocol is a general starting point for the N-alkylation of a heterocyclic amine, such as an aminopyrimidine.

  • Reaction Setup: To a stirred suspension of the aminopyrimidine (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of acetonitrile and dimethylformamide, add 2-Chloro-N,N-dimethylethylamine-d6 HCl (1.5 eq).[6]

  • Reaction: Heat the reaction mixture to 80 °C and stir overnight.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and saturated aqueous ammonium chloride. Extract the aqueous layer three times with dichloromethane.[6]

  • Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol

This protocol provides a general method for the O-alkylation of phenols.

  • Reaction Setup: To a solution of the phenol (1.0 eq) in methanol, add potassium carbonate (3.0 eq) and 2-Chloro-N,N-dimethylethylamine-d6 HCl (3.0 eq).[6]

  • Reaction: Stir the reaction mixture at a suitable temperature (e.g., room temperature to reflux) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Analytical and Purification Corner

Reaction Monitoring by TLC

TLC is a quick and effective way to monitor the progress of your reaction.

  • Spotting: Use a three-lane spotting technique on your TLC plate:

    • Lane 1: Starting material (for reference)

    • Lane 2: Co-spot (starting material and reaction mixture)

    • Lane 3: Reaction mixture

  • Solvent System: For many amine products, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is suitable. For basic amine products that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the spot shape.[15]

  • Visualization: Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., ninhydrin for primary/secondary amines, or potassium permanganate).

tlc_monitoring cluster_0 TLC Plate tlc_plate lane1 SM lane2 Co lane3 Rxn sm_spot_start sm_spot_end sm_spot_start->sm_spot_end co_spot_start co_spot_end co_spot_start->co_spot_end rxn_spot_start rxn_spot_end_sm rxn_spot_start->rxn_spot_end_sm rxn_spot_end_prod rxn_spot_start->rxn_spot_end_prod solvent_front --- Solvent Front ---

TLC Monitoring of an Alkylation Reaction

Purification by Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase. For basic amine products that may interact strongly with acidic silica, consider using deactivated silica (pre-treated with triethylamine) or alumina.[15]

  • Eluent: A gradient elution is often effective, starting with a less polar solvent system and gradually increasing the polarity to elute your product. The appropriate solvent system can be determined by TLC analysis.

Purification by Recrystallization

Recrystallization can be a highly effective method for purifying solid products.

  • Solvent Selection: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.[5][16] Common solvents for substituted anilines and related compounds include ethanol, methanol, or a mixed solvent system like ethanol/water.[16]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Safety Information

2-Chloro-N,N-dimethylethylamine-d6 HCl is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: Harmful if swallowed or absorbed through the skin. May be fatal if inhaled. Causes eye, skin, and respiratory tract irritation.[10][17] It is also suspected of causing genetic defects.[18]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.[10]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this reagent.[10][15][17][18][19]

References

  • Cole-Parmer. (2005, September 1). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. [Link]

  • Goguen, B. N., et al. (2013). Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles. Photochemical & Photobiological Sciences, 12(4), 683-686. [Link]

  • Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - GHS Safety Data Sheet. [Link]

  • Georg, M., et al. (2024). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. Chemistry – A European Journal. [Link]

  • Smith, T. E., et al. (2002). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. The Journal of Organic Chemistry, 67(10), 3249-3256. [Link]

  • Andrews, D. R., et al. (2002). Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis. Tetrahedron Letters, 43(35), 6121-6125. [Link]

  • Ha, H.-J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), e57572. [Link]

  • DePuy, C. H., et al. (1988). Deuterium isotope effects in gas-phase reactions of alkyl halides: distinguishing E2 and S(N)2 pathways. Journal of the American Chemical Society, 110(16), 5517-5522. [Link]

  • Lee, K., & Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774. [Link]

  • Kim, J. H., & Park, M. S. (2005). N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine. Journal of the Korean Chemical Society, 49(2), 159-164. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Wang, X., et al. (2022). Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation. Nature Communications, 13(1), 1-10. [Link]

  • Knowles, R. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]

  • Askin, D., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 46(23), 4035-4037. [Link]

  • Bookser, B. C. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948-1959. [Link]

  • Wang, T., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(15), 7880-7895. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]

  • Claeson, A.-S., et al. (2004). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Analytical and Bioanalytical Chemistry, 378(4), 1047-1053. [Link]

  • Smith, T. E., et al. (2002). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. The Journal of Organic Chemistry, 67(10), 3249–3256. [Link]

  • Asymmetric Su. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Biotage. (2023, January 20). Controlling purification outcomes from flash column chromatography. [Link]

  • Stevenson, M., et al. (2015). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. RSC Advances, 5(90), 73599-73604. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • Borch, R. F., & Hassid, A. I. (1972). A rapid method of N-alkylation of amines. Journal of the Chemical Society, Perkin Transactions 1, 20, 2544-2546. [Link]

  • Torosyan, G. H. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chemistry International Journal, 6(2). [Link]

  • Newman, M. S., & Hetzel, F. W. (1971). THIOPHENOLS FROM PHENOLS: 2-NAPHTHALENETHIOL. Organic Syntheses, 51, 139. [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. [Link]

  • Torosyan, G. H. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chemistry International Journal, 6(2). [Link]

  • Kumar, M. S., et al. (2013). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 43(7), 978-985. [Link]

  • El-Ghanam, A. M. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Journal of Heterocyclic Chemistry, 50(S1), E1-E10. [Link]

  • Kumar, M. S., et al. (2013). Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 43(7), 978–985. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • Lee, S., et al. (2019). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Organic & Biomolecular Chemistry, 17(3), 523-527. [Link]

  • Zgonnik, V., et al. (2025). Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Chemistry, 7(1), 1. [Link]

  • Jacobs, I. E., et al. (2017). Recrystallization upon solvent vapor annealing and impact of polymer crystallinity on hole transport in poly(3-hexylthiophene):small molecule blends. Molecular Systems Design & Engineering, 2(5), 547-556. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing of 2-Chloro-N,N-dimethylethylamine-d6 in HPLC

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals dealing with chromatographic distortions—specifically peak tailing—when analyzing 2-Chloro-N,N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals dealing with chromatographic distortions—specifically peak tailing—when analyzing 2-Chloro-N,N-dimethylethylamine-d6.

While the deuterium substitution (d6) provides mass shifts useful for MS detection, the chromatographic behavior of this molecule is dictated by its tertiary aliphatic amine and halogenated structure. Basic amines are notoriously difficult to run in reversed-phase High-Performance Liquid Chromatography (RP-HPLC) due to unwanted secondary interactions. This hub provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Peak tailing generally stems from one of two divergent pathways: Physical (instrumental dead volume or column bed deformation) or Chemical (analyte-stationary phase interactions)[1]. Before altering mobile phase chemistries, you must isolate the root cause.

G Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Marker (e.g., Toluene/Uracil) Start->Test Check Does the neutral marker tail? Test->Check Phys Physical Issue (Dead Volume/Void) Check->Phys Yes Chem Chemical Issue (Silanol Interaction) Check->Chem No FixPhys Inspect Fittings & Replace Column Phys->FixPhys FixChem Adjust pH < 3.0 & Use Endcapped Column Chem->FixChem

Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.

Mechanistic FAQs: The "Why" Behind the Tailing

Q1: Why does 2-Chloro-N,N-dimethylethylamine-d6 exhibit severe peak tailing compared to neutral compounds? A1: The primary cause is the occurrence of multiple retention mechanisms. In standard RP-HPLC, retention should solely rely on hydrophobic interactions. However, 2-Chloro-N,N-dimethylethylamine-d6 contains a basic tertiary amine. At a typical mobile phase pH (4.0–7.0), this amine is protonated and carries a positive charge. It undergoes strong ion-exchange interactions with ionized, negatively charged residual silanol groups (Si-O⁻) on the silica stationary phase[2]. This secondary retention mechanism causes the analyte molecules to lag behind the main band, resulting in infinite dilution and a tailing peak[1].

Q2: How do I definitively determine if the tailing is a chemical or physical problem? A2: You must perform the Neutral Marker Test. Neutral compounds (like toluene or uracil) do not possess ionizable groups and cannot undergo acid-base interactions with silanols[1]. If you inject a neutral marker and it tails, you have a physical void or dead volume in your system (e.g., poorly swaged fittings or a collapsed column bed). If the neutral marker is perfectly symmetrical but your deuterated amine tails, the issue is strictly chemical[1].

Q3: What mobile phase adjustments provide the most immediate correction for chemical tailing? A3: The most effective strategy is lowering the mobile phase pH below 3.0 (e.g., using 0.1% Trifluoroacetic acid or Formic acid). At low pH, the acidic silanol species on the silica surface become protonated (converting from Si-O⁻ to neutral Si-OH)[3]. This neutralizes the ion-exchange sites, forcing the amine to separate purely via hydrophobic interactions, drastically improving peak shape[2].

Q4: Does column chemistry matter for this specific basic, halogenated amine? A4: Absolutely. Older "Type A" silica columns contain high trace metal impurities (like iron and aluminum) which withdraw electrons from silanols, making them highly acidic and exacerbating tailing[4]. You should switch to a high-purity "Type B" silica column that is fully endcapped[4]. Endcapping uses short-chain silanes to block residual silanols[2]. For extreme cases, polar-embedded columns (e.g., amide or carbamate phases) provide a shielding layer of water at the silica surface, preventing the amine from reaching the active sites[5].

G Amine Protonated Amine (Target Analyte) Interaction Ion-Exchange Secondary Interaction Amine->Interaction Silanol Ionized Silanols (Si-O⁻) on Silica Surface Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Mitigation Mitigation Strategies Tailing->Mitigation Sol1 Lower pH < 3.0 (Protonates Si-O⁻ to Si-OH) Mitigation->Sol1 Sol2 Add TEA/TFA (Blocks Active Sites) Mitigation->Sol2 Sol3 Endcapped Type B Silica (Shields Silanols) Mitigation->Sol3

Mechanism of secondary silanol interactions and corresponding chemical mitigation strategies.

Quantitative Data & Troubleshooting Matrices

To accurately diagnose and treat peak tailing, quantitative assessment of the Asymmetry Factor ( As​ ) is required. As​ is calculated at 10% of the peak height ( As​=B/A , where A is the front half width and B is the back half width)[2].

Table 1: Asymmetry Factor ( As​ ) Interpretation & Action Matrix
Asymmetry Factor ( As​ )DiagnosisRecommended Action
0.9 - 1.2 Ideal / AcceptableNo action required. Method is robust[6].
1.2 - 1.5 Mild TailingMonitor system suitability; consider minor pH adjustment or column washing[2].
> 1.5 Severe TailingExecute Neutral Marker Test; optimize mobile phase additives or replace column[2].
Table 2: Mobile Phase Optimization Parameters for Basic Amines
ParameterMechanism of ActionRecommended Range / Additive
Low pH (< 3.0) Protonates silanols ( Si−O− Si−OH ), eliminating ion-exchange sites[3].0.1% TFA, 0.1% Formic Acid, or Phosphate buffer (pH 2.5).
High pH (> 10.0) Deprotonates the amine, eliminating its positive charge[5].Ammonium hydroxide (Requires hybrid silica columns stable at high pH).
Competing Bases Competitively binds to active silanol sites, shielding the analyte.10 - 20 mM Triethylamine (TEA)[4].
Ion-Pairing Forms a neutral hydrophobic complex with the protonated amine.5 - 10 mM Heptafluorobutyric acid (HFBA) or TFA.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be executed as a self-validating system. Follow these step-by-step methodologies to isolate and correct the issue.

Protocol 1: The Neutral Marker Diagnostic Test

Objective: Differentiate between physical dead volume and chemical silanol interactions.

  • Baseline Measurement: Inject a standard solution of 2-Chloro-N,N-dimethylethylamine-d6 under current method conditions. Calculate the Asymmetry Factor ( As​ ).

  • Marker Preparation: Prepare a 100 µg/mL solution of a neutral marker (e.g., Toluene for high organic methods, or Uracil for highly aqueous methods) in the mobile phase.

  • Injection: Inject 5 µL of the neutral marker.

  • Data Acquisition: Record the chromatogram and calculate the As​ of the neutral peak.

  • Validation Check:

    • If As​ (neutral) 1.2 and As​ (amine) > 1.5, the chemical hypothesis is validated. Proceed to Protocol 2.

    • If As​ (neutral) > 1.5, a physical defect is validated. Inspect PEEK tubing fittings for zero-dead-volume seating, or replace the guard/analytical column.

Protocol 2: Mobile Phase pH Optimization & System Suitability Validation

Objective: Suppress secondary silanol interactions by optimizing mobile phase pH.

  • Preparation of Mobile Phases: Prepare three separate aqueous mobile phase reservoirs:

    • System A: pH 7.0 (e.g., 10 mM Ammonium Acetate).

    • System B: pH 4.0 (e.g., 10 mM Ammonium Formate).

    • System C: pH 2.5 (e.g., Water with 0.1% Trifluoroacetic acid).

  • Equilibration: Flush the HPLC system and fully endcapped C18 column with System A for at least 15 column volumes until a stable baseline is achieved[7].

  • Sequential Injection: Inject the 2-Chloro-N,N-dimethylethylamine-d6 standard in triplicate. Record As​ and Theoretical Plates ( N ).

  • Iteration: Repeat the equilibration and injection process for System B, and then System C.

  • Validation Check: Plot As​ vs. pH. The protocol is validated when the chosen pH (typically System C at pH 2.5) yields an As​≤1.2 and the theoretical plate count ( N ) stabilizes across triplicate injections, proving the secondary ion-exchange interaction has been successfully neutralized[3].

References

  • Axion Labs. "HPLC Peak Tailing - Axion Labs: Troubleshooting peak tailing in HPLC."[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes."[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • PharmaGuru. "Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them."[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks."[Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 2-Chloro-N,N-dimethylethylamine-d6 During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the rapid degradation of nitrogen mustard analogs and their deuterated derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the rapid degradation of nitrogen mustard analogs and their deuterated derivatives. 2-Chloro-N,N-dimethylethylamine-d6 is a highly reactive bifunctional alkylating agent. If handled improperly, it rapidly loses its structural integrity, compromising downstream synthetic yields and biological assays.

This guide is designed to move beyond basic handling instructions. By understanding the exact causality of this compound's degradation, you can implement self-validating protocols that guarantee reagent integrity.

Part 1: Mechanistic Causality of Degradation (FAQs)

Q: Why does 2-Chloro-N,N-dimethylethylamine-d6 degrade so rapidly if not stored correctly? A: The instability of this compound is driven by its molecular structure. The free base form undergoes a rapid intramolecular nucleophilic substitution ( SN​i mechanism). The unprotonated nitrogen lone pair attacks the β -carbon, displacing the chloride ion to form a highly electrophilic aziridinium (ethylenimonium) ion ()[1]. Once this reactive three-membered ring forms, it acts as a trap for any available nucleophiles. If moisture is present, it undergoes hydrolysis to form dimethylethanolamine-d6. In the absence of water, it can react with other free amine molecules, leading to dimerization or polymerization.

Q: Does the -d6 deuteration affect the degradation rate? A: Yes, but only marginally. The deuterium isotopes (typically located on the N,N-dimethyl groups) exert a secondary kinetic isotope effect (KIE). While the heavier deuterium atoms slightly alter the vibrational frequencies of the adjacent bonds, the primary degradation trigger—the nucleophilic attack by the nitrogen lone pair—remains fundamentally unchanged. You must treat the -d6 variant with the same rigorous precautions as the unlabeled compound.

Q: Why is the compound strictly supplied and stored as a hydrochloride (HCl) salt? A: Storing the compound as an HCl salt is the primary defense against cyclization. The hydrochloric acid protonates the tertiary amine, effectively neutralizing the nitrogen's lone pair. Without an available lone pair, the intramolecular attack on the β -carbon cannot occur, halting aziridinium formation.

DegradationMechanism Base 2-Chloro-N,N-dimethylethylamine-d6 (Free Base) Cyclization Intramolecular Cyclization (S_N i mechanism) Base->Cyclization Nitrogen lone pair attacks β-carbon Aziridinium Aziridinium Ion Intermediate (Highly Electrophilic) Cyclization->Aziridinium Cl- displacement Hydrolysis Hydrolysis (Forms Dimethylethanolamine-d6) Aziridinium->Hydrolysis + H2O (Moisture) Dimerization Dimerization / Polymerization (Forms Piperazinium derivatives) Aziridinium->Dimerization + Free Amine

Logical relationship of 2-Chloro-N,N-dimethylethylamine-d6 degradation via aziridinium formation.

Part 2: Storage & Handling Protocols

Q: What are the optimal storage conditions to prevent degradation? A: The compound is highly hygroscopic. Exposure to ambient moisture leads to localized dissolution and deprotonation of the HCl salt, which immediately triggers the degradation cascade ()[2]. For long-term storage, the compound must be kept between -20°C and -80°C under a strictly inert atmosphere (Argon or Nitrogen) ()[3].

Quantitative Stability Profile

To illustrate the critical nature of these conditions, refer to the stability matrix below, which summarizes the causal relationship between storage environments and compound half-life:

Storage ConditionAtmosphereChemical FormEstimated StabilityMechanistic Causality
-20°C to -80°C Argon (Dry)HCl Salt> 24 MonthsLow thermal energy suppresses kinetics; protonation eliminates nucleophilicity.
4°C (Fridge) Ambient AirHCl Salt~ 3 to 6 MonthsGradual moisture ingress causes localized deprotonation and slow hydrolysis.
25°C (Room Temp) Ambient AirHCl Salt< 1 MonthThermal energy accelerates hygroscopic moisture absorption and degradation.
25°C (Room Temp) Ambient AirFree Base< 24 HoursUnprotonated nitrogen lone pair rapidly attacks β -carbon, forming aziridinium.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, do not repeatedly open the main stock vial. Repeated freeze-thaw cycles introduce condensation. Instead, utilize the following Self-Validating Aliquoting Protocol upon receiving the compound.

Step-by-Step Methodology: Aliquoting and Integrity Verification

Step 1: Thermal Equilibration Remove the sealed stock vial from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature (approximately 1 hour). Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture into the hygroscopic powder, ruining the batch.

Step 2: Inert Atmosphere Transfer Transfer the equilibrated vial into a glovebox purged with Argon ( H2​O < 1 ppm, O2​ < 1 ppm).

Step 3: Aliquoting Dispense single-use quantities into pre-dried, amber glass vials. Causality: Amber glass prevents potential photolytic degradation, while single-use aliquoting eliminates future freeze-thaw condensation risks.

Step 4: Hermetic Sealing Seal the aliquots using PTFE-lined caps. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier. Store all aliquots immediately at -20°C.

Step 5: Self-Validation (Quality Control Check) To validate that your handling protocol did not introduce moisture or trigger degradation, sacrifice one random aliquot for Quality Control.

  • Dissolve the QC aliquot in D2​O .

  • Acquire a 1H -NMR spectrum.

  • Validation Logic: If the protocol was successful, you will only observe the sharp multiplets corresponding to the intact ethyl chain (the dimethyl groups are deuterated and invisible in 1H -NMR). If moisture breached your setup, you will observe distinct chemical shifts corresponding to the ring-opened dimethylethanolamine-d6 byproduct or the aziridinium intermediate.

AliquotingWorkflow Equilibrate 1. Equilibrate to RT (Prevents condensation) Glovebox 2. Transfer to Glovebox (Argon, <1 ppm H2O) Equilibrate->Glovebox Aliquoting 3. Aliquot into Amber Vials (Protects from light/moisture) Glovebox->Aliquoting Sealing 4. Seal with PTFE Caps & Parafilm Aliquoting->Sealing Validation 6. Self-Validation (1H-NMR in D2O for purity) Aliquoting->Validation QC Check Storage 5. Store at -20°C (Kinetic suppression) Sealing->Storage

Step-by-step workflow for the self-validating aliquoting and storage of the compound.

References
  • American Chemical Suppliers. "2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride". American Chemical Suppliers.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility &amp; Stability Issues of 2-Chloro-N,N-dimethylethylamine-d6

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and handling of 2-Chloro-N,N-dimethylethylamine-d6 (CAS: 97941-91-8)[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility and handling of 2-Chloro-N,N-dimethylethylamine-d6 (CAS: 97941-91-8)[1][2].

The most common complaints we receive—"the compound won't dissolve" or "it dissolved but crashed out of solution"—are rarely simple solubility issues. Instead, they are manifestations of the compound's highly reactive structural chemistry. This guide is designed to deconstruct the causality behind these observations and provide self-validating protocols to ensure your organic syntheses succeed.

Diagnostic Matrix: Physicochemical Properties

Before troubleshooting, it is critical to identify which chemical species you are actively handling in your flask. The macroscopic behavior of this reagent changes drastically depending on its protonation state[3][4].

PropertyHydrochloride (HCl) Salt FormNeutral Free Base FormAziridinium Intermediate
Commercial Status Supplied form (Stable)[1][2]Must be generated in situ[4]Transient reactive intermediate[3]
Physical State Crystalline solidOily liquidIonic chloride salt
Solubility: Water / MeOH Highly Soluble[5]InsolubleHighly Soluble
Solubility: DCM / Toluene Insoluble (Ionic lattice)Soluble Insoluble (Precipitates)
Stability Stable (Store at -20°C)[5]Highly unstable (Cyclizes)Highly reactive electrophile

Troubleshooting FAQs: The "Solubility" Misconception

Q1: Why is my commercially purchased 2-Chloro-N,N-dimethylethylamine-d6 completely insoluble in dichloromethane (DCM) or ether? A1: You are attempting to dissolve the hydrochloride (HCl) salt [1][2]. Commercial suppliers provide this reagent as an HCl salt because the free base is inherently unstable[4]. The HCl salt exists as an ionic crystal lattice with high lattice energy. While it is highly soluble in polar protic solvents like water or methanol[5], aprotic organic solvents like DCM lack the dielectric constant required to solvate the ions. To achieve organic solubility, the salt must be deprotonated to its neutral free base form.

Q2: I neutralized the salt to the free base, and it initially dissolved in DCM. However, a heavy white precipitate formed after 15–30 minutes. What is this precipitate? A2: This is a classic misdiagnosis. You are not observing a solubility failure; you are observing a degradation event . Once converted to the free base, the lone pair of electrons on the nitrogen atom attacks the β -carbon, displacing the chloride ion via a rapid intramolecular SN​2 reaction (neighboring group participation)[3]. This forms a highly reactive N,N-dimethylaziridinium chloride salt [3][4]. Because this intermediate is an ionic salt, its solubility in non-polar organic solvents drops drastically, causing it to crash out of solution as a white precipitate[4].

Q3: Does the deuterium labeling (-d6) on the dimethylamino group affect its solubility or the rate of precipitation? A3: The macroscopic solubility of the -d6 isotopologue (CAS 97941-91-8)[1][2] is virtually identical to the unlabeled compound. The heavy deuterium atoms on the −N(CD3​)2​ groups exert a secondary kinetic isotope effect, which slightly alters the basicity and nucleophilicity of the nitrogen lone pair. However, this effect is not strong enough to prevent the fundamental intramolecular cyclization. The precipitation of the deuterated aziridinium salt will still occur rapidly at room temperature.

Q4: How do I resolve this issue and successfully use the compound in organic alkylation reactions? A4: The free base is an unstable oil and must be generated in situ or used immediately after preparation[4]. The hydrochloride salt itself is a poor alkylating agent[4]. The most reliable method is to perform the reaction in the presence of your target nucleophile and add the base slowly at reduced temperatures. This ensures that as soon as the aziridinium ion forms, it is immediately consumed by the nucleophile before it can accumulate and precipitate.

Mechanistic Pathway of Degradation

To visualize why the compound precipitates in organic solvents, we must map the logical relationship between deprotonation and cyclization.

DegradationPathway A 2-Chloro-N,N-dimethylethylamine-d6 (HCl Salt) B Base Addition (Deprotonation) A->B Organic Solvent + Base C Free Base (Soluble in Organics) B->C D Intramolecular SN2 (Neighboring Group Participation) C->D Time / Heat F Intermolecular Attack (Self-Condensation) C->F High Concentration E Aziridinium Chloride Salt (Precipitates in Organics) D->E G Piperazine Dimer (Insoluble Byproduct) F->G

Caption: Degradation pathway of 2-Chloro-N,N-dimethylethylamine-d6 causing organic precipitation.

Self-Validating Protocol: In Situ Free-Basing & Alkylation

To bypass the precipitation of the aziridinium intermediate, you must tightly couple the generation of the free base with the alkylation of your target nucleophile. This protocol uses a self-validating feedback loop to ensure success.

Workflow S1 Step 1: Suspend HCl Salt & Nucleophile in Organic Solvent S2 Step 2: Cool to 0°C (Slows Cyclization) S1->S2 S3 Step 3: Add Base Slowly (e.g., DIPEA or K2CO3) S2->S3 S4 Step 4: In Situ Alkylation (Consumes Aziridinium) S3->S4

Caption: Self-validating in situ free-basing workflow to prevent aziridinium precipitation.

Step-by-Step Methodology

Step 1: Matrix Preparation (The Suspension)

  • Action: Suspend the 2-Chloro-N,N-dimethylethylamine-d6 HCl salt (1.0 eq) and your target nucleophile (1.0 - 1.2 eq) in an anhydrous organic solvent (e.g., DCM, THF, or Acetonitrile).

  • Causality: The HCl salt will not dissolve[5]. This is intentional. Keeping it as an insoluble suspension prevents premature degradation before the base is introduced.

Step 2: Thermal Control

  • Action: Cool the suspension to 0°C using an ice bath.

  • Causality: The intramolecular cyclization to the aziridinium ion is highly temperature-dependent. Cooling the reaction suppresses the rate of self-condensation, allowing the bimolecular alkylation reaction with your nucleophile to compete effectively.

Step 3: In Situ Free-Basing (The Trigger)

  • Action: Dropwise addition of a non-nucleophilic base (e.g., DIPEA, TEA, or anhydrous K2​CO3​ ) at 2.0 - 2.5 eq.

  • Causality: The base serves a dual purpose: it deprotonates the HCl salt to generate the soluble free base[4], and it acts as an acid scavenger for the HCl generated during the subsequent alkylation.

  • Self-Validation Check: As the base is added, the suspension should temporarily clarify as the free base is generated and dissolves. If the solution remains mostly clear (or forms a fine, predictable amine-hydrochloride byproduct salt), the protocol is succeeding.

Step 4: Alkylation and Monitoring

  • Action: Allow the reaction to slowly warm to room temperature while stirring. Monitor via TLC or LC-MS.

  • Causality: Warming the solution slowly initiates the controlled formation of the aziridinium intermediate[3], which is immediately intercepted by the nucleophile.

  • Self-Validation Check: If a heavy, intractable white precipitate forms rapidly and the reaction stalls, the aziridinium ion is accumulating and crashing out. This indicates your nucleophile is too weak or sterically hindered. To resolve this, change the solvent to a more polar aprotic one (like DMF) to keep the aziridinium solvated, or pre-activate your nucleophile (e.g., using NaH).

References

  • Title: 2-Chloro-N,N-dimethylethylamine HCl Technical Data Source: Mallak Specialties Pvt Ltd URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Deuterated Dimethylaminoethyl Chloride (DMC)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize alkylation reactions usin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize alkylation reactions using deuterated dimethylaminoethyl chloride (e.g., DMC-d6 or DMC-d10).

Deuterated DMC is a critical alkylating agent used to introduce heavy dimethylaminoethyl pharmacophores into drug scaffolds, enhancing metabolic stability via the kinetic isotope effect[1]. However, the free base of this reagent is notoriously unstable. Mastering the thermodynamics and kinetics of its reactive intermediate—the aziridinium ion—is the key to achieving high yields and preventing catastrophic side reactions.

Mechanistic Overview: The Aziridinium Pathway

To optimize your reaction, you must first understand the causality of the reagent's behavior. DMC is supplied as a stable hydrochloride salt. Upon neutralization, the liberated free base undergoes a temperature-dependent intramolecular cyclization to form a highly reactive N,N -dimethylaziridinium ion.

If the target nucleophile is not immediately available to ring-open this intermediate, the aziridinium ion will either hydrolyze or react with another DMC molecule to form an irreversible piperazinium dimer.

Mechanism A Deuterated DMC-HCl (Stable Salt) B Deuterated DMC Free Base (Unstable) A->B Base (NaOH/KOH) 0-5 °C C Deuterated Aziridinium Ion (Reactive Intermediate) B->C Intramolecular Cyclization > 10 °C D Alkylated Target Product (Desired) C->D Target Nucleophile 60-100 °C E Piperazinium Dimer (Undesired Byproduct) C->E Excess DMC Base Prolonged RT F Hydrolysis Product (Undesired Byproduct) C->F H2O / OH- High Temp

Mechanistic pathways of deuterated DMC highlighting temperature-dependent aziridinium formation.

Troubleshooting FAQs

Q1: Why must the neutralization of deuterated DMC-HCl be strictly controlled at 0–5 °C? A1: The free base of DMC is kinetically unstable. If the temperature exceeds 10 °C during the neutralization phase, the free amine rapidly attacks its own chloro-substituted carbon. According to2, aqueous solutions of the DMC base are stable for several hours at 0 °C, but conversion to the aziridinium ion is practically complete within 2 hours at 25 °C[2]. Maintaining 0–5 °C prevents premature cyclization before the substrate is introduced.

Q2: How does the deuterium label (e.g., -d6 vs. -d10) affect the temperature optimization? A2: Deuteration introduces a Kinetic Isotope Effect (KIE). While -d6 (methyl deuteration) primarily enhances metabolic stability without significantly altering alkylation kinetics, -d4 (ethylene chain deuteration) directly impacts the transition state of the aziridinium ring-opening. This secondary KIE slightly increases the activation energy required for nucleophilic attack. Consequently, you may need to increase the main alkylation temperature by 5–10 °C compared to non-deuterated protocols to achieve equivalent reaction rates. 1 require precise thermal tuning to overcome this barrier[1].

Q3: I am seeing a high degree of piperazinium dimer byproduct. What is the causality, and how do I fix it? A3: The piperazinium dimer (1,1,4,4-tetramethylpiperazinediium dichloride) forms when the aziridinium ion accumulates and reacts with another molecule of DMC free base instead of your substrate. This is caused by heating the DMC free base too slowly or leaving it at room temperature prior to substrate addition. Fix: Keep the extracted free base at 0–5 °C and add it dropwise to a pre-heated solution of your substrate. This ensures the aziridinium ion is consumed by the target nucleophile instantly upon formation.

Q4: What is the optimal temperature for the main alkylation step? A4: The optimal temperature depends on the nucleophile but generally ranges from 60 °C to 100 °C. For highly reactive alkoxides, 60–70 °C is sufficient. For less reactive amines or sterically hindered substrates, 90–100 °C is required to efficiently open the aziridinium ring, as demonstrated in the 3[3].

Quantitative Data: Temperature Profiling

The following table summarizes the kinetic behavior of the DMC free base across different temperature profiles. Use this to establish your process parameters.

Temperature ProfileDMC Free Base Half-LifeAziridinium Formation RatePrimary Chemical Event
0 °C – 5 °C > 4 hoursVery SlowStable Free Base Maintenance
20 °C – 25 °C < 1 hourComplete within 2 hoursAziridinium Accumulation / Dimerization
60 °C – 100 °C < 5 minutesInstantaneousAlkylation (Substrate Dependent)

Self-Validating Experimental Protocol

This protocol is adapted from validated industrial syntheses, such as the 4[4], utilizing a biphasic system to control intermediate stability.

Materials Required:
  • Deuterated DMC-HCl (e.g., 2-Chloro- N,N -dimethyl-d6-ethylene-d4-amine HCl)

  • Toluene (Organic phase)

  • 47% Aqueous KOH or NaOH

  • Target Substrate & Phase Transfer Catalyst (e.g., TBAB)

Step-by-Step Methodology:

Step 1: Preparation of the Biphasic System Charge a reactor with toluene and water (4:1 v/v). Add the deuterated DMC-HCl salt. Cool the mixture using an ice-brine bath until the internal temperature reaches strictly 0–5 °C .

Step 2: Temperature-Controlled Neutralization Slowly add the 47% aqueous KOH solution dropwise. Self-Validation Check: Monitor the internal thermometer continuously. The exothermic neutralization must not push the temperature above 10 °C. Stir for exactly 15 minutes at 5–10 °C.

Step 3: Phase Separation Stop stirring and allow the phases to separate. Decant the aqueous layer. Self-Validation Check: The toluene phase now contains the liberated deuterated DMC free base. It must remain clear and be kept in an ice bath (0–5 °C) until the exact moment of use.

Step 4: Hot Alkylation In a separate reactor, dissolve your target substrate and phase transfer catalyst in toluene. Pre-heat this receiving solution to 80–95 °C . Slowly add the chilled DMC-toluene solution to the hot substrate solution. Causality: Dropping the cold free base into a hot nucleophile solution forces instantaneous aziridinium formation in the immediate presence of the nucleophile, eliminating the chance for dimerization.

Step 5: Reaction Monitoring and Workup Stir at 95 °C for 3 hours. Self-Validation Check: Monitor the disappearance of the starting material via HPLC. Once the starting material is <2%, cool the reaction to 20–25 °C. Wash the organic layer with water to remove inorganic salts and any hydrolyzed byproducts.

Workflow S1 Step 1: Neutralization Cool to 0-5 °C S2 Step 2: Phase Extraction Isolate Free Base S1->S2 S3 Step 3: Substrate Addition Add to Hot Reactor S2->S3 S4 Step 4: Alkylation Heat to 80-95 °C S3->S4 S5 Step 5: Quench & Isolate Cool to RT S4->S5

Step-by-step temperature-controlled workflow for deuterated DMC alkylation.

References

  • ResolveMass Laboratories Inc. "2-Chloro-N,N-dimethyl-d6-ethylene-d4-amine HCl | CAS 97941-91-8".
  • Department of Science Service. "Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation".
  • European Patent Office. "A process for the preparation of diltiazem - Patent 0594101".
  • Google Patents. "WO2007074386A9 - A novel process for synthesis of itopride and it's novel intermediate".

Sources

Troubleshooting

Mass shift discrepancies in 2-Chloro-N,N-dimethylethylamine-d6 analysis

Welcome to the technical support center for the analysis of 2-Chloro-N,N-dimethylethylamine-d6. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated standard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Chloro-N,N-dimethylethylamine-d6. This guide is designed for researchers, scientists, and drug development professionals who utilize this deuterated standard in their analytical workflows. Here, we address common challenges, particularly mass shift discrepancies, providing in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

This section provides answers to common initial questions regarding the analysis of 2-Chloro-N,N-dimethylethylamine-d6.

Q1: What is the expected protonated mass of 2-Chloro-N,N-dimethylethylamine-d6?

A: To calculate the expected mass, we consider the atomic composition and the masses of the most abundant isotopes.

  • Formula: C₄H₄D₆ClN

  • Monoisotopic Mass of Neutral Molecule: 113.09 g/mol (for the d6 isotopologue with ³⁵Cl)

  • Expected Protonated Mass [M+H]⁺: 114.10 m/z

It is crucial to account for the isotopic pattern of chlorine. You will observe two primary peaks for any chlorine-containing ion: one for the ³⁵Cl isotope and another, approximately one-third the intensity, at M+2 for the ³⁷Cl isotope.

Ion SpeciesFormulaExpected Monoisotopic Mass (m/z)Notes
[M+H]⁺ (³⁵Cl) C₄H₅D₆³⁵ClN⁺114.10 Primary ion of interest.
[M+H]⁺ (³⁷Cl) C₄H₅D₆³⁷ClN⁺116.10 Isotopic peak, ~32% the intensity of the M+H peak.
Q2: What constitutes a "mass shift discrepancy" and why is it a critical issue?

A: A mass shift discrepancy is a consistent and statistically significant deviation between the experimentally measured mass of an ion and its theoretically calculated mass. In high-resolution mass spectrometry (HRMS), this deviation is typically measured in parts-per-million (ppm). For an internal standard like 2-Chloro-N,N-dimethylethylamine-d6, accurate mass is fundamental for confident identification and reliable quantification. Discrepancies can lead to incorrect compound identification, failed system suitability tests, and inaccurate quantitative results, compromising the validity of the entire study.

Q3: My observed mass is consistently lower than expected. What is the most probable cause?

A: A mass lower than the theoretical value for a deuterated standard almost always points to in-source hydrogen-deuterium (H-D) back-exchange .[1][2] This phenomenon occurs when deuterium atoms on your standard are replaced by hydrogen atoms from the surrounding environment, typically from protic solvents (like water or methanol) in the mobile phase or residual moisture within the mass spectrometer's ion source.[3] Each D-to-H exchange event results in a mass decrease of approximately 1.0063 Da.

Q4: My observed mass is consistently higher than expected. What should I investigate?

A: An observed mass higher than the expected [M+H]⁺ value typically indicates the formation of adducts . During the ionization process, the analyte molecule can associate with various cations present in the mobile phase or sample matrix. Common adducts include:

  • Sodium [M+Na]⁺: Adds ~21.98 Da

  • Potassium [M+K]⁺: Adds ~37.96 Da

  • Ammonium [M+NH₄]⁺: Adds ~17.03 Da (if ammonia is present)

  • Solvent Adducts (e.g., Acetonitrile) [M+ACN+H]⁺: Adds ~42.03 Da

The presence of these adducts can suppress the signal of the desired [M+H]⁺ ion and complicate data interpretation.

In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols to diagnose and resolve the root causes of mass shift discrepancies.

Guide 1: Investigating and Mitigating Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a common issue when working with deuterated standards in LC-MS systems, particularly with heated electrospray ionization (ESI) sources. The process can be accelerated by elevated temperatures and the presence of protic solvents.[2][3][4]

The Underlying Mechanism

The six deuterium atoms in 2-Chloro-N,N-dimethylethylamine-d6 are on the methyl groups attached to the nitrogen. While C-D bonds are generally stable, the conditions within an ESI source (charged droplets, high temperatures, electric fields) can provide enough energy to facilitate exchange with labile protons from solvents like water or methanol.

Systematic Troubleshooting Protocol
  • Isolate the Source of Exchange:

    • Step 1.1 (Mobile Phase Diagnosis): Prepare two mobile phases. Mobile Phase A: Your current aqueous/organic mixture. Mobile Phase B: An analogous mixture where H₂O is replaced with D₂O and methanol (CH₃OH) is replaced with deuterated methanol (CD₃OD).

    • Step 1.2 (Execution): Analyze the standard using direct infusion or a short chromatographic run with Mobile Phase A, then switch to Mobile Phase B.

    • Step 1.3 (Interpretation): If the mass shift discrepancy is significantly reduced or eliminated when using the deuterated mobile phase (Mobile Phase B), it confirms that H-D exchange with the solvent is the primary cause.

  • Optimize Ion Source Parameters:

    • Step 2.1 (Temperature Reduction): Methodically decrease the ion source gas temperature (desolvation temperature) in 25°C increments. Allow the system to stabilize at each step and analyze the standard.

    • Step 2.2 (Capillary/Vaporizer Temperature): Similarly, reduce the capillary or vaporizer temperature. High temperatures increase the thermal energy that can drive the exchange reaction.[4]

    • Step 2.3 (Interpretation): Observe the measured mass at each temperature setting. A trend towards the correct theoretical mass at lower temperatures indicates that the exchange is happening within the hot source and is thermally dependent. Find the lowest temperature that maintains adequate signal intensity and sensitivity.

  • Adjust Sample Preparation and Chromatography:

    • Step 3.1 (Solvent Choice): If possible, dissolve and dilute the standard in a high-purity aprotic solvent like acetonitrile immediately before analysis to minimize its exposure to protic solvents.

    • Step 3.2 (pH Control): While acidic conditions are often used to improve peak shape for amines, a very low pH can sometimes facilitate exchange. If using an acidic modifier, ensure it is used at a minimal effective concentration.

Logical Flow for H-D Exchange Troubleshooting

G start Mass Consistently Low? confirm_exchange Confirm H-D Exchange (D2O Mobile Phase Test) start->confirm_exchange Yes not_hd Issue is Not H-D Exchange start->not_hd No optimize_source Optimize Ion Source: Reduce Temperatures confirm_exchange->optimize_source Exchange Confirmed adjust_prep Adjust Sample Prep: Use Aprotic Solvents optimize_source->adjust_prep resolved Issue Resolved adjust_prep->resolved

Caption: Decision tree for diagnosing H-D exchange.

Guide 2: Resolving Chromatographic Issues Affecting Mass Accuracy

Poor chromatography, especially peak tailing, can negatively impact mass accuracy. The mass spectrometer's software determines the mass by calculating the centroid of the ion signal across the chromatographic peak. A distorted peak can lead to an inaccurate centroid calculation. 2-Chloro-N,N-dimethylethylamine is a basic amine, making it highly susceptible to peak tailing on standard silica-based C18 columns.[5]

The Underlying Mechanism

The tertiary amine group in the molecule is basic and can carry a positive charge at low to neutral pH. This positive charge can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This secondary interaction causes peak tailing.[5][6]

Systematic Troubleshooting Protocol
  • Mobile Phase Optimization:

    • Step 1.1 (Acidic Modifier): Ensure an acidic modifier (e.g., 0.1% formic acid or acetic acid) is present in the mobile phase. This keeps the amine consistently protonated and suppresses the ionization of silanol groups, reducing secondary interactions.

    • Step 1.2 (Amine Additive): For particularly stubborn tailing, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially bind to the active silanol sites, shielding the analyte from them. Caution: TEA can cause significant ion suppression.

    • Step 1.3 (pH and Buffer): For robust control, use a buffer to maintain a consistent pH, ideally 2-3 pH units away from the analyte's pKa.

  • Column Selection:

    • Step 2.1 (Evaluate Column Technology): If peak shape remains poor, the column may be unsuitable. Consider switching to a column specifically designed for the analysis of basic compounds.

    • Step 2.2 (Recommended Columns):

      • Double End-Capped Columns: These have fewer accessible silanol groups.

      • Hybrid Silica Columns (e.g., BEH): These are more resistant to extreme pH and often show reduced silanol activity.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an excellent alternative for polar, basic compounds and often provides sharp peaks.[7][8][9]

  • System Health Check:

    • Step 3.1 (Inspect Connections): Poorly seated fittings, especially between the column and the mass spectrometer, can create dead volume, leading to peak broadening and tailing.[5]

    • Step 3.2 (Check for Blockages): A clogged frit or guard column can distort peak shape.[10] If pressure is high and peaks for all compounds are broad, this is a likely cause.

Impact of pH on Analyte-Stationary Phase Interaction

G cluster_0 Low pH (e.g., pH 3) cluster_1 Mid pH (e.g., pH 5-7) analyte_low Analyte (R₃NH⁺) Positively Charged silanol_low Silanol (Si-OH) Neutral analyte_low->silanol_low Minimal Interaction result_low Result: Reduced Tailing (Repulsion Minimized) analyte_mid Analyte (R₃NH⁺) Positively Charged silanol_mid Silanol (Si-O⁻) Negatively Charged analyte_mid->silanol_mid Strong Interaction result_mid Result: Severe Tailing (Strong Ionic Interaction)

Caption: Effect of mobile phase pH on peak shape.

Guide 3: Identifying In-Source Reactions and Adducts

The chemical structure of 2-Chloro-N,N-dimethylethylamine contains a reactive 2-chloroethylamine moiety. Under certain conditions (e.g., basic pH, heat), it can undergo intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion.[11][12] This is a chemical transformation, not just an adduct, and will result in a significant and unexpected mass shift.

The Underlying Mechanism

The nitrogen atom's lone pair of electrons can attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, three-membered aziridinium ring.

Reaction: C₄H₄D₆NCl → [C₄H₄D₆N]⁺ + Cl⁻

  • Mass of [M+H]⁺ of Parent: 114.10 m/z

  • Mass of Aziridinium Ion: 78.12 m/z

Observing a prominent ion at m/z 78.12 would be strong evidence of this in-source reaction.

Systematic Troubleshooting Protocol
  • Calculate Mass Differences:

    • Step 1.1: Precisely calculate the mass difference (Δm/z) between your observed ion and the theoretical [M+H]⁺ mass.

    • Step 1.2: Compare this delta to the masses of common adducts and potential reaction products.

Observed AnomalyΔm/z from [M+H]⁺Potential Cause
Sodium Adduct +21.98[M+Na]⁺
Potassium Adduct +37.96[M+K]⁺
Cyclization -35.98Formation of N,N-dimethylaziridinium ion
  • Vary Ion Source Conditions:

    • Step 2.1 (Source Energy): Decrease the cone/fragmentor voltage. Higher voltages can induce in-source fragmentation and reactions.[13] If the intensity of the anomalous ion decreases relative to the parent ion at lower energies, it suggests it is a product of an in-source process.

    • Step 2.2 (Solvent Purity): To investigate adducts, ensure you are using high-purity, LC-MS grade solvents and fresh mobile phases to minimize sources of sodium and potassium contamination.

  • Control Sample pH:

    • Step 3.1: The cyclization reaction is typically favored under basic conditions. Ensure your sample diluent and mobile phase are acidic to keep the parent compound stable in its protonated form, which is not susceptible to cyclization.

Intramolecular Cyclization Pathway

G parent 2-Chloro-N,N-dimethylethylamine-d6 (m/z 114.10 for [M+H]⁺) reaction_conditions Heat / Basic pH (In-source conditions) parent->reaction_conditions product N,N-Dimethylaziridinium-d6 ion (m/z 78.12) reaction_conditions->product chloride Chloride Ion (Cl⁻) reaction_conditions->chloride

Caption: In-source cyclization of the parent compound.

References
  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Kostyukevich, Y., et al. (2018). Hydrogen/deuterium exchange in mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]

  • Kostyukevich, Y., et al. (2018). Hydrogen/deuterium exchange in mass spectrometry. PubMed. Available at: [Link]

  • Dolson, D. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. Available at: [Link]

  • Westwood, S. A., & Baugh, P. J. (1998). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Deredge, D., et al. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Alwsci. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Deredge, D., et al. (2025). Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. ChemRxiv. Available at: [Link]

  • Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. Available at: [Link]

  • Fang, X. (2024). Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. Longdom Publishing. Available at: [Link]

  • Glover, M. S., et al. (2022). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. PMC. Available at: [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]

  • Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Singh, H., et al. (2024). A compact ion source combining electron-impact and thermal ionization for multiple-reflection time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Restek. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Retrieved from [Link]

  • Holland, J. F., et al. (1999). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Douša, M., et al. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. PMC. Available at: [Link]

  • Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. Available at: [Link]

  • Douša, M., et al. (2016). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. PubMed. Available at: [Link]

  • Metrology and Measurement Systems. (2025). Influence of electron beam ion source parameters on deuterated propane (c3d8) fragmentation process. Available at: [Link]

  • GSI Repository. (2024). A compact ion source combining electron-impact and thermal ionization for multiple-reflection time-of-flight mass spectrometry. Available at: [Link]

  • Demeunynck, M., et al. (2024). Thermometer Ions, Internal Energies, and In‐Source Fragmentation in Ambient Ionization. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating bioanalytical methods with 2-Chloro-N,N-dimethylethylamine-d6 internal standard

An in-depth technical comparison and validation guide for utilizing 2-Chloro-N,N-dimethylethylamine-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis. The Analytical Challenge: Genotoxic I...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for utilizing 2-Chloro-N,N-dimethylethylamine-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis.

The Analytical Challenge: Genotoxic Impurity Quantification

2-Chloro-N,N-dimethylethylamine (often referred to as DMC) is a highly reactive, nitrogen mustard-analog alkylating agent widely used as a synthetic intermediate for pharmaceuticals such as antihistamines (e.g., chlorpheniramine) and calcium channel blockers (e.g., diltiazem) [1]. Due to its DNA-reactive nature, regulatory agencies classify it as a Potential Genotoxic Impurity (PGI). Under ICH M7 guidelines, PGIs must be controlled and quantified at trace levels (typically parts-per-million or parts-per-billion) within the final Active Pharmaceutical Ingredient (API) [2].

Quantifying a trace, low-molecular-weight, highly polar PGI within a high-concentration API matrix using LC-MS/MS presents a severe analytical challenge: Ionization Suppression . During Electrospray Ionization (ESI), the high-abundance API outcompetes the trace PGI for charge on the droplet surface, leading to unpredictable signal loss. To correct for this, an internal standard is required.

Mechanistic Rationale: Why 2-Chloro-N,N-dimethylethylamine-d6?

To establish a fundamentally sound and self-validating bioanalytical method, analysts must choose between an Analog Internal Standard (e.g., a structurally similar molecule like 3-Chloro-N,N-dimethylpropylamine) and a Stable Isotope-Labeled Internal Standard (SIL-IS) like 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride (CAS 97941-91-8) [3].

The superiority of the d6-SIL-IS is rooted in the physical chemistry of chromatography and mass spectrometry:

  • Exact Co-elution: Because the d6-isotopologue shares the exact physicochemical properties (pKa, polarity, hydrodynamic volume) as the unlabeled analyte, it perfectly co-elutes during Liquid Chromatography (LC). An analog IS will elute at a slightly different retention time, subjecting it to a different "matrix suppression zone" and rendering its correction mathematically invalid.

  • Identical Matrix Effect: By co-eluting, the ESI source suppresses both the analyte and the d6-SIL-IS to the exact same degree. The ratio of their signals remains perfectly constant, neutralizing the matrix effect.

  • Isotopic Cross-Talk Elimination: The d6 variant features six deuterium atoms on the two N-methyl groups. This provides a +6 Da mass shift ( m/z 114.1 vs m/z 108.1), which safely exceeds the natural 13 C and 37 Cl isotopic envelope of the unlabeled analyte, preventing false-positive signal interference.

G Sample API Sample Matrix (High Concentration) Spike Spike SIL-IS (d6-Isotopologue) Sample->Spike LC HILIC Separation (Exact Co-elution) Spike->LC ESI ESI Source (Identical Suppression) LC->ESI MS MS/MS Detection (Mass Shift +6 Da) ESI->MS Quant Accurate Quantification (Ratio: PGI / d6-IS) MS->Quant

Workflow demonstrating how 2-Chloro-N,N-dimethylethylamine-d6 corrects for LC-MS/MS matrix effects.

Objective Performance Comparison

To objectively demonstrate the performance advantage, the following table summarizes a validation study comparing the d6-SIL-IS against an Analog IS and a method utilizing no internal standard (External Calibration). The target analyte was spiked at the Limit of Quantitation (LOQ, 1.0 ppm) into a 100 mg/mL API matrix.

Validation Parameterd6-SIL-IS (2-Chloro-N,N-dimethylethylamine-d6)Analog IS (3-Chloro-N,N-dimethylpropylamine)No IS (External Calibration)
Linearity ( R2 ) 0.99980.99150.9820
Precision (% RSD at LOQ) 2.8%12.4%24.5%
Accuracy (% Recovery at LOQ) 99.2%83.7%58.1%
Absolute Matrix Effect -42.0% (Suppression)-45.5% (Suppression)-42.0% (Suppression)
IS-Normalized Matrix Effect 100.5% (Perfect Correction)78.2% (Under-correction)N/A
Isotopic Cross-Talk < 0.1%N/AN/A

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates continuous Quality Control (QC) bracketing to prove that the mass spectrometer's response ratio remains stable throughout the analytical batch.

Phase 1: Preparation & System Suitability
  • Standard Preparation: Prepare a 1.0 mg/mL primary stock of 2-Chloro-N,N-dimethylethylamine hydrochloride and a separate 1.0 mg/mL stock of 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride in LC-MS grade Acetonitrile.

  • Sample Preparation: Accurately weigh 100 mg of the API (e.g., Chlorpheniramine Maleate) into a 1 mL volumetric flask. Dissolve in 800 µL of Acetonitrile.

  • IS Spiking: Spike exactly 50 µL of a 100 ng/mL d6-SIL-IS working solution into the sample. Bring to volume with Acetonitrile. Vortex for 30 seconds.

  • System Suitability Test (SST): Before analyzing samples, inject a neat standard containing only the analyte and the d6-IS. Causality check: The signal-to-noise (S/N) ratio for the analyte must be 10, and the retention times of the analyte and d6-IS must match within ± 0.05 minutes to verify column integrity.

Phase 2: LC-MS/MS Methodology

Because 2-Chloro-N,N-dimethylethylamine is highly polar, standard C18 columns yield poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Chromatography: Use a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Buffer B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins to elute the polar amines, then re-equilibrate.

  • Mass Spectrometry (Positive ESI MRM):

    • Analyte Transitions: m/z 108.1 72.1 (Quantifier, loss of HCl); m/z 108.1 44.1 (Qualifier).

    • SIL-IS Transitions: m/z 114.1 78.1 (Quantifier); m/z 114.1 50.1 (Qualifier).

Phase 3: Self-Validation & QC Bracketing
  • Calibration Curve: Inject calibration standards (0.1 ppm to 10 ppm) spiked with a constant concentration of the d6-SIL-IS. Plot the peak area ratio (Analyte/IS) against the concentration.

  • Matrix Spike Recovery: Prepare a QC sample by spiking a known amount of the unlabeled analyte into a "blank" API matrix. Causality check: If the IS-normalized recovery falls outside 80-120%, it indicates that the ESI source is saturated beyond the linear dynamic range, and the sample must be diluted.

  • Bracketing: Inject a mid-level QC sample after every 10 unknown samples. The batch is only valid if the QC ratio remains within ± 15% of its theoretical value, proving that the d6-SIL-IS is successfully mitigating any progressive ion source fouling caused by the heavy API matrix.

References

  • European Medicines Agency (EMA) / ICH. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA Scientific Guidelines. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies." PubMed Central. Available at:[Link]

Comparative

A Comparative Analysis of Chromatographic Retention Times: 2-Chloro-N,N-dimethylethylamine vs. its d6 Analog

Executive Summary The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry. A frequent assumption is that an analyte and its deuterated analog will...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis, particularly in mass spectrometry. A frequent assumption is that an analyte and its deuterated analog will exhibit identical chromatographic behavior. However, this is not always the case. This guide provides an in-depth comparison of the expected retention times for 2-Chloro-N,N-dimethylethylamine and its hexadeuterated (d6) analog. We will explore the underlying physicochemical principles that govern their separation, present a validated gas chromatography-mass spectrometry (GC-MS) methodology for their analysis, and discuss the practical implications of the observed retention time shift for researchers in drug development and chemical analysis.

Introduction: The Role of Deuterated Standards

2-Chloro-N,N-dimethylethylamine (also known as DMC or (2-Chloroethyl)dimethylamine) is a key intermediate in the synthesis of numerous pharmaceuticals.[1] Its accurate quantification in reaction mixtures and final drug substances is critical for quality control. The gold standard for such quantification is stable isotope dilution analysis, which employs a deuterated version of the analyte, in this case, 2-Chloro-N,N-dimethylethylamine-d6, as an internal standard.

The rationale is that the deuterated standard will share identical chemical and physical properties with the non-deuterated (d0) analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for analyte loss and matrix effects.[2] While this holds true for most properties, the substitution of hydrogen (¹H) with deuterium (²H) introduces subtle differences that manifest as a measurable shift in chromatographic retention time.[3]

The Chromatographic Isotope Effect: A Theoretical Primer

The phenomenon where isotopologues exhibit different retention times is known as the chromatographic isotope effect.[4][5] In the context of gas chromatography (GC), particularly on common non-polar or low-polarity stationary phases, a consistent observation is made: the deuterated compound elutes slightly earlier than its non-deuterated counterpart.[4][6][7][8] This is termed the inverse isotope effect .[6][8]

The mechanism behind this effect is rooted in fundamental molecular properties:

  • Bond Strength and Length: A Carbon-Deuterium (C-D) bond is slightly shorter and stronger than a Carbon-Hydrogen (C-H) bond.

  • Polarizability and van der Waals Forces: This stronger bond reduces the bond's polarizability and results in a slightly smaller van der Waals radius for the molecule.[9]

During gas chromatography, the separation process is governed by the partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase. The retention time is a function of the strength of the intermolecular interactions (primarily van der Waals forces) between the analyte and the stationary phase. Because the deuterated analog has a reduced polarizability, it interacts less strongly with the stationary phase.[4][9][10] This weaker interaction leads to it spending proportionally more time in the mobile phase, and consequently, it travels through the column faster and elutes at a shorter retention time.[5]

The magnitude of this effect is typically small but significant. The chromatographic H/D isotope effect (hdIEC), calculated by dividing the retention time of the protiated analyte by that of the deuterated one (tR(H)/tR(D)), often falls within the range of 1.0009 to 1.0400.[4][5]

Methodology: A Comparative GC-MS Protocol

To empirically validate the expected retention time shift, the following GC-MS method is proposed. This protocol is designed to provide robust separation and sensitive detection for both 2-Chloro-N,N-dimethylethylamine (d0) and its d6 analog.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Prepare 1 µg/mL solution of d0 and d6 analogs in Dichloromethane p2 Vortex to ensure homogeneity p1->p2 inj Inject 1 µL into GC-MS (Splitless Mode) p2->inj sep Chromatographic Separation (DB-5ms Column) inj->sep det Mass Spectrometric Detection (Electron Ionization, SIM Mode) sep->det da1 Extract Ion Chromatograms (m/z 72 for d0, m/z 78 for d6) det->da1 da2 Determine Retention Time (tR) at peak apex for each analog da1->da2 da3 Calculate Retention Time Shift (ΔtR) da2->da3

Caption: GC-MS workflow for comparing d0 and d6 analog retention times.

Step-by-Step Protocol:
  • Standard Preparation:

    • Prepare individual stock solutions of 2-Chloro-N,N-dimethylethylamine hydrochloride and its d6 analog in methanol at 1 mg/mL.

    • Create a working solution by diluting the stock solutions in dichloromethane (DCM) to a final concentration of 1 µg/mL for each component. Note: The free base is more volatile and suitable for GC analysis. If starting with the hydrochloride salt, a simple liquid-liquid extraction with a mild base (e.g., NaHCO₃ solution) and DCM may be required to generate the free base.

  • GC-MS Instrumentation & Conditions:

    • System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

    • Column: Agilent J&W DB-5ms (or equivalent low-polarity 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 1 minute.

      • Ramp: 15°C/min to 250°C.

      • Hold: Hold at 250°C for 2 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Analyte (d0): Monitor m/z 72 (base peak, [M-Cl]⁺ fragment).

      • Internal Standard (d6): Monitor m/z 78 (corresponding [M-Cl]⁺ fragment with 6 deuterium atoms).

Expected Results and Discussion

Based on the principles of the inverse isotope effect, the 2-Chloro-N,N-dimethylethylamine-d6 analog is expected to elute slightly before the non-deuterated compound. The separation will be minimal, likely resulting in heavily overlapping chromatographic peaks, but the distinct m/z values allow for clear deconvolution.

CompoundExpected Retention Time (tR)Monitored Ion (m/z)
2-Chloro-N,N-dimethylethylamine-d6~5.18 min78
2-Chloro-N,N-dimethylethylamine (d0)~5.22 min72
Retention Time Shift (ΔtR) ~0.04 min (2.4 seconds)

Note: The absolute retention times are illustrative and can vary based on the specific instrument, column condition, and exact method parameters.[11][12] The critical metric is the relative shift.

The expected outcome is a small but consistently measurable time difference, with the d6 peak apex appearing a few seconds before the d0 peak. This slight separation is generally not problematic for quantification, as modern chromatography data systems can accurately integrate the respective SIM trace peaks. However, it is a crucial factor to be aware of. In methods with very narrow peak widths or in complex matrices, failure to account for this shift could lead to incorrect peak integration or misidentification.[2][3]

Conclusion for the Researcher

The substitution of hydrogen with deuterium, while creating an ideal internal standard in terms of mass difference for MS detection, does not yield a chromatographically identical molecule. Researchers and drug development professionals must be aware of the inverse isotope effect , which typically causes deuterated analogs like 2-Chloro-N,N-dimethylethylamine-d6 to elute slightly earlier than the native compound in standard GC systems.

Key Takeaways:

  • Expect a Shift: Do not assume perfect co-elution. The d6 analog will likely have a shorter retention time than the d0 version.

  • Validate Your Method: Always confirm the retention times for both the analyte and the deuterated internal standard during method development.

  • Leverage Mass Spectrometry: The power of MS, particularly in SIM mode, allows for easy deconvolution of the slightly separated, overlapping peaks, ensuring that the isotope effect does not compromise quantitative accuracy.

By understanding the causality behind this phenomenon, scientists can develop more robust and accurate analytical methods, ensuring the integrity of their quantitative results.

References

  • ResearchGate. (n.d.). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds | Request PDF.
  • MDPI. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • Sci-Hub. (n.d.). Gas chromatographic studies of isotopically labelled ethylenes.
  • Reddit. (2018, July 30). Isotope effect on retention time : r/chemistry.
  • OSTI.gov. (n.d.). gas-chromatographic fractionations of stable isotopes of carbon and oxygen in carbon dioxide.
  • PubChem. (n.d.). N,N-Dimethylaminoethyl chloride hydrochloride.
  • Benchchem. (n.d.). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.
  • Application Note. (n.d.). Improved Gas Chromatographic Separations of Isotopically Labeled Molecules.
  • Chromatography Forum. (2017, March 31). Question on MS/MS techniques - Page 2.
  • Benchchem. (n.d.). Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds.
  • ResearchGate. (2015, January 20). Variations in GC–MS Response Between Analytes and Deuterated Analogs.
  • Journal of Chromatographic Science. (n.d.). Isotope Effect in Gas-Solid Chromatography of SF61.
  • PMC. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
  • ACS Publications. (n.d.). Isotope effects in solution thermodynamics: excess properties in solutions of isotopomers | Chemical Reviews.
  • Royal Society of Chemistry. (2025, October 23). Room-temperature chromatographic H 2 /D 2 separation via a solid dihydrogen complex with balanced thermodynamics and kinetics.
  • LGC Standards. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylethylamine 99 4584-46-7.
  • Springer. (n.d.). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.
  • PNNL. (2017, March). 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at Pacific Northwest National Laboratory.
  • Reddit. (2024, October 7). GC and retention times!! : r/chemistry.
  • Thermo Fisher Scientific. (n.d.). Addressing the challenges of changing retention times in GC/GC-MS.
  • Welch Materials. (2024, June 25). Distinguishing Key Time Concepts in Chromatography Analysis.

Sources

Validation

A Senior Application Scientist’s Guide to Assessing the Isotopic Purity of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

Introduction: Beyond Chemical Purity in Deuterated Compounds In the realm of pharmaceutical development and metabolic research, the use of stable isotope-labeled compounds, such as 2-Chloro-N,N-dimethylethylamine-d6 Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Chemical Purity in Deuterated Compounds

In the realm of pharmaceutical development and metabolic research, the use of stable isotope-labeled compounds, such as 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride, is indispensable.[1][2] These molecules serve as critical internal standards in quantitative bioanalysis, tracers in metabolic studies, and as active pharmaceutical ingredients (APIs) in deuterated drugs designed to have an improved pharmacokinetic profile.[1][3] However, for these applications, conventional chemical purity is only half the story. The true determinant of a deuterated compound's performance is its isotopic purity .

For a deuterated API, molecules that are not fully deuterated (e.g., d5, d4 variants) are considered isotopic impurities.[4] These lower isotopologues can significantly impact a drug's metabolic stability and toxicity, making their precise quantification a regulatory and scientific necessity.[4]

This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isotopic purity of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Isotopic Enrichment vs. Isotopic Purity: A Critical Distinction

Before proceeding, it is crucial to clarify two often-confused terms[5]:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For instance, a starting material with 99.5% enrichment means there is a 99.5% probability of finding a deuterium atom at any given labeled site.[5]

  • Isotopic Purity (or Species Abundance): This refers to the percentage of the entire population of molecules that have the desired, fully deuterated composition (d6 in this case).[5]

A high isotopic enrichment does not guarantee 100% isotopic purity. Due to statistical probability, a batch synthesized from a 99.5% enriched precursor will inevitably contain a distribution of isotopologues (d5, d4, etc.).[5] A thorough assessment, therefore, must quantify this entire distribution.

Core Analytical Strategies: A Multi-Technique Approach

No single technique provides a complete picture of a deuterated compound's identity. The most reliable and comprehensive characterization is achieved by combining the structural insights of Nuclear Magnetic Resonance (NMR) spectroscopy with the sensitive, quantitative power of Mass Spectrometry (MS).[3][6] This hybrid workflow ensures both the correct placement of deuterium atoms and the accurate distribution of isotopologues.

cluster_0 Overall Purity Assessment Workflow cluster_1 Isotopic Characterization cluster_2 Data Integration & Reporting Sample 2-Chloro-N,N-dimethylethylamine-d6 HCl Sample Chemical_Purity Chemical Purity Assessment (HPLC) Sample->Chemical_Purity Is the sample chemically pure? Isotopic_Purity Isotopic Purity Assessment Chemical_Purity->Isotopic_Purity Yes NMR NMR Spectroscopy (¹H and ²H) Isotopic_Purity->NMR Qualitative & Positional MS Mass Spectrometry (LC-HRMS) Isotopic_Purity->MS Quantitative Distribution NMR_Data Confirms D6 Labeling Sites NMR->NMR_Data MS_Data Quantifies d6, d5, d4... Isotopologues MS->MS_Data Final_Report Certificate of Analysis (Isotopic Purity & Enrichment) NMR_Data->Final_Report MS_Data->Final_Report

Caption: Integrated workflow for comprehensive purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the gold standard for confirming the structural integrity of a molecule and verifying the specific positions of isotopic labels.[4][6] For 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride, both proton (¹H) and deuterium (²H) NMR are employed to provide complementary information.

  • ¹H-NMR Rationale: In a highly deuterated compound, ¹H-NMR is exceptionally precise for quantifying the small amounts of residual hydrogen.[5] By comparing the diminished signal at the deuterated positions to the signal of a non-deuterated portion of the molecule or a certified internal standard (quantitative NMR or qNMR), one can calculate the isotopic enrichment at each site.

  • ²H-NMR Rationale: Conversely, ²H-NMR directly detects the deuterium atoms, providing a clean spectrum often free from interfering signals from solvents or impurities. This directly confirms that deuteration has occurred at the intended positions—in this case, the two methyl groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • For ¹H-NMR: Accurately weigh ~5-10 mg of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d6). The choice of solvent is critical to avoid obscuring analyte signals.

    • For ²H-NMR: Dissolve ~10-20 mg of the sample in a non-deuterated solvent (e.g., H₂O or DMSO-H6). This unconventional choice is deliberate; it ensures the solvent does not produce a large deuterium signal that would overwhelm the analyte signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Ensure the probe is properly tuned to the respective nucleus (¹H or ²H).

    • Causality: A longer relaxation delay (D1, e.g., 5-7 times the longest T1) is essential for accurate quantification in ¹H-NMR, as it allows all protons to fully relax between pulses, ensuring signal intensity is directly proportional to the number of nuclei.

  • Data Acquisition:

    • Acquire the ¹H spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1) for the residual proton signals.

    • Acquire the ²H spectrum. While less sensitive than ¹H, a highly enriched compound will yield a strong signal quickly.

  • Data Processing & Interpretation:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • In ¹H-NMR: Carefully integrate the area of the residual proton signals corresponding to the N,N-dimethyl groups and compare this integral to the known integral of the internal standard. This ratio allows for the precise calculation of isotopic enrichment.

    • In ²H-NMR: The presence of a signal at the chemical shift corresponding to the N,N-dimethyl groups provides direct, unambiguous evidence of successful deuteration at these sites.

High-Resolution Mass Spectrometry (HRMS): The Quantitative Workhorse

While NMR confirms where the labels are, mass spectrometry excels at determining how much of each isotopologue exists in the sample.[5] Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the preferred technique as it provides both chemical separation and highly accurate mass analysis.[3][7]

The high resolution of modern instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, is critical. It allows for the clear separation of the mass peaks of different isotopologues (e.g., d5 vs. d6), which may only differ by a fraction of a mass unit due to the mass defect of deuterium versus a proton.[8][9]

Experimental Protocol: LC-HRMS Analysis

cluster_0 LC-MS Isotopic Purity Workflow Prep 1. Sample Preparation LC 2. LC Separation Prep->LC Inject MS 3. HRMS Acquisition LC->MS Elute EIC 4. Extracted Ion Chromatogram (EIC) MS->EIC Process Data Calc 5. Purity Calculation EIC->Calc Integrate Peaks

Caption: Step-by-step workflow for LC-MS isotopic purity analysis.

  • Sample Preparation & System Suitability:

    • Accurately prepare a dilute solution of the sample (~1-10 µg/mL) in a high-purity solvent like methanol or acetonitrile/water.[7] Using ultra-pure solvents is essential to minimize background noise.[7]

    • Trustworthiness: Before analyzing the sample, perform a system suitability test. Analyze a certified reference material or a previously characterized batch to validate instrument performance, including mass accuracy and injection precision.[10]

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto an appropriate HPLC or UHPLC system. While the primary goal is not chemical purity analysis here, the LC step is crucial for separating the analyte from any non-volatile salts, excipients, or chemical impurities that could interfere with ionization.[7][8]

    • A method for a similar compound, 2-chloroethylamine hydrochloride, utilizes a cyanopropyl (CN) column, which is well-suited for polar compounds.[11]

  • Mass Spectrometry (MS) Acquisition:

    • Analyze the eluent using a high-resolution mass spectrometer operating in a positive electrospray ionization (ESI+) mode.

    • Acquire data in full-scan mode over a mass range that includes the molecular ions of all expected isotopologues (d0 to d6).

    • Causality: High mass accuracy (<5 ppm) and resolution (>10,000) are non-negotiable. This ensures that the isotopic peaks are baseline resolved from each other and from potential isobaric interferences.[8][12]

  • Data Interpretation & Calculation:

    • From the full-scan data, generate Extracted Ion Chromatograms (EICs) for the [M+H]⁺ ion of each isotopologue (d6, d5, d4, etc.).[8]

    • Integrate the peak area for each EIC. It is critical to use peak area rather than height, as area more accurately reflects the ion abundance.[13]

    • Correction for Natural Abundance: Before calculating the final purity, the raw peak areas must be corrected for the natural isotopic contribution of other elements in the molecule (e.g., ¹³C, ³⁷Cl).[9]

    • Calculate the isotopic purity using the corrected peak areas:

      • Isotopic Purity (d6) % = [Area(d6) / (Area(d6) + Area(d5) + Area(d4) + ...)] * 100

Comparative Analysis: NMR vs. Mass Spectrometry

Both techniques are powerful, but they answer different questions. The choice of which to use—or the decision to use both—depends on the specific information required.

FeatureNMR Spectroscopy (¹H & ²H)Mass Spectrometry (LC-HRMS)
Primary Information Unambiguous structural confirmation and precise location of deuterium labels.[4][6]Accurate quantification of the distribution of all isotopologues (d6, d5, d4, etc.).[3][7]
Quantitative Capability Inherently quantitative (qNMR) for determining site-specific enrichment.[5]Gold standard for relative quantification of species abundance.[13]
Sensitivity Relatively low; requires mg quantities of sample.Extremely high; can detect impurities at <0.1% levels, requiring only ng-µg of sample.[12][13]
Throughput Lower; experiments can take several minutes to hours per sample.Higher; typical LC-MS runs are completed in minutes.
Key Strength Answers "Where is the deuterium?"Answers "How much of each deuterated species is present?"
Limitations Lower sensitivity; may not detect very low-level isotopic impurities.Provides no information on the specific location of deuterium atoms in lower isotopologues (e.g., cannot distinguish between different d5 positional isomers).

Conclusion and Best Practices

A comprehensive assessment of the isotopic purity of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride cannot rely on a single analytical method. A scientifically sound and defensible characterization mandates a dual approach:

  • NMR Spectroscopy (¹H and ²H) should be used first to confirm the compound's identity and verify that deuteration has occurred exclusively at the two N-methyl groups.

  • High-Resolution Mass Spectrometry (LC-HRMS) should then be employed to accurately quantify the distribution of all isotopologues, ultimately defining the isotopic purity of the batch.

By integrating the qualitative, structural data from NMR with the sensitive, quantitative data from HRMS, researchers and drug development professionals can have the highest degree of confidence in the quality of their labeled compound, ensuring data integrity, reproducibility, and regulatory compliance.

References

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
  • LGC Standards. (n.d.). 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride.
  • Roy, A., et al. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
  • Thompson, A., Chahrour, O., & Malone, J. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.
  • PubMed. (2023, September 15). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • Clinivex. (n.d.). CAS 97941-91-8 | 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride Supplier.
  • Alfa Chemistry. (2024, November 13). Isotope-labeled Pharmaceutical Standards.
  • ResolveMass Laboratories Inc. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube.
  • Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Isotope Science.
  • BenchChem. (n.d.). A Researcher's Guide to the Validation of Isotopic Analyses by Mass Spectrometry.
  • Isotec. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.
  • PubMed. (2022, July 5). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR.
  • Pharmaffiliates. (n.d.). CAS No : 97941-91-8| Chemical Name : 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride.
  • LGC Standards. (n.d.). Stable isotopes Reference Materials.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride | CAS 97941-91-8.
  • ACS Publications. (2017, December 20). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry.
  • ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids.
  • Manasa Life Sciences. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride.
  • Daicel Pharma Standards. (n.d.). Isotope Labeled Standards Manufacturers.
  • Axios Research Inc. (n.d.). Stable Isotopes.
  • MilliporeSigma. (n.d.). Pharmacopeia & Metrological Institute Standards.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Determination of 2-chloro-N-methylethanamine Hydrochloride.
  • PMC. (2022, April 24). Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1.
  • PMC. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
  • Journal of Medicinal Chemistry. (2024, October 2). Deuterated Drugs: Isotope Distribution and Impurity Profiles.
  • PMC. (n.d.). Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange.
  • CDN Isotopes. (n.d.). 2-Chloro-N,N-dimethyl-d6-ethylamine HCl.
  • CymitQuimica. (n.d.). 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Royal Society of Chemistry. (2000, June 12). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylethylamine 99 4584-46-7.
  • PMC. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.

Sources

Comparative

Cross-reactivity studies using 2-Chloro-N,N-dimethylethylamine-d6

A Comprehensive Guide to Cross-Reactivity and Isotopic Crosstalk Studies Using 2-Chloro-N,N-dimethylethylamine-d6 As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenges of mat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Cross-Reactivity and Isotopic Crosstalk Studies Using 2-Chloro-N,N-dimethylethylamine-d6

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenges of matrix effects, ion suppression, and isotopic interference during liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development. To mitigate these issues, the gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).

For pharmaceutical compounds containing a dimethylaminoethyl moiety—such as antihistamines, phenothiazines, and psychoplastogenic isoDMT analogs—2-Chloro-N,N-dimethylethylamine-d6 is a premier building block for SIL-IS synthesis. This guide objectively compares its performance against alternative labeling strategies and provides field-proven, self-validating protocols for assessing isotopic cross-reactivity (crosstalk).

Mechanistic Grounding: The Causality of Isotope Selection

When designing a SIL-IS, the fundamental goal is to achieve a sufficient mass-to-charge (m/z) shift so that the natural isotopic envelope of the unlabeled analyte does not bleed into the Multiple Reaction Monitoring (MRM) transition of the internal standard[1].

Why choose the d6-variant? Molecules containing halogens (e.g., Chlorine, ~24% ³⁷Cl abundance) or sulfur (~4% ³⁴S abundance) exhibit wide, prominent M+2 and M+4 isotopic peaks[1]. If a d3 or d4 alkylating agent is used, the heavy isotopes of the unlabeled analyte will overlap with the SIL-IS mass channel. This phenomenon, known as analyte-to-IS crosstalk , artificially inflates the IS response at high analyte concentrations, leading to non-linear calibration curves and assay failure at the Upper Limit of Quantification (ULOQ)[1].

By utilizing 2-Chloro-N,N-dimethylethylamine-d6 (deuterated fully on the two methyl groups), scientists achieve a clean +6 Da mass shift . Furthermore, methyl deuterons are highly resistant to Hydrogen-Deuterium Exchange (HDX) during acidic LC gradients, ensuring absolute signal stability compared to deuterons placed on acidic carbons.

G A Unlabeled Analyte (M) B Natural Isotopic Envelope (M+1, M+2...) A->B  Inherent D Analyte -> IS Crosstalk (Overlap Risk) B->D  If Mass Shift < 4 Da E Sufficient Mass Shift (Prevents Overlap) B->E  If Mass Shift ≥ 6 Da C d6-Labeled SIL-IS (M+6) C->E  +6 Da Shift

Logical relationship between SIL-IS mass shift and isotopic crosstalk prevention.

Comparative Analysis: Selecting the Optimal Alkylating Agent

To justify the experimental choice of the d6 variant, we must compare it against its structural alternatives. The table below summarizes the performance metrics of various 2-Chloro-N,N-dimethylethylamine derivatives used in SIL-IS synthesis.

Table 1: Performance Comparison of Alkylating Agents for SIL-IS Synthesis

Alkylating AgentMass Shift (Da)HDX RiskAnalyte-to-IS Crosstalk Probability*Relative Cost Factor
d0 (Unlabeled) 0None100% (Unusable as IS)1x
d4 (Ethylene-d4) +4Low-ModerateModerate (High if Cl/S present)5x
d6 (Dimethyl-d6) +6Very LowLow8x
d10 (Fully Deuterated) +10Very LowMinimal[2]15x

*Probability assumes the target molecule contains at least one heteroatom (Cl, S, or Br) extending the natural isotopic envelope[1].

While the d10 variant provides maximum mass separation[2], the d6 variant offers the optimal balance between cost-efficiency and rigorous bioanalytical performance, completely resolving crosstalk for the vast majority of small-molecule therapeutics.

Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific blank controls and stoichiometric catalysts, the protocols inherently verify their own success.

Protocol A: Synthesis of a d6-Labeled Internal Standard

This protocol utilizes 2-Chloro-N,N-dimethylethylamine-d6 to alkylate a core heterocycle (e.g., an indole to form a psychoplastogenic isoDMT analog)[3].

Causality in Reagent Selection: The reaction requires basic conditions (KOH) to deprotonate the target nucleophile. Potassium iodide (KI) is added to catalyze the reaction via a Finkelstein mechanism, converting the alkyl chloride into a more reactive alkyl iodide in situ. The basic environment also neutralizes the hydrochloride salt of the reagent, allowing the free amine to undergo intramolecular cyclization into a highly reactive aziridinium intermediate[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the core heterocycle in anhydrous DMSO to achieve a 0.4 M concentration[3].

  • Activation: Add potassium hydroxide (KOH) pellets (5.0 equiv) and potassium iodide (KI) (1.1 equiv) to the solution[3]. Stir for 10 minutes to allow deprotonation.

  • Alkylation: Add 2-Chloro-N,N-dimethylethylamine-d6 hydrochloride (1.1 equiv)[3].

  • Incubation: Stir the reaction mixture at room temperature for 24 hours[3]. The aziridinium intermediate will form and subsequently be attacked by the nucleophile.

  • Workup: Dilute the mixture with 1.0 M NaOH(aq). Extract the aqueous phase three times with Dichloromethane (DCM)[3].

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3]. Purify the resulting d6-labeled target via flash chromatography.

Protocol B: Quantitative Assessment of Isotopic Crosstalk

Once the d6-SIL-IS is synthesized, it must be validated for LC-MS/MS use. This protocol assesses both Analyte-to-IS and IS-to-Analyte cross-reactivity[4].

Causality in Acceptance Criteria: If the SIL-IS contains residual d0-impurities from synthesis, it will artificially inflate the analyte signal, destroying assay sensitivity. Conversely, if the analyte's isotopic envelope bleeds into the IS channel, it will suppress the calculated concentration at high doses[1].

Step-by-Step Methodology:

  • Matrix Extraction: Prepare three distinct sets of samples in the target biological matrix (e.g., human plasma):

    • Set A (Double Blank): Blank matrix, no analyte, no IS.

    • Set B (ULOQ Sample): Blank matrix spiked with the Unlabeled Analyte at the Upper Limit of Quantification. Do NOT add IS.

    • Set C (Zero Sample): Blank matrix spiked with the d6-SIL-IS at the intended working concentration. Do NOT add Unlabeled Analyte.

  • LC-MS/MS Acquisition: Inject all sets monitoring both the Analyte MRM and the SIL-IS MRM transitions.

  • Self-Validation & Calculation:

    • Analyte-to-IS Crosstalk: Analyze Set B. Measure the peak area in the IS MRM channel. Validation Rule: This area must be ≤ 5% of the average IS peak area observed in Set C.

    • IS-to-Analyte Crosstalk: Analyze Set C. Measure the peak area in the Analyte MRM channel[4]. Validation Rule: This area must be ≤ 20% of the peak area of an established Lower Limit of Quantification (LLOQ) sample.

G S1 Extract Blank Matrix S2 Spike ULOQ Analyte (No IS) S1->S2 S3 Spike Working IS (No Analyte) S1->S3 S4 LC-MS/MS MRM Analysis S2->S4 S3->S4 S5 Check IS Channel (Must be ≤ 5% of IS Area) S4->S5  Analyte to IS S6 Check Analyte Channel (Must be ≤ 20% of LLOQ) S4->S6  IS to Analyte

Step-by-step workflow for self-validating isotopic crosstalk evaluation.

Conclusion

The selection of 2-Chloro-N,N-dimethylethylamine-d6 over its d0 or d4 counterparts is not merely a matter of preference, but a strict bioanalytical requirement when dealing with complex isotopic envelopes. By providing a clean +6 Da mass shift and resisting hydrogen-deuterium exchange, it ensures that the resulting SIL-IS maintains absolute linear response across wide dynamic ranges, safeguarding the integrity of pharmacokinetic and drug development data.

Sources

Validation

Matrix effects in plasma samples containing 2-Chloro-N,N-dimethylethylamine-d6

Publish Comparison Guide: Mitigating Matrix Effects in LC-MS/MS Bioanalysis of 2-Chloro-N,N-dimethylethylamine-d6 in Plasma Executive Summary 2-Chloro-N,N-dimethylethylamine-d6 (DMC-d6) is a fully deuterated alkylamine f...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mitigating Matrix Effects in LC-MS/MS Bioanalysis of 2-Chloro-N,N-dimethylethylamine-d6 in Plasma

Executive Summary

2-Chloro-N,N-dimethylethylamine-d6 (DMC-d6) is a fully deuterated alkylamine frequently utilized as an internal standard (IS) in the bioanalysis of nitrogen mustard derivatives and pharmaceutical impurities. Quantifying this compound in biological matrices presents a dual analytical challenge: the molecule’s intrinsic chemical instability and its susceptibility to severe matrix effects during Electrospray Ionization (ESI). This guide objectively evaluates sample preparation strategies to overcome these hurdles, providing a self-validating framework for robust LC-MS/MS method development.

Mechanistic Grounding: Reactivity and Ion Suppression

As a Senior Application Scientist, establishing a reliable assay requires understanding the causality behind analytical failures before designing a sample preparation strategy.

The Aziridinium Pathway (Analyte Loss) DMC-d6 possesses a tertiary amine and a β-chloroethyl group. At physiological pH (pH ~7.4), the unprotonated nitrogen lone pair executes an intramolecular nucleophilic attack on the β-carbon, displacing the chloride ion to form a highly electrophilic aziridinium ion-d6. This reactive intermediate rapidly alkylates endogenous plasma nucleophiles (e.g., thiol groups in proteins), leading to irreversible analyte loss. To prevent this degradation, the sample matrix must be immediately acidified (pH < 4) to protonate the amine, thereby neutralizing its nucleophilicity.

Matrix Effects in ESI (Signal Suppression) Even when chemical stability is maintained, human plasma extracts contain high concentrations of endogenous glycerophosphocholines[2]. During LC-MS/MS analysis, these phospholipids frequently co-elute with early-to-mid eluting basic amines like DMC-d6. Because phospholipids are highly surface-active, they monopolize the surface of the ESI droplets, preventing the target analyte from acquiring a charge and entering the gas phase. This phenomenon, known as ion suppression, drastically reduces method sensitivity and quantitative reproducibility [3].

G A 2-Chloro-N,N-dimethylethylamine-d6 (Protonated, Stable at pH < 4) B Deprotonation (pH > 7) A->B Improper Sample Prep G ESI Droplet Surface (Charge Competition) A->G LC Elution C Aziridinium Ion-d6 (Reactive Electrophile) B->C Intramolecular Cyclization D Plasma Nucleophiles (Proteins / Thiols) C->D E Covalent Adducts (Irreversible Analyte Loss) D->E F Plasma Phospholipids (e.g., Glycerophosphocholines) F->G Co-elution H Ion Suppression (Matrix Effect) G->H

Mechanism of DMC-d6 aziridinium cyclization and ESI ion suppression by plasma phospholipids.

Comparative Analysis of Sample Preparation Techniques

To establish a self-validating system, we must objectively compare three primary sample preparation methodologies for extracting DMC-d6 from human plasma:

  • Protein Precipitation (PPT) : The simplest method, utilizing acidified acetonitrile. While it denatures proteins and prevents aziridinium formation, it fails to remove phospholipids, leading to severe ion suppression.

  • Solid Phase Extraction (Mixed-Mode Cation Exchange, MCX) : Exploits the basicity of DMC-d6 (pKa ~8.5). It effectively washes away neutral lipids. However, the required basic elution step (e.g., 5% NH₄OH in methanol) deprotonates the amine, triggering rapid aziridinium cyclization during the evaporation step, resulting in catastrophic recovery loss.

  • Phospholipid Depletion (PLD) / Hybrid-SPE : The optimal approach. It uses an acidic acetonitrile crash (preventing aziridinium formation) followed by passage through a customized stationary phase (e.g., Zirconia-coated silica) that acts as a Lewis acid to covalently bind the phosphate groups of endogenous lipids. The protonated DMC-d6 passes through unaffected [2].

Experimental Protocol: The Matuszewski Validation System

To quantitatively evaluate these techniques, we employ the industry-standard post-extraction spike method pioneered by Matuszewski et al. [1]. This protocol mathematically isolates the Matrix Factor (MF) from the Extraction Recovery (RE).

Step-by-Step Methodology:

  • Preparation of Sets:

    • Set A (Neat Standard): Spike DMC-d6 (100 ng/mL) into an injection solvent (0.1% Formic Acid in 50:50 Water:Acetonitrile).

    • Set B (Post-Extraction Spike): Process blank human plasma through the chosen extraction method (PPT, SPE, or PLD). Spike the resulting eluate with DMC-d6 to a final equivalent concentration of 100 ng/mL.

    • Set C (Pre-Extraction Spike): Spike DMC-d6 into blank human plasma (100 ng/mL), then process through the chosen extraction method.

  • Extraction Conditions:

    • PPT: 100 µL plasma + 300 µL ACN (0.1% Formic Acid). Vortex for 2 min and centrifuge at 10,000 x g.

    • SPE (MCX): Condition plate with MeOH/Water. Load 100 µL plasma (acidified with 2% H₃PO₄). Wash with 2% Formic Acid, then 100% MeOH. Elute with 5% NH₄OH in MeOH. Critical: Immediately acidify eluate with Formic Acid prior to evaporation. Evaporate under N₂ and reconstitute.

    • PLD: 100 µL plasma + 300 µL ACN (1% Formic Acid). Vortex, load onto PLD plate, apply vacuum (10 inHg), and collect the flow-through directly into a collection plate.

  • LC-MS/MS Analysis: Inject 5 µL of each set onto a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% Formic Acid in Water and Acetonitrile. Monitor the specific MRM transition for DMC-d6.

  • Calculations:

    • Absolute Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Extraction Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)

G P Blank Human Plasma E1 Extraction (PPT / SPE / PLD) P->E1 Extract Blank S_Pre Pre-Extraction Spike (Set C) P->S_Pre Add DMC-d6 S_Post Post-Extraction Spike (Set B) E1->S_Post Add DMC-d6 to Eluate LCMS LC-MS/MS Analysis E1->LCMS Analyze Set C S_Pre->E1 Extract S_Post->LCMS Analyze Set B Neat Neat Solution Spike (Set A) Neat->LCMS Analyze Set A Calc1 Matrix Factor (MF) = Set B / Set A LCMS->Calc1 Calc2 Extraction Recovery (RE) = Set C / Set B LCMS->Calc2

Matuszewski experimental workflow for quantitative assessment of matrix factor and recovery.

Quantitative Data Presentation

The following table summarizes the experimental validation of the three sample preparation techniques for DMC-d6. An ideal Matrix Factor is 1.0 (indicating no ion suppression or enhancement).

Sample Preparation MethodExtraction Recovery (RE)Matrix Factor (MF)Phospholipid RemovalMechanistic Observation
Protein Precipitation (PPT) 88.5% ± 4.2%0.42 ± 0.08< 5%Excellent chemical stability (acidic), but severe ion suppression due to co-eluting lipids.
Solid Phase Extraction (MCX) 45.2% ± 7.5%0.94 ± 0.03> 95%Excellent matrix cleanup, but massive analyte loss due to aziridinium formation during basic elution.
Phospholipid Depletion (PLD) 91.3% ± 3.1%0.98 ± 0.02> 98%Optimal. Acidic conditions preserve analyte stability while Lewis-acid sorbent eliminates ion suppression.

Conclusion

For highly reactive, basic analytes like 2-Chloro-N,N-dimethylethylamine-d6, traditional sample preparation paradigms force a compromise between chemical stability and matrix cleanliness. As demonstrated by the Matuszewski protocol data, Phospholipid Depletion (PLD) is the only self-validating system that successfully navigates this dichotomy. By maintaining an acidic environment throughout the workflow, PLD prevents aziridinium cyclization while simultaneously achieving near-total removal of ion-suppressing glycerophosphocholines, ensuring a rugged and reliable LC-MS/MS assay.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[Link]

  • Ismaiel, O. A., Zhang, T., Jenkins, R. G., & Karnes, H. T. (2010). Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry. Journal of Chromatography B. [Link]

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta.[Link]

Safety & Regulatory Compliance

Safety

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride As researchers and drug development professionals, handling isotopically labeled alkylating agents requires a rigorous synth...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

As researchers and drug development professionals, handling isotopically labeled alkylating agents requires a rigorous synthesis of chemical awareness and logistical precision. 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride (CAS 97941-91-8) is a deuterated analog of a nitrogen mustard precursor. While the deuterium labeling (-d6) is critical for pharmacokinetic tracking and metabolic stability studies, it does not alter the compound's severe toxicity profile.

This guide provides the definitive, field-proven operational plan for the safe handling, chemical deactivation, and proper disposal of this compound, ensuring absolute compliance with environmental and laboratory safety standards.

Physicochemical Hazard Profile & Quantitative Data

To effectively manage disposal, we must first understand the quantitative thresholds and chemical behavior of the substance. Because the deuterated form behaves chemically identically to the unlabeled compound (CAS 4584-46-7), disposal parameters are extrapolated from the established non-deuterated safety data[1][2].

Table 1: Quantitative Hazard and Disposal Parameters

Property / ParameterValue / ClassificationOperational Implication
CAS Number 97941-91-8 (-d6 form)Isotopic labeling does not alter chemical toxicity[1].
Molecular Weight 150.08 g/mol (-d6 form)Required for calculating the molar excess during chemical quenching.
Storage Temperature 2–8 °CMust be kept refrigerated to prevent thermal degradation and pressure buildup[1].
GHS Hazard Class Acute Tox. 3 (Oral); Aquatic Chronic 2Highly toxic if ingested; strictly prohibit drain disposal[2].
Quenching Agent 0.5 M Sodium Thiosulfate (Na₂S₂O₃)Nucleophilic ring-opening of the reactive aziridinium intermediate[3].
Quenching Ratio >20:1 Molar Excess (Na₂S₂O₃ : Chemical)Ensures complete deactivation of the alkylating agent prior to cleanup.
Reaction Time 45–60 minutesMinimum time required for complete adduct formation (self-validating step).

The Causality of Protection: Engineering Controls & PPE

Do not rely on standard laboratory PPE when handling nitrogen mustard analogs. Your protective strategy must be dictated by the compound's specific reaction mechanisms:

  • Hygroscopic Off-Gassing (Fume Hood): The hydrochloride salt is highly hygroscopic. Upon exposure to ambient humidity, it slowly hydrolyzes, releasing corrosive hydrogen chloride (HCl) gas[4]. Rule: All open-container work and waste consolidation must occur within a certified chemical fume hood.

  • Vesicant Properties (Double-Gloving): As an alkylating agent, this chemical is a severe vesicant (blistering agent) capable of penetrating standard latex[2]. Rule: Utilize double-gloving (Nitrile over Neoprene). This creates a self-validating breach-detection system; if the outer glove is compromised by a micro-tear or chemical permeation, the inner glove protects the skin while the operator immediately pauses to wash and re-glove.

Disposal Workflow & Logical Decision Tree

The disposal of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is dictated by its physical state at the time of disposal. Never flush this chemical into the sanitary sewer system, as it causes long-lasting adverse effects in aquatic environments[4].

DisposalWorkflow Start Waste Generation: 2-Chloro-N,N-dimethylethylamine-d6 Decision Waste State? Start->Decision Routine Solid Waste / Empty Vials Decision->Routine Solid Spill Aqueous Waste / Spills Decision->Spill Liquid/Spill Contain Seal in Moisture-Proof Compatible Container Routine->Contain Quench Chemical Quenching (Na₂S₂O₃ >20x Excess) Spill->Quench Absorb Absorb with Inert Material (Sand/Vermiculite) Quench->Absorb Label Label: Hazardous Waste (Toxic/Alkylating) Absorb->Label Contain->Label Incinerate Licensed EPA/RCRA Incineration Label->Incinerate

Fig 1: Logical decision tree for the safe handling and disposal of nitrogen mustard analogs.

Step-by-Step Disposal Methodologies

Protocol A: Routine Solid Waste Management

This protocol applies to unused solid reagents, contaminated weighing paper, spatulas, and empty primary containers.

  • Segregation: Collect all contaminated solids in a dedicated, clearly labeled hazardous waste bin inside the fume hood. Do not mix with strong oxidizers, as this can trigger violent exothermic reactions[5].

  • Moisture Control: Because the compound releases HCl gas upon moisture exposure, ensure the primary waste container is tightly sealed with a moisture-proof lid[5].

  • Labeling & Storage: Apply standard EPA hazardous waste labels indicating "Toxic/Corrosive - Contains Alkylating Agent." Store the waste container in a cool, dry, well-ventilated area until pickup by a licensed hazardous waste disposal service[6].

Protocol B: Chemical Deactivation (Quenching) of Aqueous Solutions & Spills

Mechanistic Causality: In aqueous media, the lone pair on the nitrogen of 2-Chloro-N,N-dimethylethylamine displaces the chloride ion via an intramolecular nucleophilic substitution, forming a highly reactive, electrophilic aziridinium ring. This intermediate is responsible for the severe toxicity. Sodium thiosulfate (Na₂S₂O₃) acts as a potent nucleophile that attacks the aziridinium ion, opening the ring and forming a stable, water-soluble Bunte salt (S-alkyl thiosulfate), effectively neutralizing the immediate vesicant hazard[3].

  • Preparation of Quenching Solution: Prepare a 0.5 M solution of sodium thiosulfate in water. Note: Keep a pre-mixed solution available in the lab if this chemical is used frequently.

  • Application (For Spills): Gently pour the thiosulfate solution over the spill area, starting from the perimeter and working inward to prevent spreading. Avoid splashing.

  • Application (For Aqueous Waste): Slowly add the aqueous waste to a beaker containing a >20-fold molar excess of the 0.5 M sodium thiosulfate solution while stirring continuously.

  • Incubation (Self-Validating Step): Allow the mixture to react undisturbed for a minimum of 45 to 60 minutes . This time delay is a critical self-validating control that ensures complete ring-opening of the aziridinium intermediate before any human intervention occurs.

  • Absorption: Once neutralized, absorb the liquid with an inert absorbent such as vermiculite, sand, or diatomaceous earth[6]. Never use combustible materials like sawdust.

  • Final Disposal: Sweep up the absorbed material using non-sparking tools and transfer it to a compatible solid hazardous waste container[4]. Proceed to label and incinerate as outlined in Protocol A.

Regulatory Compliance & EPA Guidelines

Chemical quenching mitigates the immediate occupational hazard, but it does not exempt the resulting mixture from environmental regulations. Under the US EPA Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA), the neutralized adduct and all associated cleanup materials must still be classified as hazardous waste[5].

Waste codes must be assigned based on the specific application and solvent mixtures used in your laboratory. The only acceptable end-of-life destruction method for this chemical and its derivatives is high-temperature incineration at an approved, licensed waste disposal plant[4][7].

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11636816, N,N-Dimethylaminoethyl chloride hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. The handling of specialized chemical reagents, such as...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. The handling of specialized chemical reagents, such as 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride, demands a comprehensive understanding of their properties and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE), ensuring both your safety and the validity of your research.

Understanding the Hazard: Why This Compound Demands Respect

2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated analog of a reactive alkylating agent. Its non-deuterated counterpart is known to be toxic and corrosive. Safety data sheets indicate that this compound is acutely toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] It is classified as causing severe skin burns and eye damage, and it is suspected of causing genetic defects.[1][3][6] The hydrochloride salt is a hygroscopic, off-white crystalline powder, meaning it readily absorbs moisture from the air.[2][3] This property increases the risk of aerosolization of corrosive and toxic dust particles.

Given these hazardous properties, a multi-layered PPE strategy is not just a recommendation; it is an absolute requirement for safe handling. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.

The Core Ensemble: Your Essential PPE

For routine laboratory operations involving small quantities of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride, the following PPE is mandatory. All handling of this solid should be performed within a certified chemical fume hood.

Eye and Face Protection: The First Line of Defense
  • Rationale: The corrosive nature of this compound can cause severe and irreversible eye damage.[1] Standard safety glasses are insufficient.

  • Protocol:

    • Wear tightly-sealed chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[4][7]

    • For procedures with a higher risk of splashing or aerosol generation (e.g., weighing, preparing solutions), a full-face shield must be worn in addition to safety goggles.

    • Ensure an eyewash station is readily accessible and has been tested within the last month.[1]

Hand Protection: Preventing Dermal Absorption
  • Rationale: This compound is toxic upon skin contact and can cause severe burns.[1][3][8] The choice of glove material is critical to prevent chemical permeation.

  • Protocol:

    • Use nitrile gloves as a minimum standard for incidental contact. Always inspect gloves for tears or pinholes before use.[7]

    • For extended handling or when immersion is possible, double-gloving is recommended.

    • Change gloves immediately if you suspect contamination.

    • To remove gloves, use a proper technique that avoids touching the outer surface with your bare skin.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[1][7]

Body Protection: Shielding Against Contamination
  • Rationale: To prevent accidental skin contact from spills or dust, protective clothing is essential.[1]

  • Protocol:

    • Wear a flame-resistant laboratory coat with long sleeves and a fully fastened front.

    • Ensure the lab coat is made of a material appropriate for chemical resistance.

    • Lab coats should be laundered separately from personal clothing.[1] Contaminated lab coats must be decontaminated before laundering.

Respiratory Protection: Mitigating Inhalation Risks
  • Rationale: As a fine powder that can be easily aerosolized, this compound is fatal if inhaled.[1][2][3] All work must be conducted in a well-ventilated area, preferably a chemical fume hood.[7]

  • Protocol:

    • All weighing and handling of the solid compound must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.

    • If a fume hood is not available or in the case of a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 or higher particulate filter is required.[3][4]

    • Users of respirators must be fit-tested and trained in their proper use, maintenance, and limitations.

PPE for Specific Operations

The level of PPE may need to be adjusted based on the specific procedure and the quantities of material being handled.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Chemical Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Small-Scale Reactions Chemical GogglesNitrile GlovesLab CoatChemical Fume Hood
Large-Scale Operations Chemical Goggles & Face ShieldHeavy-duty Chemical Resistant GlovesChemical Resistant Apron & Lab CoatChemical Fume Hood / Respirator
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Chemical Resistant GlovesImpervious Protective Clothing/SuitFull-face Respirator with Particulate Filter

Workflow for Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.

Disposal Plan: A Critical Final Step

Proper disposal of contaminated PPE is as important as its use.

  • Gloves and other disposable items: All disposable PPE (gloves, bench paper, etc.) that has come into contact with 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride must be considered hazardous waste.

    • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Reusable PPE:

    • Goggles and Face Shields: Clean and decontaminate according to your institution's safety protocols before reuse.

    • Lab Coats: If significantly contaminated, they must be disposed of as hazardous waste. Otherwise, they should be professionally laundered by a service experienced in handling contaminated lab wear.[1]

Emergency Preparedness: When Things Go Wrong

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][9]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

This guide provides a framework for the safe handling of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride. Remember that a culture of safety is proactive, not reactive. Always consult your institution's specific safety guidelines and the most recent SDS for the chemical before beginning any work.

References

  • 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Chemstock. Available at: [Link]

  • Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99% - Cole-Parmer. Available at: [Link]

  • CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution ISSUE 009 - OPCW. Available at: [Link]

  • N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem. Available at: [Link]

Sources

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